tert-Butyl 5-formyl-1H-indole-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 5-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMYWOVAHWERQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457663 | |
| Record name | tert-Butyl 5-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279256-09-6 | |
| Record name | tert-Butyl 5-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-formyl-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"tert-Butyl 5-formyl-1H-indole-1-carboxylate" properties
An In-Depth Technical Guide to tert-Butyl 5-formyl-1H-indole-1-carboxylate: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and utility, offering field-proven insights for researchers, chemists, and drug development professionals.
The indole nucleus is a privileged scaffold in countless natural products and pharmaceuticals. However, its inherent reactivity, particularly at the C3 position, often necessitates strategic use of protecting groups to achieve desired substitution patterns. This compound (N-Boc-5-formylindole) represents a masterful solution to this challenge.
The introduction of the bulky tert-butyloxycarbonyl (Boc) group at the nitrogen (N1) position serves a dual purpose. First, it electronically deactivates the pyrrole ring, mitigating its high nucleophilicity. Second, it sterically and electronically directs subsequent electrophilic substitution away from the typical C3 position and onto the benzene moiety, primarily at the C5 position. The presence of the aldehyde at C5 provides a versatile chemical handle for a vast array of synthetic transformations. This guide will illuminate the properties, synthesis, and key reactions that make this molecule an indispensable tool for the modern synthetic chemist.
Physicochemical & Spectroscopic Profile
The compound is typically supplied as a stable, light yellow or pale-yellow crystalline solid. Its physical and chemical properties are summarized below. Proper handling in a well-ventilated area, using personal protective equipment, is recommended, as the compound is harmful if swallowed.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 279256-09-6 | [3][4][5] |
| Molecular Formula | C₁₄H₁₅NO₃ | [1][3] |
| Molecular Weight | 245.27 g/mol | [1][3] |
| IUPAC Name | tert-butyl 5-formylindole-1-carboxylate | [4] |
| Appearance | Light yellow to yellow-brown solid | [1] |
| Melting Point | 58-60 °C | [6] |
| Boiling Point | 380.0 ± 34.0 °C (at 760 mmHg) | [6] |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, under inert atmosphere (Nitrogen) | [2][3] |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around δ 1.6-1.7 ppm. The aldehyde proton (CHO) should appear as a sharp singlet at the far downfield region of the spectrum, typically around δ 10.0 ppm. The protons on the indole core will appear in the aromatic region (δ 7.5-8.5 ppm), with distinct coupling patterns corresponding to their positions.
-
¹³C NMR: The carbon spectrum will feature a prominent signal for the quaternary carbon of the Boc group around 85 ppm and the tert-butyl methyl carbons near 28 ppm. The carbonyl carbon of the Boc-carbamate will be observed around 150 ppm, while the aldehyde carbonyl carbon will be significantly downfield, expected near 192 ppm. Aromatic carbons will resonate in the δ 115-140 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The aldehyde carbonyl stretch is expected around 1690-1700 cm⁻¹, while the carbamate carbonyl stretch will appear at a slightly higher wavenumber, typically 1720-1730 cm⁻¹. C-H stretches from the aromatic ring and the alkyl groups will be visible around 3100-2850 cm⁻¹.
Synthesis Methodology: The Vilsmeier-Haack Reaction
The most common and efficient industrial synthesis of this compound is achieved via the Vilsmeier-Haack formylation of its precursor, tert-butyl 1H-indole-1-carboxylate (N-Boc-indole).
Causality of the Reaction & Regioselectivity
The Vilsmeier-Haack reaction utilizes a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), which is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1][3]
In an unprotected indole, the pyrrole ring is highly activated, leading to rapid electrophilic attack at the C3 position. However, the N-Boc group fundamentally alters this reactivity profile. By withdrawing electron density through resonance, the Boc group deactivates the indole nucleus towards electrophilic attack, requiring the use of a strong electrophile like the Vilsmeier reagent. More importantly, it directs the substitution to the C5 position of the benzene ring. This regioselectivity is a combined result of the steric hindrance posed by the bulky Boc group at the N1 position, which disfavors attack at adjacent C7 or the more distant C3 positions, and the electronic activation of the C5 position.
Caption: Synthesis via Vilsmeier-Haack Formylation.
Self-Validating Experimental Protocol
This protocol describes a representative lab-scale synthesis. The success of the reaction is validated by the consumption of the starting material (monitored by TLC) and the isolation of a solid product with the expected melting point.
-
Reagent Preparation (Inert Atmosphere): To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-45 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Substrate Addition: Dissolve tert-butyl 1H-indole-1-carboxylate (1 equivalent) in a minimal amount of anhydrous DMF or Dichloromethane (DCM) and add it slowly to the Vilsmeier reagent suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9). This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a solvent system like ethyl acetate/hexane or by column chromatography on silica gel to yield the pure product.
Chemical Reactivity & Synthetic Utility
The aldehyde group at the C5 position is the primary center of reactivity, serving as a versatile linchpin for constructing more complex molecular architectures.
-
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate, using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[7] This alcohol is a valuable intermediate for introducing linkers or other functional groups.
-
Oxidation: Stronger oxidizing agents can convert the aldehyde to a carboxylic acid, providing an entry point to amides, esters, and other acid derivatives.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, STAB) provides a direct route to 5-aminomethylindole derivatives.
-
Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for classic C-C bond-forming reactions:
-
Wittig Reaction: Forms alkenes at the C5 position.
-
Grignard/Organolithium Addition: Creates secondary alcohols.
-
Aldol and Related Condensations: Extends the carbon chain.
-
-
Hydrazone/Imine Formation: Condensation with hydrazines or primary amines readily forms hydrazones and imines, respectively. These derivatives are not just final products but are often key intermediates, for example in the synthesis of sulfonylhydrazones for photocatalytic reactions.[8][9]
Caption: Key reaction pathways from the C5-aldehyde.
Applications in Drug Discovery & Medicinal Chemistry
The strategic placement of the Boc protecting group and the C5-formyl handle makes this compound a high-value intermediate in the synthesis of biologically active molecules.
-
Oncology: It has been utilized as a key starting material in the synthesis of potent and selective inhibitors of MAP4K4 (HGK), a kinase implicated in cancer cell invasion and metastasis.[10] The aldehyde allows for the construction of complex side chains necessary for binding to the enzyme's active site.
-
Neuroscience: The N-Boc-5-formylindole scaffold is broadly used in programs targeting neurological disorders. The indole core is a common feature in serotonin and melatonin receptor ligands, and the C5 position is often a critical point for modification to tune receptor subtype selectivity and pharmacokinetic properties.
-
General Pharmaceutical Synthesis: Its role as a versatile intermediate allows for its use in creating diverse compound libraries for high-throughput screening. The ability to deprotect the Boc group at a later synthetic stage provides further opportunities for derivatization at the indole nitrogen.
Conclusion
This compound is more than just a chemical intermediate; it is a testament to the power of strategic protecting group chemistry. By elegantly solving the challenge of indole regioselectivity, it provides a reliable and versatile platform for accessing C5-substituted indoles. Its robust synthesis via the Vilsmeier-Haack reaction and the multifaceted reactivity of its aldehyde group ensure its continued importance in the fields of synthetic organic chemistry, drug discovery, and materials science.
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Supporting Information. Photocatalytic Alkylation of C(sp3) H Bonds Using Sulfonylhydrazones. [Link]
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An In-Depth Technical Guide to the Synthesis of tert-Butyl 5-formyl-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 5-formyl-1H-indole-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The document details a robust and efficient multi-step synthetic pathway, commencing with the readily available 5-bromoindole. Key transformations, including the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group and a subsequent lithium-halogen exchange followed by formylation, are meticulously described. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes essential characterization data to ensure the successful and reproducible synthesis of the target compound.
Introduction
Indole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous natural products and synthetic pharmaceuticals. The introduction of a formyl group onto the indole nucleus provides a versatile handle for further chemical elaboration, enabling the construction of complex molecular architectures with diverse biological activities. Specifically, the 5-formylindole moiety is a key intermediate in the synthesis of various therapeutic agents. The protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group enhances the stability of the indole ring and modulates its reactivity, facilitating selective functionalization. This compound is therefore a highly sought-after intermediate for the development of novel therapeutics.
This guide presents a reliable synthetic route to this important molecule, focusing on a strategy that ensures high regioselectivity and good overall yields. The causality behind experimental choices, such as the selection of reagents and reaction conditions, is explained to provide a deeper understanding of the synthetic process.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 5-bromoindole. This strategy circumvents the challenges associated with the direct formylation of the N-Boc protected indole, which typically favors substitution at the C3 position.
The overall transformation is depicted below:
Caption: Overall synthetic workflow.
Step 1: Synthesis of tert-Butyl 5-bromo-1H-indole-1-carboxylate
The initial step involves the protection of the nitrogen atom of 5-bromoindole with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions in the subsequent lithiation step and to enhance the solubility of the indole derivative in organic solvents. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) is a standard and highly efficient method for this transformation.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of (Boc)₂O, catalyzed by DMAP. DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O and facilitating the transfer of the Boc group.
Caption: N-Boc protection of 5-bromoindole.
Experimental Protocol
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) is added 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is then added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-16 hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford tert-butyl 5-bromo-1H-indole-1-carboxylate as a solid.
| Parameter | Value |
| Starting Material | 5-Bromoindole |
| Reagents | (Boc)₂O, DMAP |
| Solvent | THF |
| Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | >95% |
Step 2: Synthesis of this compound
The second and final step is the introduction of the formyl group at the C5 position. This is achieved through a lithium-halogen exchange reaction on the protected 5-bromoindole, followed by quenching the resulting organolithium species with a suitable formylating agent, such as N,N-dimethylformamide (DMF). The use of a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures is critical for the success of this reaction.
Reaction Mechanism
The reaction begins with the deprotonation of the C5 position of the indole ring, facilitated by the exchange of the bromine atom with lithium from n-BuLi. This generates a highly reactive aryllithium intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate subsequently collapses upon aqueous workup to yield the desired aldehyde.
Caption: Lithiation and formylation of the N-Boc protected 5-bromoindole.
Experimental Protocol
-
A solution of tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.
-
Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the careful addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
| Parameter | Value |
| Starting Material | tert-Butyl 5-bromo-1H-indole-1-carboxylate |
| Reagents | n-BuLi, DMF |
| Solvent | THF |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 3-4 hours |
| Typical Yield | 70-85% |
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₃[1][2] |
| Molecular Weight | 245.28 g/mol [1] |
| Appearance | Solid[2] |
| Melting Point | 58-60 °C[2] |
| Boiling Point | 380.0 ± 34.0 °C at 760 mmHg[2] |
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz):
-
δ 10.03 (s, 1H, -CHO)
-
δ 8.25 (d, J = 1.2 Hz, 1H, Ar-H)
-
δ 7.92 (dd, J = 8.8, 1.6 Hz, 1H, Ar-H)
-
δ 7.69 (d, J = 3.6 Hz, 1H, Ar-H)
-
δ 7.55 (d, J = 8.8 Hz, 1H, Ar-H)
-
δ 6.63 (d, J = 3.6 Hz, 1H, Ar-H)
-
δ 1.67 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz):
-
δ 191.7, 149.5, 138.8, 134.1, 131.0, 127.3, 125.8, 115.4, 107.2, 84.7, 28.2
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, should be worn at all times. All glassware must be thoroughly dried before use.[3]
-
Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-free THF.
-
Reagents: Di-tert-butyl dicarbonate and 4-dimethylaminopyridine are toxic and should be handled in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound. By employing a two-step strategy involving N-Boc protection of 5-bromoindole followed by a lithium-halogen exchange and formylation, the target compound can be obtained in good yields with high purity. The detailed experimental protocols and characterization data provided herein should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the efficient production of this key synthetic intermediate.
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The Strategic Intermediate: A Technical Guide to tert-Butyl 5-formyl-1H-indole-1-carboxylate
Chemical Abstract Service (CAS) Number: 279256-09-6
Introduction
In the landscape of modern drug discovery and complex molecule synthesis, the strategic selection of building blocks is paramount. tert-Butyl 5-formyl-1H-indole-1-carboxylate, a derivative of the privileged indole scaffold, has emerged as a cornerstone intermediate for medicinal chemists and process development scientists. The presence of the aldehyde at the C5 position offers a versatile chemical handle for a multitude of synthetic transformations, while the tert-butoxycarbonyl (Boc) group provides robust protection of the indole nitrogen, enhancing solubility in organic solvents and preventing unwanted side reactions under a variety of conditions. This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and application, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties & Spectroscopic Characterization
A comprehensive understanding of a reagent's properties is the foundation of its effective application. This compound typically presents as a light yellow crystalline powder or solid, a physical state that lends itself to straightforward handling and weighing in a laboratory setting.
| Property | Value | Source |
| CAS Number | 279256-09-6 | [1] |
| Molecular Formula | C₁₄H₁₅NO₃ | [2] |
| Molecular Weight | 245.28 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [3] |
| Synonyms | N-Boc-1H-indole-5-carbaldehyde, 5-Formyl-indole-1-carboxylic acid tert-butyl ester | [4] |
While detailed, experimentally verified spectra are best obtained from the specific lot in use, published data and predicted values provide a reliable benchmark for characterization. A doctoral thesis referencing the use of this compound noted that its ¹H NMR, ¹³C NMR, and MS data were consistent with established literature values.[5]
Expected Spectroscopic Data:
-
¹H NMR: Key signals would include the aldehyde proton (singlet, ~9.9-10.0 ppm), distinct aromatic protons on the indole core, a singlet for the C2 proton of the indole, and a characteristic large singlet (~1.6 ppm) for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR: Expected signals include the carbonyl carbon of the aldehyde (~192 ppm), the carbonyl of the Boc group (~150 ppm), the quaternary carbon of the Boc group (~84 ppm), and various aromatic carbons of the indole nucleus.
-
Mass Spectrometry (Predicted): The predicted monoisotopic mass is 245.1052 Da. Common adducts observed in ESI-MS would be [M+H]⁺ at m/z 246.11248 and [M+Na]⁺ at m/z 268.09442.[2]
-
Infrared (IR) Spectroscopy: Characteristic peaks would include a strong carbonyl stretch for the aldehyde (~1680-1700 cm⁻¹) and another strong carbonyl stretch for the Boc-ester (~1730 cm⁻¹).
Synthesis and Purification: A Deliberate Approach
The synthesis of this compound is typically achieved through two primary strategic pathways: 1) Boc protection of commercially available 5-formyl-1H-indole, or 2) Directed formylation of tert-butyl 1H-indole-1-carboxylate. The choice of route often depends on the cost and availability of the starting materials.
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings like indole.[6] Applying this to the N-Boc protected indole provides a regioselective route to the 3-formyl isomer.[7] However, achieving C5-formylation often requires a different strategy, such as metallation followed by quenching with a formylating agent, or starting with a pre-functionalized indole.
Protocol 1: Boc Protection of 5-Formyl-1H-indole (Illustrative)
This method is conceptually straightforward and leverages the well-established procedure for Boc protection of amine functionalities.
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An In-depth Technical Guide to the Molecular Weight of tert-Butyl 5-formyl-1H-indole-1-carboxylate
This guide provides a comprehensive analysis of the molecular weight of tert-Butyl 5-formyl-1H-indole-1-carboxylate, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this molecule's fundamental properties.
Introduction to this compound
This compound is a derivative of indole, an aromatic heterocyclic organic compound. The presence of the bulky tert-butyl carboxylate group on the indole nitrogen (N-1) serves as a protecting group, enhancing its solubility in organic solvents and allowing for selective reactions at other positions of the indole ring. The formyl group at the C-5 position is a versatile functional group that can undergo a variety of chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecules. A precise understanding of its molecular weight is fundamental for stoichiometric calculations in chemical reactions, as well as for analytical characterization techniques such as mass spectrometry.
Molecular Formula and Structure
The chemical structure of this compound is defined by an indole core, with a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom and a formyl (aldehyde) group at the 5th position of the indole ring.
The molecular formula for this compound is C14H15NO3 .[1] This formula indicates that each molecule is composed of 14 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.
Caption: Molecular structure of this compound.
Calculation of Molecular Weight
The molecular weight (MW) is the mass of one mole of a substance. It is calculated by summing the atomic weights of all atoms in the molecular formula. The atomic weights used for this calculation are based on the isotopic composition of the elements on Earth.
The calculation for the molecular weight of C14H15NO3 is as follows:
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 15 | 1.008 | 15.120 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 245.278 |
Based on the summation of the atomic weights of its constituent atoms, the molecular weight of this compound is approximately 245.28 g/mol . Commercially available sources often state the molecular weight as 245.27 g/mol .[2][3][4]
Monoisotopic Mass
For high-resolution mass spectrometry, the monoisotopic mass is a more relevant value. This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.
The calculation for the monoisotopic mass of C14H15NO3 is as follows:
| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon | ¹²C | 14 | 12.000000 | 168.000000 |
| Hydrogen | ¹H | 15 | 1.007825 | 15.117375 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |
| Total | 245.105194 |
The calculated monoisotopic mass is 245.105194 Da . This value is crucial for accurate mass determination in mass spectrometry, allowing for the unambiguous identification of the compound. Public chemical databases list the monoisotopic mass as 245.1052 Da.[1]
Practical Implications in a Laboratory Setting
A precise understanding of the molecular weight is critical for various laboratory protocols and data interpretation:
-
Stoichiometric Calculations: In planning a chemical synthesis, the molecular weight is essential for calculating the molar equivalents of reactants, reagents, and catalysts. Inaccurate stoichiometry can lead to incomplete reactions, the formation of byproducts, and lower yields.
-
Solution Preparation: The preparation of solutions with a specific molar concentration (molarity) requires the exact molecular weight to determine the mass of the solute needed.
-
Analytical Chemistry:
-
Mass Spectrometry (MS): The molecular weight and monoisotopic mass are fundamental for identifying the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) in the mass spectrum, confirming the presence and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly using molecular weight, the integration of proton (¹H) and carbon (¹³C) signals corresponds to the number of atoms, which is consistent with the molecular formula used to calculate the molecular weight.
-
Elemental Analysis: This technique experimentally determines the percentage composition of elements in a compound. The results are compared against the theoretical percentages calculated from the molecular formula and weight to verify the compound's purity and identity.
-
Caption: Workflow from molecular formula to laboratory applications.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]
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The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Synthetic Utility and Mechanistic Implications of tert-Butyl 5-formyl-1H-indole-1-carboxylate in Drug Discovery
This guide provides an in-depth exploration of this compound, a key intermediate in the synthesis of pharmacologically active compounds. Rather than possessing a direct mechanism of action, the significance of this molecule lies in its versatile chemical properties that allow for the construction of diverse indole derivatives targeting a range of biological pathways. This document will elucidate the synthetic utility of this compound and delve into the mechanisms of action of the potent molecules derived from it, providing valuable insights for researchers, medicinal chemists, and drug development professionals.
The indole nucleus is a prominent heterocyclic aromatic compound found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. Molecules incorporating the indole moiety exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antipsychotic effects.[2] Prominent examples of indole-containing drugs include the anti-migraine triptans, the anti-emetic serotonin receptor antagonists, and the anticancer agents vincristine and vinblastine.[1] The versatility of the indole ring system continues to inspire the development of novel therapeutics for a multitude of diseases.
This compound: A Versatile Synthetic Intermediate
This compound, also known as N-Boc-5-formylindole, is a stable and highly versatile building block in organic synthesis.[4] Its utility stems from the presence of two key functional groups: the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen and the formyl (aldehyde) group at the 5-position of the indole ring.
-
The Boc Protecting Group: The Boc group serves to protect the indole nitrogen from unwanted side reactions, enhancing the compound's stability and directing reactions to other positions on the indole ring.[4] It can be readily removed under acidic conditions when desired, allowing for further functionalization of the nitrogen atom.
-
The Formyl Group: The aldehyde functionality at the 5-position is a versatile handle for a wide range of chemical transformations. It can participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
The strategic placement of these two functional groups makes this compound a valuable precursor for the synthesis of a variety of indole derivatives with tailored biological activities.[4][5]
Case Studies in Drug Discovery: From Intermediate to Active Pharmaceutical Ingredient
The true value of this compound is demonstrated through its successful application in the synthesis of potent and selective drug candidates. The following case studies highlight its role in the development of novel therapeutics and elucidate the mechanisms of action of the resulting compounds.
Synthesis of MAP4K4 Inhibitors for the Treatment of Cancer
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) has emerged as a promising therapeutic target in oncology.[6] Overexpression of MAP4K4 is associated with increased tumor cell motility and invasion.[6] this compound has been utilized as a key starting material in the synthesis of potent MAP4K4 inhibitors.[6]
Synthetic Workflow:
The synthesis of these inhibitors typically involves a multi-step sequence where the formyl group of this compound is transformed into a more complex side chain, often through a reductive amination reaction. The Boc-protected indole core serves as a scaffold for the elaboration of the final inhibitor.
Caption: Synthetic workflow for MAP4K4 inhibitors.
Mechanism of Action:
The resulting indole-based compounds act as inhibitors of MAP4K4, thereby blocking its downstream signaling pathways. This inhibition leads to a reduction in cancer cell proliferation, suppression of cell invasion, induction of apoptosis (programmed cell death), and cell cycle arrest at the M phase.[6] Preclinical studies have shown that these compounds can be more potent than standard-of-care chemotherapeutics like docetaxel in prostate cancer cell lines.[6]
Caption: Simplified MAP4K4 signaling pathway and point of inhibition.
Development of Phosphodiesterase 5 (PDE5) Inhibitors
Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation. This mechanism is famously exploited by drugs like sildenafil for the treatment of erectile dysfunction. The indole scaffold has been explored for the development of novel PDE5 inhibitors.[1]
Synthetic Approach:
While the direct use of this compound is not explicitly detailed in the provided search results for PDE5 inhibitors, related formyl-indole derivatives are key intermediates. The synthetic strategy involves the elaboration of the formyl group into a side chain that can effectively mimic the substrate of PDE5 and bind to the active site of the enzyme. A common transformation is reductive amination to introduce an aminomethyl group, which can be further functionalized.[1]
Caption: General synthetic scheme for indole-based PDE5 inhibitors.
Mechanism of Action:
Indole-based PDE5 inhibitors competitively bind to the active site of the PDE5 enzyme, preventing the breakdown of cGMP. The resulting increase in cGMP levels in smooth muscle cells leads to their relaxation and vasodilation.
Caption: Mechanism of action of PDE5 inhibitors.
Experimental Protocols
To provide a practical context, the following are representative protocols for the synthesis and biological evaluation of compounds derived from this compound.
General Procedure for Reductive Amination
This protocol is a generalized procedure based on common organic synthesis techniques for the reductive amination of an aldehyde.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution.
-
Formation of Imine/Enamine: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a compound on cell viability.
-
Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivative (and a vehicle control) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
This compound is a testament to the power of synthetic intermediates in modern drug discovery. While it does not possess a direct pharmacological effect, its chemical versatility allows for the efficient construction of a wide range of complex indole derivatives with potent and specific mechanisms of action. The case studies presented herein demonstrate its utility in developing novel inhibitors for cancer and other diseases. As our understanding of disease biology continues to grow, so too will the demand for innovative molecular scaffolds. The strategic application of versatile building blocks like this compound will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of therapeutics. Future research will likely focus on expanding the repertoire of reactions that can be performed on this intermediate, leading to even greater molecular diversity and the potential to address a wider range of challenging biological targets.
References
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-
Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])
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5-Bromo-1H-indole-3-carboxylic acid methyl ester | 773873-77-1 - J&K Scientific. (URL: [Link])
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Stereoselective Metal-Catalyzed Transformations for Carbon-Boron Bond Formation and Carbon-Nitrogen Bond Cleavage. (URL: [Link])
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tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 - PubChem. (URL: [Link])
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This compound (C14H15NO3) - PubChemLite. (URL: [Link])
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Agonist action of indole derivatives at 5-HT1-like, 5-HT3, and 5HT4 receptors in vitro - PubMed. (URL: [Link])
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The Synthetic Versatility of tert-Butyl 5-formyl-1H-indole-1-carboxylate: A Technical Guide for Drug Discovery
Introduction: The Indole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have rendered it a "privileged scaffold" in drug design. Among the myriad of functionalized indoles, tert-butyl 5-formyl-1H-indole-1-carboxylate stands out as a particularly valuable and versatile building block. The presence of the Boc-protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the strategically positioned formyl group at the C5 position serves as a versatile handle for a wide range of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and derivatization of this key intermediate, offering practical insights and detailed protocols for researchers in drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 279256-09-6 | |
| Molecular Formula | C₁₄H₁₅NO₃ | |
| Molecular Weight | 245.28 g/mol | |
| Appearance | Solid | |
| Melting Point | 58-60 °C | |
| Boiling Point | 380.0 ± 34.0 °C at 760 mmHg | |
| Storage | 4°C, stored under nitrogen |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 500 MHz): δ 1.31 (s, 9H), 7.94 (m, 2H), 8.01 (m, 1H), 13.99 (s, 1H).[1]
-
¹³C NMR (DMSO-d₆, 500 MHz): δ 29.31, 50.32, 124.79, 125.52, 127.93, 128.94, 145.28, 145.46, 165.74.[1]
-
Mass Spectrometry (ESI-MS): Predicted [M+H]⁺: 246.1125, [M+Na]⁺: 268.0944.[2]
Synthesis of the Core Intermediate: A Practical Approach
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of N-Boc-indole. This reaction introduces a formyl group onto an electron-rich aromatic ring.[3]
Figure 1: Synthetic pathway for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Boc-Indole
Materials:
-
N-Boc-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
To a solution of N-Boc-indole (1.0 eq) in anhydrous DMF (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 - 2.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Basify the aqueous mixture to pH 8-9 by the slow addition of 1 M NaOH solution with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a solid.
Key Synthetic Transformations and Derivative Synthesis
The aldehyde functionality of this compound is a gateway to a diverse array of derivatives. The following sections detail the most important transformations and provide exemplary protocols.
Figure 2: Key synthetic transformations of the core compound.
Reductive Amination: Accessing Bioactive Amines
Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones.[4] This reaction is of paramount importance in drug discovery for introducing amine functionalities, which are often crucial for biological activity and pharmacokinetic properties.
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in DCE or DCM (10 volumes) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired secondary amine derivative.
Wittig Reaction: Carbon-Carbon Double Bond Formation
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[5][6] This reaction is highly versatile and allows for the introduction of a wide range of substituents via the ylide.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. A color change to deep orange or red indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (5 volumes).
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkene derivative. The byproduct, triphenylphosphine oxide, can often be removed by crystallization.
Aldol Condensation: Formation of α,β-Unsaturated Ketones
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds, which can then dehydrate to form α,β-unsaturated carbonyl compounds (enones).[7][8] This reaction is particularly useful for synthesizing chalcone-like structures, which are known to possess a wide range of biological activities.
Materials:
-
This compound
-
A ketone with α-hydrogens (e.g., acetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.0-1.2 eq) in ethanol (10-20 volumes).
-
Cool the solution in an ice bath.
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred reaction mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α,β-unsaturated ketone.
Applications in Drug Discovery: A Scaffold for Potent Therapeutics
The derivatives of this compound have shown significant promise in the development of novel therapeutic agents across various disease areas.
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways. For instance, indole-based compounds have been developed as inhibitors of kinases, such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[9]
-
Antiviral Drugs: The indole scaffold is present in several antiviral agents. For example, Arbidol, an indole derivative, has been repurposed for the treatment of COVID-19.[10]
-
Anti-inflammatory Agents: Indole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.[9]
Safety and Handling
As with all chemical syntheses, proper safety precautions must be observed when working with this compound and its reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment.
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water and air. Must be handled under an inert atmosphere (nitrogen or argon).
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis and the rich reactivity of the formyl group provide access to a vast chemical space of indole derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key intermediate in the design and synthesis of novel drug candidates. The continued exploration of the chemistry of this scaffold will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of human diseases.
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-
Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Retrieved from [Link]
- Fritz, H. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
-
Organic Syntheses. (n.d.). 3. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Chem-Station. (2024). Wittig Reaction. Retrieved from [Link]
-
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-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]
-
ChemSynthesis. (2025). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H15NO3). Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (n.d.). Retrieved from [Link]
- The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). ChemSusChem, 13(12), 3110-3114.
-
Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl. Retrieved from [Link]
-
YouTube. (2020). CHEM 2212L Experiment 9 - The Aldol Condensation. Retrieved from [Link]
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). New Journal of Chemistry.
-
PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
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Scribd. (n.d.). Chemistry Lab Report: Aldol Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 value of tert-butyl-1-hydroxytoluene (BHT) and methanol soluble.... Retrieved from [Link]
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A Senior Application Scientist's Guide to tert-Butyl 5-formyl-1H-indole-1-carboxylate: A Cornerstone Intermediate in Modern Medicinal Chemistry
Abstract: This technical guide provides an in-depth analysis of tert-butyl 5-formyl-1H-indole-1-carboxylate, a pivotal intermediate in medicinal chemistry. We will dissect its molecular architecture, explore robust synthetic protocols, and illuminate its strategic application in the construction of complex, biologically active molecules. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and showcasing the compound's role as a versatile chemical hub. By grounding our discussion in established protocols and recent patent literature, we aim to provide a self-validating resource for leveraging this key building block in pharmaceutical research and development.
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This inherent versatility has led to the incorporation of the indole nucleus into a multitude of blockbuster drugs, from the anti-migraine agent Sumatriptan to the anti-cancer drug Sunitinib.
However, the true power of the indole scaffold is unlocked through precise functionalization. The strategic placement of substituents around the ring system is critical for modulating pharmacological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This necessitates a reliable supply of versatile, pre-functionalized indole building blocks. Among these, this compound has emerged as a particularly valuable intermediate, offering a unique combination of stability and reactivity that is ideal for complex multi-step syntheses.
Physicochemical Profile and Strategic Molecular Design
This compound, also known as N-Boc-5-formylindole, is a stable, light yellow crystalline powder.[1] Its structure is a masterclass in strategic chemical design, with each component serving a distinct and critical purpose in synthesis.
| Property | Value | Source(s) |
| CAS Number | 279256-09-6 | |
| Molecular Formula | C₁₄H₁₅NO₃ | [1][2] |
| Molecular Weight | 245.28 g/mol | [1][2] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 58-60 °C | |
| Purity | ≥ 97-98% (typical) | [1] |
The Three Pillars of Utility:
-
The Indole Core: Provides the fundamental bicyclic aromatic scaffold recognized by a wide array of biological targets.
-
The N-Boc Group (tert-butoxycarbonyl): This is arguably the most critical feature for synthetic utility. The indole N-H proton is acidic and nucleophilic, which can lead to unwanted side reactions. The bulky Boc group serves as a robust protecting group that deactivates the nitrogen, preventing it from interfering in subsequent reactions.[1] Crucially, it enhances the compound's solubility in common organic solvents and can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal the N-H group when desired, typically at the final stage of a synthesis.
-
The C5-Formyl Group (-CHO): The aldehyde at the 5-position is a versatile chemical handle. Its electrophilic carbon is a prime site for nucleophilic attack, and its reactivity can be finely controlled. This functional group acts as a gateway for a vast number of chemical transformations, allowing for the introduction of diverse side chains and the construction of more complex molecular architectures.[1]
Synthesis: A Protocol Grounded in Reliability
The most common and reliable synthesis of this compound involves the N-protection of commercially available 5-formylindole. The protocol described below is a self-validating system, employing standard, high-yielding conditions familiar to any synthetic chemist.
Experimental Protocol: N-Boc Protection of 5-Formylindole
This procedure details a standard method for preparing the title compound.
Objective: To synthesize this compound via N-protection of 5-formylindole.
Materials:
-
5-Formylindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 5-formylindole (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M), add triethylamine (1.3 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) in DCM to the stirred reaction mixture at room temperature. Causality Insight: Boc₂O is the electrophilic source of the Boc group. Et₃N acts as a base to deprotonate the indole nitrogen, increasing its nucleophilicity. DMAP is a superior acylation catalyst that accelerates the reaction, ensuring complete conversion.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-formylindole) is fully consumed.
-
Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. Causality Insight: The aqueous wash removes the triethylammonium salts and any unreacted DMAP, simplifying the purification process.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.
Caption: Synthetic workflow for N-Boc protection.
The Strategic Role in Medicinal Chemistry: A Versatile Chemical Hub
The true value of this compound lies in the synthetic versatility of its C5-aldehyde group. It serves as a central hub from which countless derivatives can be accessed through well-established, high-yielding chemical transformations. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Key Transformations and Their Strategic Value:
-
Reductive Amination: This is perhaps the most powerful reaction involving the formyl group. Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH(OAc)₃ or NaBH₃CN) forges a new C-N bond.
-
Strategic Value: Introduces basic amine functionalities crucial for salt formation, improving solubility and bioavailability. It allows for the exploration of a vast chemical space by varying the amine component, directly impacting target engagement.
-
-
Wittig Reaction (and variants): Reaction with a phosphorus ylide converts the aldehyde into an alkene.
-
Strategic Value: Enables carbon chain extension and the introduction of conjugated systems or conformationally restricted linkers, which can fine-tune the orientation of other pharmacophoric groups.
-
-
Oxidation: Mild oxidation (e.g., with NaClO₂ under Pinnick conditions) converts the aldehyde to a carboxylic acid.
-
Strategic Value: The resulting carboxylic acid is a key functional group for mimicking phosphate groups, forming strong hydrogen bonds with protein targets, or serving as a handle for further amide coupling reactions.
-
-
Reduction: Reduction with a mild hydride agent (e.g., NaBH₄) yields the corresponding primary alcohol.
-
Strategic Value: The alcohol can act as a hydrogen bond donor or be further functionalized, for example, by conversion to an ether or an ester, providing another vector for SAR exploration.
-
-
Grignard/Organolithium Addition: Reaction with organometallic reagents adds a new carbon-carbon bond, forming a secondary alcohol.
-
Strategic Value: Allows for the introduction of alkyl or aryl substituents, which can probe hydrophobic pockets in a target protein or serve as precursors for more complex structures.
-
Caption: Key synthetic transformations from the title compound.
Case Study: Application in Phenylpiperidinyl Indole Synthesis
The utility of this intermediate is prominently featured in the patent literature for the synthesis of novel therapeutic agents. For instance, in the development of complex phenylpiperidinyl indole derivatives, a related intermediate, tert-butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate, is synthesized and utilized. The formylation step in such syntheses is crucial. A common method involves reacting the N-Boc protected indole with a formylating agent like a mixture of MgCl₂ and paraformaldehyde in the presence of a base. This highlights the industrial relevance and scalability of reactions involving this class of compounds. The resulting formyl group then serves as the key anchor point for coupling with other complex fragments, demonstrating its role as a linchpin in convergent synthetic strategies.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the modern medicinal chemist. Its carefully designed structure provides a stable, soluble, and highly versatile platform for elaborating the privileged indole scaffold. The combination of a protected nitrogen and a reactive aldehyde handle allows for controlled, sequential modifications, enabling the efficient synthesis of complex molecules and the rapid exploration of chemical space. As drug discovery continues to tackle increasingly challenging biological targets, the demand for sophisticated, reliable, and strategically designed building blocks like N-Boc-5-formylindole will only intensify, cementing its role as a cornerstone of innovative pharmaceutical research.
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Title: tert-Butyl 5-formyl-1H-indole-1-carboxylate: A Keystone Intermediate in the Synthesis of Biologically Active Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] This technical guide focuses on tert-Butyl 5-formyl-1H-indole-1-carboxylate, a strategically designed intermediate that has become invaluable in drug discovery and development. While this compound itself is not typically evaluated for direct biological activity, its true significance lies in its role as a versatile and stable building block. The presence of an N-Boc protecting group and a C-5 formyl handle allows for precise and regioselective chemical modifications, enabling the synthesis of complex indole derivatives. This guide will explore the physicochemical properties of the title compound, its strategic importance in organic synthesis, and the vast therapeutic potential of the molecular classes derived from it, including anticancer, neuropharmacological, and anti-inflammatory agents. Detailed experimental protocols for its derivatization are provided to illustrate its practical application in the laboratory.
The Indole Scaffold: A Foundation of Pharmacological Activity
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to interact with a multitude of biological targets, including enzymes and receptors.[3] This has led to the development of numerous indole-based drugs for a range of conditions, from cancer and inflammation to migraines and infectious diseases.[1][4][5]
This compound (also known as N-Boc-5-formylindole) is an engineered molecule designed to harness the potential of the indole scaffold. Its structure is optimized for synthetic utility:
-
Indole Core : Provides the fundamental bicyclic aromatic structure responsible for broad biological recognition.
-
tert-Butoxycarbonyl (Boc) Group : Attached to the indole nitrogen, this bulky protecting group serves two critical functions. It enhances the compound's stability and solubility in organic solvents and, more importantly, it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions and allowing for selective chemistry at other positions on the ring.[6][7] The Boc group can be easily removed under mild acidic conditions, a crucial feature in multi-step synthesis.[7]
-
5-Formyl (Aldehyde) Group : This C-5 aldehyde is a versatile chemical handle. It is a key site for introducing molecular diversity through a variety of well-established chemical reactions, such as reductive amination, Wittig reactions, and condensations, thereby serving as a gateway to a vast library of novel compounds.[4]
Physicochemical Properties and Synthesis
A clear understanding of the compound's physical and chemical characteristics is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | [8] |
| Molecular Weight | 245.27 g/mol | [9] |
| Appearance | Solid | |
| Melting Point | 58-60 °C | |
| Boiling Point | 380.0 ± 34.0 °C at 760 mmHg | |
| CAS Number | 279256-09-6 | |
| Purity | ≥97% (typical commercial grade) | |
| Storage | 2-8°C, under inert atmosphere (e.g., Nitrogen) | [7] |
The synthesis of this compound is typically achieved from commercially available indole-5-carboxaldehyde. The key step involves the protection of the indole nitrogen with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This straightforward and high-yielding reaction makes the title compound readily accessible for research and development.
Strategic Role as a Synthetic Intermediate
The primary value of this compound is not in its intrinsic biological activity, but in its function as a central hub for generating diverse and complex molecules. Its unique trifunctional nature (indole core, N-protection, C-5 handle) provides chemists with precise control over synthetic outcomes.
Potential Biological Activities of Derived Scaffolds
By using the title compound as a starting material, researchers can access a wide array of derivatives with significant therapeutic potential.
Anticancer Agents
The indole scaffold is present in numerous anticancer drugs, including vinca alkaloids and kinase inhibitors.[4] Derivatives synthesized from this compound can be elaborated into potent antiproliferative agents. For example, the formyl group can be used to construct complex side chains that target key cancer-related proteins like tubulin or various kinases.[1] Recent studies have shown that novel indole derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar to low micromolar range.[10][11]
Neuropharmacological Agents
Given the structural similarity of indole to serotonin, this scaffold is a prime candidate for developing agents targeting the central nervous system (CNS).[7] The title compound is a key intermediate for producing tryptamine derivatives and other serotonin-related compounds.[7] These derivatives have potential applications as antidepressants, antipsychotics, and treatments for neurological disorders.[6][12] The 5-position of the indole ring is particularly important for interaction with various serotonin (5-HT) receptor subtypes.
Anti-inflammatory Agents
The indole ring is the core of the widely used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.[1] This sets a strong precedent for developing new anti-inflammatory agents from indole-based scaffolds. The formyl group can be converted into carboxylic acids or other functionalities known to interact with inflammatory targets like cyclooxygenase (COX) enzymes.[1]
Antimicrobial and Antiviral Agents
Indole derivatives have demonstrated a broad range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[3][13] The ability to easily diversify the C-5 position allows for the creation of libraries of compounds that can be screened against various pathogens, including drug-resistant strains.[3]
Experimental Protocols: Synthesis of a Bioactive Amine Derivative
To illustrate the practical utility of this compound, the following section provides a detailed, two-step protocol for its conversion into a 5-(aminomethyl)indole derivative, a common scaffold in biologically active molecules.
Protocol 1: Reductive Amination
This protocol describes the reaction of the aldehyde with a primary or secondary amine in the presence of a mild reducing agent to form a C-N bond.
-
Objective: To synthesize a tert-butyl 5-((alkylamino)methyl)-1H-indole-1-carboxylate derivative.
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the selected amine (1.1 eq) followed by a catalytic drop of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde but efficiently reduces the iminium ion intermediate, minimizing side reactions.
-
Stir the reaction at room temperature for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected amine.
-
Protocol 2: N-Boc Deprotection
This protocol removes the Boc protecting group to reveal the final, often biologically active, indole derivative.
-
Objective: To synthesize the final 5-((alkylamino)methyl)-1H-indole.
-
Materials & Reagents:
-
Boc-protected amine from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of DCM.
-
Add an excess of the deprotecting agent. A common choice is a 1:1 mixture of TFA and DCM. Stir at room temperature. Causality Note: Strong acids like TFA readily cleave the tert-butyl carbamate ester via an E1-like mechanism, releasing the free amine, carbon dioxide, and isobutylene as volatile byproducts, simplifying workup.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, and concentrate.
-
The final product can be purified by crystallization or chromatography. If the final product is a salt (e.g., hydrochloride salt when using HCl/Dioxane), it may precipitate and can be collected by filtration.
-
Future Perspectives and Conclusion
This compound is more than just a chemical reagent; it is an enabling tool in modern drug discovery. Its strategic design facilitates the efficient and controlled synthesis of diverse libraries of indole derivatives.[6][12] Future applications will likely see its integration into automated synthesis platforms for high-throughput screening and the development of novel fluorescent probes and bioconjugation agents to study complex biological systems.[12]
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A Technical Guide to the Stability, Storage, and Handling of tert-Butyl 5-formyl-1H-indole-1-carboxylate
Abstract
tert-Butyl 5-formyl-1H-indole-1-carboxylate, also known as N-Boc-1H-indole-5-carbaldehyde, is a pivotal intermediate in medicinal chemistry and organic synthesis.[1] Its utility in constructing complex indole derivatives for pharmaceuticals and advanced materials is well-documented.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group confers a degree of stability, yet the inherent reactivity of the indole nucleus and the aldehyde functional group necessitates a thorough understanding of its degradation pathways and optimal handling procedures.[1][2] This guide provides a comprehensive overview of the compound's stability profile, outlines field-proven protocols for storage and handling, and details analytical methodologies for quality control, ensuring its integrity from receipt to reaction.
Core Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for its proper management in a laboratory setting. These characteristics influence its reactivity, solubility, and appropriate handling measures.
| Property | Value | Reference(s) |
| Synonyms | N-Boc-1H-indole-5-carbaldehyde, 5-Formyl-indole-1-carboxylic acid tert-butyl ester | [1] |
| CAS Number | 279256-09-6 | [1] |
| Molecular Formula | C₁₄H₁₅NO₃ | [1][3] |
| Molecular Weight | 245.28 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [1] |
| Purity (Typical) | ≥ 98% (NMR), ≥ 99% (HPLC) | [1][4] |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane; insoluble in water. | [5] |
Intrinsic Stability and Degradation Profile
The stability of this compound is a balance between the protective nature of the N-Boc group and the susceptibility of the core indole and aldehyde moieties to specific chemical stressors. The primary degradation pathways are acid-catalyzed deprotection and oxidation.
Susceptibility to Acid-Catalyzed Deprotection
The N-Boc group is a well-known acid-labile protecting group.[6][7] This is the most significant vulnerability of the molecule. Exposure to strong acidic conditions, either during a reaction workup or from improper storage with acidic reagents, will cleave the carbamate bond. This process generates tert-butanol and carbon dioxide, yielding the unprotected indole-5-carbaldehyde . The use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will efficiently induce this degradation.[8] Therefore, maintaining a neutral or basic environment is critical for preserving the compound's integrity.
Vulnerability to Oxidation
The indole nucleus is an electron-rich heterocyclic system, making it inherently susceptible to oxidation.[2] This reactivity is a known characteristic of indole chemistry.[2] Furthermore, the aldehyde functional group (-CHO) at the 5-position is readily oxidized to a carboxylic acid (-COOH). Atmospheric oxygen can facilitate this process over long-term storage, especially if the compound is not stored under an inert atmosphere. The use of strong oxidizing agents is strictly incompatible.[9] This degradation pathway leads to the formation of tert-butyl 5-carboxy-1H-indole-1-carboxylate .
Photolytic and Thermal Sensitivity
Like many complex organic molecules, prolonged exposure to high-energy light (UV) can induce photodegradation.[2] While moderately stable at ambient temperatures for short periods, the compound's long-term stability is best maintained at reduced temperatures to slow the rate of any potential degradation reactions, including slow oxidation.
Caption: Primary degradation pathways for the title compound.
Recommended Storage and Safe Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for ensuring the compound's purity and the safety of laboratory personnel.
Optimal Storage Conditions
To mitigate the risks outlined above, the following storage conditions are mandated.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows kinetic degradation, particularly slow oxidation.[1][5][10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, preventing oxidative degradation of the indole ring and aldehyde.[2] |
| Light | Protect from Light (Amber vial) | Prevents potential photodegradation.[2] |
| Moisture | Dry/Desiccated Environment | Prevents hydrolysis and potential acid-catalyzed degradation if acidic impurities are present.[9][11] |
| Container | Tightly Sealed Container | Prevents ingress of moisture and oxygen.[9][12] |
For long-term storage (>6 months) , it is highly recommended to flush the headspace of the vial with argon or nitrogen before sealing and storing at 2-8°C in the dark.
For stock solutions , prepare them fresh whenever possible. If storage is necessary, use anhydrous aprotic solvents, store in sealed vials under an inert atmosphere at -20°C, and minimize freeze-thaw cycles.
Safe Handling Procedures
Based on material safety data sheets (MSDS), the following precautions should be taken:
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[9][11] Ensure eyewash stations and safety showers are readily accessible.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]
-
Respiratory Protection: Avoid breathing dust.[14] If dust is generated, use a NIOSH-approved respirator.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling the compound.[14]
-
Spill Management: In case of a spill, avoid generating dust.[13] Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a sealed container for proper disposal.[11]
Quality Control and Stability Assessment
Verifying the purity of the compound before use is crucial for experimental reproducibility. A stability-indicating analytical method can distinguish the intact compound from its potential degradants.
Experimental Protocol: Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound. A reverse-phase method is effective for separating the parent compound from its more polar degradants.
Objective: To resolve the parent compound from its primary degradants (indole-5-carbaldehyde and tert-butyl 5-carboxy-1H-indole-1-carboxylate).
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 20% B
-
20-25 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute further as needed.
-
Expected Elution Order: The highly polar carboxylic acid degradant will elute first, followed by the deprotected indole-5-carbaldehyde, and finally the more non-polar parent compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is a self-validating system that confirms the stability-indicating nature of the analytical method and identifies the likely degradation products under stress conditions.[2]
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Preparation: Prepare five separate samples of the compound from a single stock solution or as solid material.
-
Acid Hydrolysis: To one sample, add an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.[2]
-
Base Hydrolysis: To another sample, add an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: To a third sample, add an equal volume of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[2]
-
Photolytic Degradation: Expose a fourth sample (in a quartz cuvette or thin layer) to UV light (254 nm) at room temperature for 24 hours.[2]
-
Thermal Degradation: Place a solid sample in an oven at 80°C for 24 hours.
-
Analysis: After the designated time, neutralize the acidic and basic samples, dissolve the thermal sample, and dilute all samples to an appropriate concentration. Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in section 4.1.
Summary of Key Recommendations
-
Store Cold and Dark: Always store the solid compound at 2-8°C in an amber, tightly sealed vial.
-
Use Inert Gas: For long-term storage, flush the container with argon or nitrogen to prevent oxidation.
-
Avoid Acids: The compound is highly sensitive to acids, which will cleave the N-Boc protecting group. Ensure all handling and reaction conditions are free from strong acids unless deprotection is intended.
-
Handle with Care: Use a fume hood and appropriate PPE to avoid inhalation and skin contact.
-
Verify Purity: Before use, confirm the purity of the material using a validated analytical method like HPLC, especially if the material has been stored for an extended period.
References
-
Karlström, A., & Undén, A. (n.d.). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
Capot Chemical. (2025, December 20). MSDS of tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H15NO3). Retrieved from [Link]
-
ChemBK. (2024, April 9). Indole, N-BOC protected. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Taylor & Francis Online. (2006, May 25). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]
-
Ningbo Distant Chemicals (DST) Co., Ltd. (n.d.). tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Indole-5-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
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"tert-Butyl 5-formyl-1H-indole-1-carboxylate" solubility
An In-Depth Technical Guide to the Solubility of tert-Butyl 5-formyl-1H-indole-1-carboxylate
Foreword: From Synthesis to Solution
In the landscape of medicinal chemistry and drug development, this compound (CAS No. 279256-09-6) stands out as a versatile synthetic intermediate.[1] Its indole core is a privileged scaffold in countless biologically active compounds, and the 5-formyl group serves as a reactive handle for constructing complex molecular architectures.[1] However, the journey from a solid reagent in a bottle to a soluble component in a reaction mixture or a biological assay is governed by a fundamental, yet often overlooked, property: solubility.
The solubility of a compound dictates its utility. Poor solubility can lead to unreliable in-vitro data, hinder reaction kinetics, and create significant hurdles for formulation and bioavailability in later-stage development.[2][3][4] This guide addresses a critical knowledge gap concerning this compound. A review of commercially available safety data sheets (SDS) reveals that quantitative solubility data is largely unavailable.[5][6] Therefore, this document moves beyond simply reporting data to provide a comprehensive framework for predicting, determining, and understanding the solubility of this key building block. We will explore its theoretical profile, provide robust experimental protocols for its determination, and explain the causal reasoning behind each methodological choice, empowering researchers to proceed with confidence.
The Molecular Blueprint: A Structural Approach to Solubility Prediction
The principle of "like dissolves like" remains a cornerstone of solubility prediction.[7] An analysis of the molecular structure of this compound provides the first layer of insight.
-
Core Structure: C₁₄H₁₅NO₃
-
Molecular Weight: 245.27 g/mol [5]
-
Key Functional Groups:
-
Indole Nucleus: A bicyclic aromatic system, inherently nonpolar and hydrophobic.
-
tert-Butoxycarbonyl (Boc) Group: A bulky, lipophilic protecting group on the indole nitrogen. This group significantly increases the compound's nonpolar character and sterically hinders the nitrogen, preventing it from acting as a hydrogen bond donor.
-
Formyl (Aldehyde) Group: A polar group (-CHO) capable of acting as a hydrogen bond acceptor.
-
Expert Interpretation: The molecule presents a duality. The large, nonpolar surface area contributed by the indole ring and the bulky Boc group suggests poor solubility in aqueous and highly polar protic solvents like water. Conversely, these same features predict good solubility in common organic solvents. The polarity of the aldehyde group is unlikely to be sufficient to overcome the hydrophobicity of the rest of the molecule to grant significant aqueous solubility.
Predicted Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to Good | The large nonpolar backbone will interact favorably with nonpolar solvents. |
| Polar Aprotic | THF, EtOAc, DCM, DMSO | Good to Excellent | These solvents can solvate both the nonpolar regions and the polar formyl group. Synthetic procedures often use THF and EtOAc, implying good solubility.[8][9] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The solvent's ability to hydrogen bond may offer some interaction with the formyl group, but the large lipophilic portion will limit overall solubility. |
| Aqueous | Water, PBS Buffer | Very Low / Insoluble | The molecule's high lipophilicity and lack of significant hydrogen bond donating capability predict poor aqueous solubility.[5][6] |
Experimental Determination: A Validated Workflow
Given the absence of published data, experimental verification is paramount. The choice of methodology depends on the research stage. For early-stage discovery, a rapid kinetic solubility assessment is often sufficient. For lead optimization and formulation, a more rigorous thermodynamic equilibrium solubility measurement is the gold standard.[2][4][10]
Caption: Logical workflow for comprehensive solubility analysis.
Protocol: Qualitative Solubility Screening
This initial, rapid screening provides a practical assessment across a range of solvents to confirm theoretical predictions.[11][12]
Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in selected solvents at an approximate concentration.
Methodology:
-
Preparation: Label a series of clean, dry 1.5 mL microcentrifuge tubes, one for each solvent to be tested (e.g., Water, Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Hexane).
-
Compound Dispensing: Add approximately 1-2 mg of this compound to each tube. The key is consistency, not exact mass.
-
Solvent Addition: Add 1.0 mL of the corresponding solvent to each tube. This creates a target concentration of ~1-2 mg/mL.
-
Agitation: Vortex each tube vigorously for 60 seconds.[7]
-
Observation: Allow the tubes to stand for 2-3 minutes. Visually inspect each tube against a dark background.
-
Soluble: A clear, homogenous solution with no visible solid particles.
-
Partially Soluble: The solution appears hazy, or some solid material remains undissolved.
-
Insoluble: The bulk of the solid material remains undissolved.
-
Trustworthiness Check: This protocol is self-validating through the use of a diverse solvent panel. Expected results (e.g., insolubility in water, solubility in THF) based on the compound's structure provide confidence in the observations for less predictable solvents.
Protocol: Quantitative Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the benchmark for determining equilibrium solubility.[2] It measures the maximum concentration of a compound that can be dissolved in a solvent after prolonged equilibration.
Objective: To determine the precise thermodynamic solubility of the compound in a given solvent system (e.g., Phosphate-Buffered Saline, pH 7.4) for drug development applications.
Caption: Experimental workflow for the Shake-Flask method.
Methodology:
-
Preparation of Standards: Prepare a set of calibration standards by serially diluting a high-concentration stock solution of the compound (e.g., 10 mg/mL in DMSO) into the assay buffer. These standards are crucial for the final quantification step.
-
Compound Addition: Add an excess of solid this compound to a known volume of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. "Excess" is critical; you must ensure there is visible undissolved solid to guarantee saturation. A starting point of 2-5 mg per mL is typically sufficient.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for at least 24 hours.[2]
-
Causality: A 24-hour incubation is required to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Shorter times may only yield kinetic solubility values, which can be misleadingly high.[2]
-
-
Phase Separation: After incubation, allow the samples to stand, then separate the saturated solution from the undissolved solid. This is a critical step to avoid artificially inflating the result. The best practice is to use a combination of:
-
Centrifugation: Spin the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
Filtration: Carefully draw off the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining particulates.
-
-
Quantification: Dilute the clear filtrate with the appropriate mobile phase and analyze it using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.[4]
-
Causality: HPLC-UV is chosen for its selectivity and sensitivity. It can accurately measure the concentration of the target compound even in the presence of minor impurities, which is superior to simple UV-spectroscopy that might be confounded by anything that absorbs at the same wavelength.[4]
-
-
Calculation: Using the calibration curve generated from the standards in Step 1, determine the concentration of the compound in the filtrate. This value is the thermodynamic solubility.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[5][6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[5]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is reported to be stable under recommended storage conditions.[6]
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[6]
Conclusion
While this compound is a valuable tool in chemical synthesis, its effective use is predicated on a thorough understanding of its solubility. This guide establishes a clear path forward in the absence of pre-existing data. By combining structural analysis with systematic experimental protocols—from rapid qualitative screens to the gold-standard shake-flask method—researchers can generate the reliable, high-quality solubility data needed to accelerate their research and development efforts. This empirical approach ensures that experimental conditions are optimized, data from biological assays are trustworthy, and potential downstream formulation challenges are identified early, embodying the principles of robust and efficient science.
References
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds.
-
Faculty of Science, Tanta University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Scribd. Procedure For Determining Solubility of Organic Compounds.
-
BLD Pharmatech. Safety Data Sheet: this compound.
-
SALTISE, Dawson College. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
-
CymitQuimica. N-BOC-1H-INDOLE-5-CARBALDEHYDE.
-
Thompson Rivers University. Solubility of Organic Compounds.
-
ChemScene. Safety Data Sheet: this compound.
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates.
-
Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
-
WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
-
Evotec (formerly Cyprotex). Thermodynamic Solubility Assay.
-
Parra Sanchez, A. Stereoselective Metal-Catalyzed Transformations for Carbon-Boron Bond Formation and Carbon-Nitrogen Bond Cleavage. [Doctoral Thesis, Universidad Autónoma de Madrid].
-
Google Patents. US10000451B2 - MAP4K4 (HGK) inhibitors.
-
Lukas, F. C(sp3) bond formation between sulfonyl-hydrazones and C-H donors via HAT. [Master's Thesis, TU Wien].
-
ResearchGate. New practical synthesis of 5‐formylindole.
-
Chem-Impex. N-Boc-1H-indole-5-carbaldehyde.
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- 12. scribd.com [scribd.com]
Spectroscopic Data of tert-Butyl 5-formyl-1H-indole-1-carboxylate: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for tert-butyl 5-formyl-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the structural characterization of this molecule through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Introduction
This compound, also known as N-Boc-1H-indole-5-carbaldehyde, is a vital building block in medicinal chemistry.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and modulates its reactivity, making it a versatile scaffold for the synthesis of complex indole derivatives.[1] Accurate interpretation of its spectroscopic data is paramount for confirming its identity, purity, and for guiding subsequent synthetic transformations. This guide will detail the characteristic spectroscopic features of this compound, explain the rationale behind the experimental choices, and provide validated protocols for data acquisition.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound, with the IUPAC name 1H-indole-5-carbaldehyde, consists of an indole core with a formyl group at the C5 position and a Boc protecting group on the nitrogen atom.[2] This substitution pattern gives rise to a unique set of signals in its various spectra, which are discussed in detail in the following sections.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | H-formyl |
| ~8.2 | d | 1H | H4 |
| ~8.1 | s | 1H | H2 |
| ~7.8 | dd | 1H | H6 |
| ~7.7 | d | 1H | H7 |
| ~6.7 | d | 1H | H3 |
| ~1.7 | s | 9H | tert-butyl |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Interpretation and Causality:
-
Aldehydic Proton (H-formyl): The downfield chemical shift (~10.0 ppm) is characteristic of an aldehydic proton, which is significantly deshielded by the electronegative oxygen atom and the aromatic ring current. Its singlet multiplicity indicates no adjacent protons.
-
Aromatic Protons (H2, H3, H4, H6, H7): The protons on the indole ring appear in the aromatic region (6.5-8.5 ppm). The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the formyl group and the electron-donating/withdrawing nature of the Boc-protected nitrogen.
-
tert-Butyl Protons: The nine protons of the tert-butyl group appear as a sharp singlet at approximately 1.7 ppm, a characteristic upfield resonance for this group due to the shielding effect of the sp³ hybridized carbon atoms.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~192.0 | C=O (formyl) |
| ~150.0 | C=O (Boc) |
| ~140.0 | C7a |
| ~135.0 | C5 |
| ~131.0 | C3a |
| ~127.0 | C2 |
| ~125.0 | C6 |
| ~116.0 | C4 |
| ~107.0 | C3 |
| ~84.0 | C(tert-butyl) |
| ~28.0 | CH₃ (tert-butyl) |
Note: These are predicted chemical shifts and experimental values may differ.
Interpretation and Causality:
-
Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the formyl group at a very downfield position (~192.0 ppm) and another for the carbamate of the Boc group (~150.0 ppm).
-
Aromatic Carbons: The carbons of the indole ring will resonate in the aromatic region, with their specific shifts influenced by the substituents.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 84.0 ppm, while the three equivalent methyl carbons resonate at approximately 28.0 ppm.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32.
-
Spectral Width: ~16 ppm.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Spectral Width: ~240 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1730 | Strong | C=O stretching (carbamate) |
| ~1685 | Strong | C=O stretching (aldehyde, conjugated) |
| ~1600, ~1470 | Medium-Weak | C=C stretching (aromatic) |
| ~1370, ~1390 | Medium | C-H bending (tert-butyl) |
| ~1250 | Strong | C-O stretching (carbamate) |
| ~1150 | Strong | C-N stretching |
Note: These are typical ranges and may vary.
Interpretation and Causality:
-
Carbonyl Stretching: The two distinct C=O stretching vibrations are key diagnostic peaks. The carbamate carbonyl of the Boc group appears at a higher wavenumber (~1730 cm⁻¹) compared to the conjugated aromatic aldehyde carbonyl (~1685 cm⁻¹). Conjugation with the aromatic ring lowers the frequency of the aldehyde C=O stretch.
-
C-H Stretching: The aliphatic C-H stretching of the tert-butyl group is observed in the 2980-2850 cm⁻¹ region.
-
Aromatic C=C Stretching: The absorptions in the 1600-1470 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the indole ring.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data (Predicted)
| Adduct | m/z |
| [M+H]⁺ | 246.11248 |
| [M+Na]⁺ | 268.09442 |
| [M-H]⁻ | 244.09792 |
| [M]⁺ | 245.10465 |
Source: PubChem CID 11172622[3]
Interpretation and Causality:
-
Molecular Ion Peak: The molecular weight of this compound is 245.28 g/mol .[1] Depending on the ionization technique, the molecular ion ([M]⁺) or pseudo-molecular ions like [M+H]⁺ or [M+Na]⁺ will be observed.
-
Fragmentation: In techniques like electron ionization (EI), fragmentation can occur. Common fragmentation pathways for this molecule would include the loss of the tert-butyl group or the entire Boc group.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for polar molecules, often coupled with liquid chromatography.
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to obtain a stable signal.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
Caption: Workflow for ESI-MS analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous structural confirmation. The combination of ¹H and ¹³C NMR, IR, and MS data offers a complete picture of the molecule's connectivity and functional groups. The protocols and interpretations provided in this guide serve as a valuable resource for scientists working with this important synthetic intermediate, ensuring data integrity and facilitating the advancement of research and development in medicinal chemistry and related fields.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10256, Indole-3-Carboxaldehyde. Retrieved January 12, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Retrieved January 12, 2026 from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11172622, this compound. Retrieved January 12, 2026 from [Link].
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Methodological & Application
The Versatile Synthon: Harnessing tert-Butyl 5-Formyl-1H-indole-1-carboxylate for the Synthesis of Bioactive Molecules
Senior Application Scientist Note: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. A particularly valuable and versatile building block for accessing functionalized indole derivatives is tert-butyl 5-formyl-1H-indole-1-carboxylate . The presence of the Boc-protecting group on the indole nitrogen enhances stability and solubility, while the aldehyde functionality at the C5 position serves as a versatile handle for a wide array of synthetic transformations. This guide provides an in-depth exploration of the application of this key intermediate in the synthesis of diverse, biologically relevant molecular architectures, complete with detailed, field-proven protocols.
Chemical Profile of the Starting Material
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₃ |
| Molecular Weight | 245.27 g/mol |
| CAS Number | 279256-09-6 |
| Appearance | Solid |
| IUPAC Name | tert-butyl 5-formylindole-1-carboxylate |
Core Synthetic Transformations and Protocols
The strategic positioning of the formyl group on the indole ring opens a gateway to a multitude of synthetic pathways. Below, we detail key transformations that leverage this functionality for the construction of complex, bioactive molecules.
Olefination via Wittig Reaction: Crafting α,β-Unsaturated Indoles
The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, converting aldehydes and ketones into alkenes. When applied to this compound, it provides a direct route to 5-vinylindole derivatives, which are precursors to a range of bioactive compounds. The stereochemical outcome of the reaction can often be controlled by the nature of the ylide and the reaction conditions.
Protocol 1: Synthesis of tert-Butyl 5-(2-alkenyl)-1H-indole-1-carboxylate
This protocol outlines a general procedure for the Wittig olefination of this compound.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the phosphonium salt (1.1 equivalents).
-
Add anhydrous THF to dissolve the salt.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.05 equivalents). For n-BuLi, add dropwise via syringe. For NaH, add in portions.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change (e.g., to deep orange or red).
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the solution of the indole aldehyde to the ylide solution via cannula or dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(2-alkenyl)-1H-indole-1-carboxylate. A typical yield for this type of transformation is in the range of 85%.
-
Causality and Insights:
-
Inert Atmosphere: The ylide is highly reactive and sensitive to moisture and oxygen. Maintaining an inert atmosphere is crucial for optimal yield.
-
Anhydrous Solvents: Water will quench the strong base and the ylide, preventing the reaction from proceeding.
-
Slow Addition: Slow addition of the aldehyde to the ylide solution helps to control the reaction temperature and minimize side reactions.
-
Stereoselectivity: The use of non-stabilized ylides (e.g., from alkylphosphonium salts) generally favors the formation of the (Z)-alkene, while stabilized ylides (e.g., those with an adjacent electron-withdrawing group) tend to yield the (E)-alkene.
Diagram 1: Wittig Reaction Workflow
Sources
Application Note & Protocol: Synthesis of Olefinated Indole Derivatives via the Wittig Reaction with tert-Butyl 5-formyl-1H-indole-1-carboxylate
Abstract
This document provides a detailed protocol and scientific rationale for the olefination of tert-Butyl 5-formyl-1H-indole-1-carboxylate using the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of a carbon-carbon double bond from a carbonyl compound and a phosphonium ylide.[1][2] This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, stereochemical control, and practical execution. We will explore the preparation of the requisite phosphonium ylide, its in situ reaction with the indole aldehyde, and subsequent product purification and characterization.
Introduction: The Strategic Importance of the Wittig Reaction
The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, offers a powerful method for synthesizing alkenes with high regioselectivity.[2][3] The reaction's primary advantage lies in the unambiguous placement of the double bond at the location of the original carbonyl group, a level of control not easily achieved with other elimination-based methods.[4] For indole scaffolds, which are prevalent in pharmaceuticals and biologically active compounds, the introduction of an olefinic moiety via the Wittig reaction can be a critical step in modifying the core structure to enhance biological activity or explore structure-activity relationships (SAR).
The substrate in focus, this compound, is an electron-rich aromatic aldehyde. The Boc-protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the aldehyde at the 5-position provides a handle for carbon chain extension. This application note will detail the reaction of this substrate with a representative phosphonium ylide to yield the corresponding vinyl-indole derivative.
Reaction Mechanism and Stereochemical Considerations
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone.[5] This initial attack forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[2][3] The driving force of the reaction is the subsequent irreversible decomposition of the oxaphosphetane into the desired alkene and a highly stable triphenylphosphine oxide byproduct.[3][4]
Diagram of the Wittig Reaction Mechanism
Caption: Generalized mechanism of the Wittig reaction.
Stereoselectivity: The Role of the Ylide
The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the substituent (R') on the ylide.[1][6]
-
Non-stabilized Ylides (R' = alkyl, H): These ylides are highly reactive and typically lead to the formation of (Z)-alkenes. The reaction is kinetically controlled, with the rapid and irreversible formation of a syn-oxaphosphetane intermediate.[1][6]
-
Stabilized Ylides (R' = electron-withdrawing group, e.g., -CO₂R, -CN): These ylides are less reactive due to resonance stabilization of the carbanion.[7][8] The initial steps of the reaction are often reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the (E)-alkene.[6][8]
For the synthesis of a simple vinyl-indole from this compound, a non-stabilized ylide such as methylenetriphenylphosphorane (Ph₃P=CH₂) is commonly used.
Experimental Protocol
This protocol is divided into two main stages: the preparation of the phosphonium salt and the subsequent Wittig reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Methyltriphenylphosphonium bromide | 1779-49-3 | 357.23 | Hygroscopic, store in a desiccator. |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Highly reactive with water. Handle under inert atmosphere. |
| This compound | 250253-03-3 | 245.28 | |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Use a freshly opened bottle or distill from a suitable drying agent. |
| Diethyl ether | 60-29-7 | 74.12 | Anhydrous. |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | For quenching the reaction. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying organic layers. |
Step-by-Step Protocol
Diagram of the Experimental Workflow
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
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Suzuki coupling with "tert-Butyl 5-formyl-1H-indole-1-carboxylate"
An Application Guide to Suzuki Coupling with N-Boc-5-formylindole Derivatives
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation, prized for its mild conditions, functional group tolerance, and the commercial availability of its components.[1][2]
This guide focuses on the application of the Suzuki coupling to a specific, highly functionalized indole building block: tert-Butyl 5-formyl-1H-indole-1-carboxylate . The presence of the N-Boc protecting group is critical, as it circumvents common side reactions associated with the acidic N-H proton of unprotected indoles, which can complicate many palladium-catalyzed reactions.[3] The formyl group at the C5 position serves as a versatile synthetic handle for further molecular elaboration.
This document provides a comprehensive overview of the mechanistic underpinnings, key experimental parameters, and a detailed, field-proven protocol for performing Suzuki coupling on a halogenated derivative of this indole, a common strategy for building molecular complexity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki coupling hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., a bromo-indole derivative). This forms a new Pd(II) complex.[7]
-
Transmetalation : This is the crucial step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer of the organic ligand to the palladium.[8][9][10]
-
Reductive Elimination : In the final step, the two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[7][4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Reagents and Optimization Parameters
The success of the Suzuki coupling is highly dependent on the judicious selection of each component. For a substrate like a halogenated N-Boc-5-formylindole, the following considerations are critical.
The Indole Electrophile
The protocol will assume the use of a bromo- or iodo-substituted indole, as these are the most common electrophilic partners. For instance, tert-Butyl 5-formyl-7-bromo-1H-indole-1-carboxylate would be an excellent substrate. Aryl bromides offer a good balance of reactivity and stability, while iodides are more reactive but can be more expensive.
The Organoboron Nucleophile
Aryl- and heteroarylboronic acids are the most common coupling partners due to their stability and commercial availability.[11] Boronic esters (e.g., pinacol esters) are also excellent alternatives, often exhibiting enhanced stability and being less prone to protodeboronation.[10] For most applications, a slight excess (1.1–1.5 equivalents) of the boron reagent is used to drive the reaction to completion.
Palladium Catalyst and Ligand Selection
The choice of catalyst and ligand is arguably the most critical factor in achieving high yields, especially with potentially challenging heteroaromatic substrates.
-
Palladium Source : Common precatalysts include Palladium(II) acetate (Pd(OAc)₂), and air-stable Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For indole substrates, bulky, electron-rich phosphine ligands are often superior. N-Heterocyclic Carbenes (NHCs) have also emerged as highly effective ligands.[9][12]
| Catalyst / Ligand System | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | 1 - 5 | A classic, all-in-one Pd(0) catalyst. Simple to use but may be less active for challenging substrates. |
| Pd(OAc)₂ + SPhos/XPhos | 0.5 - 2 | Highly active systems for heteroaromatic couplings. Buchwald ligands (SPhos, XPhos) are excellent for sterically hindered substrates.[13] |
| Pd(dppf)Cl₂ | 1 - 3 | An air-stable Pd(II) precatalyst that is effective for a wide range of couplings, including those involving heteroaryl compounds.[14] |
| PEPPSI™-Type Precatalysts | 1 - 3 | Palladium-NHC complexes that offer high stability and activity, often at lower catalyst loadings.[7] |
The Role of the Base
The base is essential for activating the boronic acid to facilitate transmetalation.[9][15] The choice of base can significantly impact the reaction outcome, and its strength should be matched to the substrate's sensitivity to prevent unwanted side reactions (e.g., hydrolysis of the Boc group or formyl group reactions).
-
Potassium Carbonate (K₂CO₃) : A mild, inexpensive, and widely used base.[5][14]
-
Potassium Phosphate (K₃PO₄) : A non-nucleophilic base, often effective when other bases fail, particularly with sensitive functional groups.[16][17]
-
Cesium Carbonate (Cs₂CO₃) : A stronger and more soluble base that can accelerate sluggish reactions.
Solvent System
Suzuki reactions are typically run in a mixture of an organic solvent and water.[7] The aqueous phase is necessary to dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst.
-
1,4-Dioxane / Water : A very common and effective solvent system.[5][18]
-
Dimethoxyethane (DME) / Water : Another excellent choice, particularly for higher-temperature reactions.[14]
-
Toluene / Water : Useful for reactions where phase separation is desired.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of a bromo-indole derivative with a generic arylboronic acid.
Materials:
-
tert-Butyl 5-formyl-X-bromo-1H-indole-1-carboxylate (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and hotplate
Caption: General workflow for the Suzuki coupling experiment.
Step-by-Step Procedure:
-
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-indole (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition : Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 equiv). Then, add the degassed solvents, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water (e.g., 10 mL total volume for a 1 mmol scale reaction). The solvent should be degassed by bubbling with inert gas for 15-20 minutes prior to use.
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening.[5][14]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent, ~20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[19][20]
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5][19]
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.[18][20]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Incorrect base or solvent. | Use a fresh catalyst; Ensure proper degassing of solvents and inerting of the reaction vessel; Screen different bases (e.g., K₃PO₄) and solvents. |
| Protodeboronation of Boronic Acid | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use anhydrous solvents; Switch to a boronic ester; Use a milder base (e.g., KF); Reduce reaction time.[7] |
| Formation of Homocoupled Byproduct | Oxygen contamination leading to reductive elimination from the boronic acid dimer. | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction. |
| Difficult Purification | Residual palladium catalyst; Polar byproducts. | Ensure thorough filtration through Celite; Consider a plug of silica or treatment with a metal scavenger before column chromatography.[21] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. When applied to functionalized scaffolds such as this compound derivatives, it opens a direct and efficient route to novel compounds of significant interest in drug discovery. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and clean conversions. The protocol and guidelines presented here provide a robust starting point for the successful application of this powerful transformation.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). A detailed overview of the reaction mechanism, including the three key steps of the catalytic cycle. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. A practical guide covering the components, mechanism, and common side reactions of the Suzuki coupling. [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Provides a general catalytic cycle and example experimental procedures. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. An industrial perspective on the Suzuki reaction and its mechanism. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Discusses the mechanism with an emphasis on the role of the base in activating the boronic acid. [Link]
-
Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Highlights the challenges of using unprotected indoles in cross-coupling reactions. [Link]
-
Suzuki reaction - Wikipedia. A comprehensive overview of the reaction, including the role of ligands and the mechanism of transmetalation. [Link]
-
Jana, G. K., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. Details protocols for the arylation of indoles. [Link]
-
De Meijere, A., & Diederich, F. (Eds.). (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Metal-Catalyzed Cross-Coupling Reactions. A review of various palladium catalyst systems. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Discusses the role of the base and different types of organoboron reagents. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Describes highly active catalyst systems for Suzuki couplings. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Investigates the specific role of the base in the reaction mechanism. [Link]
-
Tron, G. C., et al. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Provides specific examples of catalyst and base combinations for heteroaryl couplings. [Link]
-
Gong, J., et al. (2010). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters. Details a specific protocol using K₃PO₄ as the base. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Describes successful couplings on nitrogen-containing heterocycles. [Link]
-
Wang, C.-A., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. Discusses the use of modern NHC ligands in cross-coupling. [Link]
-
Driver, T. G., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[7][5]-Fused Indole Heterocycles. The Journal of Organic Chemistry. [Link]
-
Goggin, K. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Mentions challenges with substrates containing unprotected indole groups. [Link]
-
Wang, C., et al. (2019). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. Nature Communications. ResearchGate mirror. [Link]
-
Angello, N. H., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Discusses optimization of reaction conditions. [Link]
-
Reddit - r/OrganicChemistry. (2025). Hydrophilic Suzuki-coupling product workup? A forum discussion on practical workup tips. [Link]
-
Lee, C.-F., et al. (2007). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? A discussion providing a standard workup procedure. [Link]
-
Al-Zoubi, R. M., et al. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Provides examples of reaction optimization. [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube video demonstrating experimental setup and purification. [Link]
-
Stolle, A., et al. (2021). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. Angewandte Chemie International Edition. [Link]
-
Flematti, G. R., & Raston, C. L. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube video explaining the reagents involved. [Link]
-
St. Jean, D. J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. [Link]
-
Kumar, K., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry. [Link]
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]
Sources
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- 3. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
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- 21. reddit.com [reddit.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of "tert-Butyl 5-formyl-1H-indole-1-carboxylate" Derivatives
Introduction: The Strategic Importance of C-N Bond Formation in Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1] The strategic functionalization of the indole scaffold is paramount in drug discovery for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The Buchwald-Hartwig amination has emerged as a transformative tool in this endeavor, providing a powerful and versatile palladium-catalyzed method for the construction of carbon-nitrogen (C-N) bonds.[2][3] This reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable strategy for synthesizing arylamines, which are prevalent in a vast array of therapeutic agents.[2][3]
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and valuable class of substrates: tert-Butyl 5-halo-1H-indole-1-carboxylate derivatives, with a particular focus on those bearing a formyl group at the 5-position. The presence of the electron-withdrawing formyl group and the sterically demanding tert-butyloxycarbonyl (Boc) protecting group introduces specific challenges and considerations for reaction optimization. These application notes offer a detailed mechanistic overview, a discussion of critical reaction parameters, and robust, step-by-step protocols to facilitate the successful synthesis of 5-aminoindole derivatives.
Mechanism and Key Principles of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally involves three key steps: oxidative addition, formation of a palladium-amido complex, and reductive elimination.[2][4] A thorough understanding of this cycle is crucial for rational catalyst selection and troubleshooting.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (e.g., a 5-bromo-1-Boc-indole derivative) to a low-valent palladium(0) complex, which is typically generated in situ. This step forms a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this often rate-limiting step.[2][5]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. In the presence of a suitable base, the coordinated amine is deprotonated to form a palladium-amido complex. The selection of the base is a critical parameter that can significantly influence the reaction outcome.[6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[2]
Visualizing the Catalytic Cycle
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Critical Reaction Parameters for the Amination of tert-Butyl 5-formyl-1H-indole-1-carboxylate Derivatives
The successful amination of this specific indole substrate class hinges on the careful selection of the catalyst system and reaction conditions. The electron-withdrawing nature of the 5-formyl group and the steric bulk of the 1-Boc group are key considerations.
-
Palladium Precursor: Both Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(II) sources such as Pd(OAc)₂ (palladium(II) acetate) are effective. Pd(II) precursors are reduced in situ to the active Pd(0) species. For convenience and air stability, pre-formed palladium precatalysts that incorporate the phosphine ligand are often preferred.
-
Phosphine Ligand: The choice of ligand is arguably the most critical factor. For electron-deficient aryl halides and sterically hindered substrates, bulky, electron-rich biarylphosphine ligands are generally the most effective. Ligands such as XPhos , RuPhos , and BrettPhos have demonstrated broad utility and are excellent starting points for optimization.[5]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the coordinated amine. Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for a wide range of substrates. Other bases such as lithium bis(trimethylsilyl)amide (LiHMDS) and potassium phosphate (K₃PO₄) can also be employed, particularly when dealing with base-sensitive functional groups. For the target substrate, NaOtBu is a robust choice.
-
Solvent: Anhydrous, deoxygenated aprotic solvents are essential to maintain catalyst activity. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[7] It is crucial to use high-purity, dry solvents to avoid catalyst deactivation.
-
Temperature: Reaction temperatures typically range from 80 to 110 °C. Higher temperatures are often required for less reactive aryl chlorides, but for aryl bromides, temperatures around 100 °C are usually sufficient.
Data Presentation: Recommended Starting Conditions for Amination
The following table provides recommended starting conditions for the Buchwald-Hartwig amination of a model substrate, tert-Butyl 5-bromo-1H-indole-1-carboxylate, with various classes of amines. These conditions are a robust starting point for further optimization.
| Amine Type | Recommended Ligand (mol%) | Palladium Precursor (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Primary Alkylamine | BrettPhos (2-4) | Pd₂(dba)₃ (1-2) | NaOtBu (1.2-1.5) | Toluene | 100 |
| Secondary Alkylamine | RuPhos (2-4) | Pd(OAc)₂ (1-2) | NaOtBu (1.2-1.5) | Toluene | 100 |
| Aniline | XPhos (2-4) | Pd₂(dba)₃ (1-2) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 |
Experimental Protocols
General Experimental Workflow
The successful execution of a Buchwald-Hartwig amination reaction requires meticulous attention to anhydrous and anaerobic techniques to ensure the integrity of the palladium catalyst.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: Amination of tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate with a Primary Alkylamine
This protocol details the coupling of tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate with n-butylamine as a representative primary amine.
Materials:
-
tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate
-
n-Butylamine
-
Pd₂(dba)₃
-
BrettPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, deoxygenated toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate (1.0 equiv), BrettPhos (0.04 equiv), and Pd₂(dba)₃ (0.02 equiv).
-
In a separate vial, add sodium tert-butoxide (1.5 equiv).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the sodium tert-butoxide to the Schlenk tube under a positive pressure of inert gas.
-
Add anhydrous, deoxygenated toluene via syringe, followed by the addition of n-butylamine (1.2 equiv).
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-Butyl 5-(butylamino)-3-formyl-1H-indole-1-carboxylate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (due to oxygen or moisture) | Ensure all reagents and solvents are anhydrous and properly deoxygenated. Use a glovebox for reaction setup. |
| Inappropriate ligand or base | Screen alternative bulky phosphine ligands (e.g., RuPhos, XPhos). Ensure the base is freshly opened or properly stored. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Inefficient reductive elimination | Increase the steric bulk of the phosphine ligand. Lower the reaction temperature slightly. |
| Decomposition of Starting Material | Reaction temperature is too high | Lower the reaction temperature in 10 °C increments. |
| Base incompatibility with functional groups | Consider a milder base such as K₃PO₄ or Cs₂CO₃, especially if the aldehyde proves to be sensitive. |
Safety Precautions
-
Palladium Catalysts and Ligands: Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Strong Bases: Sodium tert-butoxide is a corrosive and moisture-sensitive solid. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.
Conclusion
The Buchwald-Hartwig amination is a highly effective and reliable method for the synthesis of 5-aminoindole derivatives from tert-Butyl 5-halo-1H-indole-1-carboxylate precursors. Careful consideration of the catalyst system, particularly the choice of a bulky, electron-rich phosphine ligand, and the use of stringent anhydrous and anaerobic conditions are paramount for achieving high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel indole-based therapeutics.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-/Copper-Catalyzed Regioselective Amination and Chloroamination of Indoles. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Retrieved from [Link]
-
(n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
ResearchGate. (2006). Palladium-Catalyzed Amination of Electron-Deficient Halothiophenes. Retrieved from [Link]
-
(n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
YouTube. (2023). Buchwald-Hartwig amination. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
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Sonogashira coupling involving "tert-Butyl 5-formyl-1H-indole-1-carboxylate"
An Application Guide to the Sonogashira Coupling of tert-Butyl 5-formyl-1H-indole-1-carboxylate Derivatives
Introduction: The Strategic Importance of Alkynylindoles
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[1][3][4]
Within pharmaceutical and materials science, the indole nucleus is a privileged scaffold due to its prevalence in natural products and biologically active compounds.[5][6] The introduction of an alkyne moiety onto the indole core via the Sonogashira coupling yields alkynylindoles, versatile intermediates that unlock access to a diverse range of more complex heterocyclic systems.[7][8]
This guide focuses on the Sonogashira coupling involving indole substrates bearing both a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a formyl group on the aromatic ring, typified by derivatives of this compound. The N-Boc group serves to protect the indole nitrogen from undesired side reactions and enhance solubility in common organic solvents.[9] The formyl group is a key synthetic handle, allowing for subsequent derivatization through reactions such as reductive amination, Wittig olefination, or oxidation. However, the presence of an aldehyde also introduces specific challenges that require careful optimization of reaction conditions to prevent side reactions and catalyst deactivation.
This document provides a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into the strategic choices required for the successful synthesis of these valuable building blocks.
The Dual Catalytic Mechanism: A Symphony of Palladium and Copper
The widely accepted mechanism for the Sonogashira reaction involves two interconnected, yet distinct, catalytic cycles operating in concert: a palladium cycle and a copper cycle.[1][10] Understanding this dual mechanism is paramount for troubleshooting and optimizing the reaction for challenging substrates.
The Palladium Cycle: The primary role of the palladium catalyst is to bring the aryl halide and the alkyne together.
-
Oxidative Addition: The cycle begins with the active Pd(0) species undergoing oxidative addition into the aryl-halide bond (e.g., a bromo-indole derivative). This is often the rate-determining step of the entire process and results in a Pd(II) intermediate.[11]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers its acetylide group to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex.
-
Reductive Elimination: This final step involves the formation of the C(sp²)-C(sp) bond, yielding the desired alkynylindole product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10][11]
The Copper Cycle: The copper co-catalyst activates the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne. This coordination increases the acidity of the terminal proton.[11][12]
-
Deprotonation: A base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), deprotonates the activated alkyne.
-
Copper Acetylide Formation: This results in the formation of a copper(I) acetylide intermediate, which is the key nucleophilic species required for the transmetalation step in the palladium cycle.[10]
A potential side reaction, particularly if oxygen is not rigorously excluded, is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diyne byproduct.[10] This underscores the importance of maintaining anaerobic conditions.
Detailed Application Protocol
This protocol describes a general procedure for the Sonogashira coupling of a halogenated tert-butyl formyl-indole-carboxylate with a terminal alkyne. The specific substrate used here for illustrative purposes is tert-Butyl 4-bromo-5-formyl-1H-indole-1-carboxylate .
Materials and Reagents
| Reagent | Grade | Typical Supplier | Notes |
| tert-Butyl 4-bromo-5-formyl-1H-indole-1-carboxylate | >95% | Commercial | The aryl halide substrate. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Commercial | The coupling partner. Ensure it is free of peroxides. |
| Dichlorobis(triphenylphosphine)palladium(II) | Catalyst Grade | Commercial | A common, air-stable Pd(II) precatalyst. |
| Copper(I) Iodide (CuI) | >98%, anhydrous | Commercial | Should be off-white or light tan. Dark color indicates oxidation. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercial | Store over KOH pellets and distill from CaH₂ before use for best results. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercial | Use from a solvent purification system or a freshly opened bottle. |
| Diethyl Ether (Et₂O) | ACS Grade | Commercial | For extraction. |
| Saturated aq. NH₄Cl | Reagent Grade | - | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | For washing during work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
| Celite® 545 | - | Commercial | For filtration of catalyst residues. |
Experimental Workflow: Step-by-Step
1. Reaction Setup and Reagent Preparation (1 mmol scale):
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add tert-butyl 4-bromo-5-formyl-1H-indole-1-carboxylate (340 mg, 1.0 mmol, 1.0 equiv).
-
Add dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol, 3 mol%).
-
Add copper(I) iodide (CuI) (11.4 mg, 0.06 mmol, 6 mol%).
-
Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Via syringe, add anhydrous THF (5 mL) followed by anhydrous triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv). Stir the mixture to dissolve the solids. The solution may appear as a yellow-brown suspension.
-
Finally, add the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe.
2. Reaction Execution:
-
Lower the flask into a preheated oil bath set to 60 °C.
-
Stir the reaction mixture vigorously under the inert atmosphere. A precipitate of triethylammonium bromide will form as the reaction proceeds.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typically, reactions are complete within 2-6 hours.
3. Work-up and Purification:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
To remove catalyst residues, dissolve the crude oil in a minimal amount of dichloromethane and pass it through a short plug of Celite® and silica gel, eluting with ethyl acetate/hexane.[13]
-
Perform flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the pure alkynylindole product.
4. Product Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Scientific Rationale and Key Considerations
The Substrate: Boc-Protection and the Formyl Group
-
N-Boc Group: The electron-withdrawing nature of the Boc group slightly deactivates the indole ring but is essential for preventing N-H acidity from interfering with the basic conditions and protects the nitrogen from unwanted side reactions. It also significantly improves handling and solubility.
-
Formyl Group: As an electron-withdrawing group, the aldehyde at the 5-position can make the C4-Br bond slightly more reactive towards oxidative addition. However, its primary challenge is potential instability under the reaction conditions.
-
Causality: Strong bases or prolonged heating can lead to side reactions involving the aldehyde, such as aldol-type condensations or Cannizzaro reactions. The choice of a moderately strong but sterically hindered amine base like Et₃N or DIPEA, coupled with moderate temperatures (e.g., 60 °C), strikes a balance between facilitating the copper cycle and preserving the formyl group's integrity.[14]
-
Catalyst System and Reaction Conditions
-
Palladium Source: While Pd(0) sources like Pd(PPh₃)₄ can be used, Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are often preferred due to their higher air stability.[10] The Pd(II) is reduced in situ to the active Pd(0) species.[11]
-
Copper Co-catalyst: The addition of CuI is crucial for accelerating the reaction, allowing it to proceed at lower temperatures compared to early copper-free protocols.[3] The use of 5-10 mol% is typical.
-
Base and Solvent: Triethylamine often serves as both the base and a ligand for the metal centers.[1] Its boiling point is compatible with the moderate heating required. Anhydrous solvents are critical, as water can hydrolyze the catalysts and interfere with the reaction.
-
Inert Atmosphere: Rigorous exclusion of oxygen is vital to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes the alkyne and complicates purification.[10]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd or Cu).2. Insufficiently anhydrous conditions.3. Base is of poor quality. | 1. Use fresh catalysts. Ensure CuI is not oxidized (dark green/brown).2. Use freshly distilled/dried solvents and base.3. Distill the amine base before use.[15] |
| Diyne Homocoupling Product | Presence of oxygen in the reaction flask. | Improve degassing technique (use freeze-pump-thaw cycles instead of simple purging). Ensure a positive pressure of inert gas is maintained throughout. |
| Decomposition of Product | Reaction temperature is too high or reaction time is too long for the substrate. | Run the reaction at a lower temperature (e.g., 40-50 °C) for a longer period. Monitor carefully by TLC/LC-MS and work up as soon as the starting material is consumed. |
| Difficult Purification | Persistent catalyst residues or polar byproducts. | After the aqueous work-up, filter the crude product through a pad of Celite® to remove insoluble palladium species.[13] An ammonia wash can sometimes help remove copper salts. |
Conclusion
The Sonogashira coupling is a powerful and reliable method for the synthesis of alkynyl-substituted indoles from readily available halogenated precursors. When applied to functionally rich substrates like this compound derivatives, careful attention to the quality of reagents, exclusion of air and moisture, and selection of mild reaction conditions are essential for success. The protocol and insights provided herein offer a robust framework for researchers and drug development professionals to confidently utilize this reaction, enabling the rapid construction of complex molecular architectures for a wide range of scientific applications.
References
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-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - Semantic Scholar. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. [Link]
-
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination | The Journal of Organic Chemistry - ACS Publications. [Link]
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC - NIH. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central. [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]
-
Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines - PubMed. [Link]
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Application Notes and Protocols: Reductive Amination of tert-Butyl 5-formyl-1H-indole-1-carboxylate
Abstract
The reductive amination of tert-butyl 5-formyl-1H-indole-1-carboxylate is a cornerstone transformation in medicinal chemistry and drug development, providing a robust pathway to a diverse array of 5-(aminomethyl)-1H-indole derivatives. These scaffolds are integral to numerous biologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of this reaction. We delve into the underlying mechanism, offer detailed, field-proven protocols, and discuss critical process parameters, troubleshooting, and safety considerations. The protocols herein are designed to be self-validating, ensuring reliable and reproducible outcomes.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast number of natural products and synthetic pharmaceuticals. The specific functionalization at the 5-position of the indole ring with an aminomethyl group creates a key pharmacophore that interacts with a variety of biological targets. Reductive amination of the readily available this compound offers a direct and versatile route to these valuable building blocks.[1] The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it deactivates the otherwise electron-rich indole ring towards unwanted side reactions and enhances the solubility of the starting material and intermediates in common organic solvents.
Reductive amination, also known as reductive alkylation, is a powerful and widely used method for the synthesis of amines.[2] The reaction proceeds through the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine, which is then reduced in situ to the corresponding amine.[3][4][5] This one-pot procedure is often preferred over direct alkylation of amines with alkyl halides, as it avoids the common issue of overalkylation.[3][4]
Mechanistic Insights: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The reductive amination of this compound with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), can be dissected into two key stages:
-
Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines). This step is typically reversible and often acid-catalyzed. While acetic acid can be used, the reaction often proceeds efficiently without an external acid catalyst when using sodium triacetoxyborohydride, as the reagent itself and its byproducts can provide a weakly acidic environment.[6][7][8]
-
Hydride Reduction: The formed imine or iminium ion is then selectively reduced by the hydride reagent. Sodium triacetoxyborohydride is a particularly mild and selective reducing agent, a key reason for its widespread use.[5][6][8] It is less reactive than sodium borohydride and therefore does not readily reduce the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[4][9] The steric bulk and electron-withdrawing acetate groups of STAB temper its reactivity, making it highly chemoselective for the iminium ion over the carbonyl group.[5]
Caption: Mechanism of Reductive Amination.
Experimental Protocols
3.1. General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, particularly when using water-sensitive hydrides like STAB.[5][9] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for this reaction.[8][9]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions and decomposition of reagents, especially on a larger scale or with sensitive substrates.
-
Stoichiometry: A slight excess of the amine (1.05-1.2 equivalents) is often used to drive the imine formation to completion.[3] The reducing agent is typically used in excess (1.2-1.5 equivalents) to ensure complete reduction.
3.2. Protocol 1: Reductive Amination with a Primary Amine (e.g., Benzylamine)
This protocol details the synthesis of tert-butyl 5-((benzylamino)methyl)-1H-indole-1-carboxylate.
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Add benzylamine (1.1 eq) to the solution at room temperature.
-
Stir the mixture for 30-60 minutes to allow for imine formation. The progress of imine formation can be monitored by TLC or LC-MS.
-
In a single portion, add sodium triacetoxyborohydride (1.3 eq) to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
3.3. Protocol 2: Reductive Amination with a Secondary Amine (e.g., Morpholine)
This protocol details the synthesis of tert-butyl 5-(morpholinomethyl)-1H-indole-1-carboxylate.
Step-by-Step Procedure:
-
Follow steps 1 and 2 from Protocol 3.2.
-
Add morpholine (1.2 eq) to the solution at room temperature.
-
Stir the mixture for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-18 hours. The reaction with secondary amines can sometimes be slower.
-
Follow the workup and purification procedure as described in steps 7-10 of Protocol 3.2.
Data Presentation: Expected Outcomes
The following table summarizes typical reaction parameters and expected yields for the reductive amination of this compound with representative amines.
| Amine | Equivalents of Amine | Equivalents of NaBH(OAc)₃ | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | 1.1 | 1.3 | DCM | 4 | 85-95% |
| Aniline | 1.2 | 1.5 | DCE | 12 | 70-85% |
| Morpholine | 1.2 | 1.5 | DCM | 8 | 80-90% |
| Ammonia (as NH₄OAc) | 10 | 1.5 | DCE/AcOH | 24 | 60-75% |
Yields are based on isolated product after purification and may vary depending on scale and specific reaction conditions.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.5 equivalents) can be added to catalyze imine formation.[6] Alternatively, gentle heating (30-40 °C) may be beneficial. Ensure the sodium triacetoxyborohydride is of good quality, as its potency can degrade over time.[5]
-
Formation of Alcohol Byproduct: The formation of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate indicates that the aldehyde is being reduced. This is more likely to occur if a less selective reducing agent like sodium borohydride is used without careful control of the reaction conditions.[4][9] Using STAB generally minimizes this side reaction.[5]
-
Overalkylation with Primary Amines: While less common with STAB, the formation of a tertiary amine byproduct can occur.[7][10][11] This can often be suppressed by using a slight excess of the primary amine.[7]
-
Difficult Amines: For weakly nucleophilic amines (e.g., electron-deficient anilines), the reaction may be sluggish. The addition of a Lewis acid or using stronger activating conditions with trifluoroacetic acid (TFA) instead of acetic acid has been reported to be effective.[12]
-
Purification: The Boc-protected amine products are generally non-polar and can be effectively purified by silica gel chromatography. In some cases where the product is basic, a small amount of triethylamine can be added to the eluent to prevent streaking on the column.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the reductive amination protocol.
Caption: General Experimental Workflow.
Conclusion
The reductive amination of this compound is a highly reliable and versatile synthetic method. By leveraging the selectivity of sodium triacetoxyborohydride and understanding the key mechanistic principles, researchers can efficiently access a wide range of 5-substituted indole derivatives. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this critical transformation in both academic and industrial research settings.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from a publicly available course material link which is no longer active. A similar resource is available at various university chemistry websites.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
- Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
-
Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Pasyukov, D. V. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 849. [Link]
-
National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Boros, E. E., Thompson, J. B., Katamreddy, S. R., & Carpenter, A. J. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. The Journal of Organic Chemistry, 74(9), 3587–3590. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from a product application note that may be specific to a particular product or kit.
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- 10. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
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N-Boc deprotection of "tert-Butyl 5-formyl-1H-indole-1-carboxylate"
An Application Guide for the N-Boc Deprotection of tert-Butyl 5-formyl-1H-indole-1-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of the Boc Group in Indole Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group for nitrogen atoms in modern organic synthesis, prized for its robustness under a wide range of non-acidic conditions and its clean, predictable removal under acidic treatment.[1] In the synthesis of complex indole-containing molecules, which are prevalent scaffolds in pharmaceuticals and biologically active natural products, protection of the indole nitrogen is often a critical step to modulate reactivity and prevent undesired side reactions.
The substrate of interest, This compound , presents a common synthetic challenge: the selective cleavage of the N-Boc group while preserving the electron-withdrawing formyl (aldehyde) group at the C5 position. The aldehyde is a versatile synthetic handle for further molecular elaboration, making its preservation paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reliable deprotection of this substrate, grounded in mechanistic principles and supported by detailed experimental protocols. We will explore the causality behind procedural choices, ensuring a trustworthy and reproducible outcome.
Core Mechanism of Acid-Catalyzed N-Boc Deprotection
The removal of the N-Boc group is an acid-catalyzed process that proceeds via a well-established E1 elimination mechanism.[2][3] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl).[4][5] This protonation activates the group, leading to the cleavage of the tert-butyl-oxygen bond to generate a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[6] The carbamic acid rapidly undergoes decarboxylation to release carbon dioxide gas and the desired free secondary amine (the indole nitrogen).[3] The liberated amine is then protonated in the acidic medium to form the corresponding ammonium salt.[3]
The stability of the resulting tert-butyl cation is the thermodynamic driving force for the reaction. This cation can be subsequently quenched by a nucleophilic counter-ion, deprotonate to form isobutylene gas, or react with other nucleophiles present in the mixture.[3]
Caption: Figure 1: Acid-Catalyzed N-Boc Deprotection Mechanism.
Comparative Protocols for Deprotection
The choice of acidic reagent is critical and depends on the substrate's sensitivity, desired workup procedure, and solvent compatibility. For this compound, the primary concern is the stability of the C5-formyl group. Fortunately, aromatic aldehydes are generally stable under the standard acidic conditions used for Boc cleavage. We present the two most common and reliable protocols.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl in Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Methanol, or Ethyl Acetate |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Time | 1 - 4 hours | 2 - 16 hours[7] |
| Workup | Evaporation of volatiles; may require basic wash. | Evaporation or precipitation; often requires basic workup. |
| Advantages | High volatility of TFA/DCM simplifies removal.[4] Fast reaction times.[8] | Often provides a crystalline hydrochloride salt. Good selectivity for N-Boc over t-butyl esters.[9][10] |
| Disadvantages | TFA is corrosive and expensive. DCM is a regulated solvent.[11] | Dioxane is a suspected carcinogen.[11] Can be slower than TFA. |
| Product Form | Initially the trifluoroacetate salt. | Initially the hydrochloride salt. |
Experimental Protocols
The following protocols are designed to be self-validating. Successful deprotection can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting material and the appearance of a more polar product spot corresponding to 1H-indole-5-carbaldehyde.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is often preferred for its speed and the ease of removing the reagents post-reaction.[4][12]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-Boc protected indole (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any potential exotherm and minimize side reactions.
-
TFA Addition: Slowly add TFA (5-10 eq) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v).[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent). The starting material is much less polar than the product.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene several times.[13]
-
Aqueous Workup: Dissolve the residue in ethyl acetate or DCM. Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1H-indole-5-carbaldehyde.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed to obtain the final product. The product, 1H-indole-5-carbaldehyde, is a solid with a reported melting point of 100-103 °C.[14]
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This is a classic, highly effective method that often yields the product as a hydrochloride salt, which can sometimes be isolated directly by filtration.[5][15]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane (commercially available)
-
Methanol or Ethyl Acetate (optional, as co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-Boc protected indole (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.
-
Reagent Addition: Add an excess of 4M HCl in 1,4-Dioxane solution (e.g., 5-10 eq of HCl) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-16 hours.[7] Often, the deprotected product's hydrochloride salt will precipitate from the solution as a solid. Monitor the reaction by TLC.
-
Isolation (Option A - Precipitation): If a precipitate forms, continue stirring for the allotted time. Collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove non-polar impurities and dry under vacuum. This yields the 1H-indole-5-carbaldehyde hydrochloride salt.
-
Isolation (Option B - Evaporation): If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Conversion to Free Base: To obtain the neutral product from its salt, dissolve the crude solid in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Extraction and Drying: Separate the organic layer, extract the aqueous phase with additional ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Workflow Visualization
Caption: Figure 2: General Experimental Workflow.
Alternative and Milder Deprotection Strategies
While acidic cleavage is the standard, certain substrates with highly acid-labile functionalities may require alternative approaches.
-
Thermal Deprotection: Heating N-Boc protected indoles, often in a high-boiling point solvent like trifluoroethanol (TFE) or simply neat, can effect deprotection without any acid catalyst.[16][17] This method leverages the thermal lability of the tert-butyl carbamate. However, it may require high temperatures (120-240 °C), which could be incompatible with other functional groups.[16]
-
Mild Lewis Acids or Reagents: For exceptionally sensitive substrates, other methods have been reported for N-Boc deprotection, such as using oxalyl chloride in methanol, which can proceed under mild, room temperature conditions.[1][18]
These methods are typically reserved for cases where standard TFA or HCl protocols prove unsuccessful due to side reactions. For this compound, such measures are not generally necessary.
Conclusion
The N-Boc deprotection of this compound is a robust and high-yielding transformation when conducted with appropriate care. Both TFA in DCM and 4M HCl in dioxane are excellent, reliable methods that are compatible with the C5-formyl group. The choice between them often comes down to laboratory preference regarding handling, workup, and the desired final salt form of the product. By understanding the underlying mechanism and following these detailed protocols, researchers can confidently and efficiently access the versatile 1H-indole-5-carbaldehyde intermediate for their drug discovery and development programs.
References
- BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Semantic Scholar. Retrieved from [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
WordPress. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2010). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24393–24401. Retrieved from [Link]
-
ResearchGate. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
-
ResearchGate. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
Reddit. (2025). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Retrieved from [Link]
-
Der Pharma Chemica. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines a. Retrieved from [Link]
Sources
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Purification of "tert-Butyl 5-formyl-1H-indole-1-carboxylate" reaction products
Application Note & Protocol Guide
Topic: Strategic Purification of tert-Butyl 5-formyl-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of this compound, a critical building block in contemporary medicinal chemistry and organic synthesis. Recognizing that the purity of this intermediate directly impacts the yield, selectivity, and impurity profile of subsequent synthetic steps, we present a detailed exploration of two primary purification methodologies: flash column chromatography and recrystallization. This guide moves beyond simple procedural lists, delving into the underlying principles, rationale for experimental choices, and data-driven protocol optimization. We offer step-by-step protocols, troubleshooting advice, and methods for post-purification quality control to ensure the final compound meets the stringent purity requirements for drug development and complex molecule synthesis.
Introduction: The Importance of Purity
This compound (henceforth referred to as Boc-5-formylindole) is a versatile intermediate. The indole core is a privileged scaffold in numerous pharmacologically active compounds, and the 5-formyl group serves as a synthetic handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents and modulates the reactivity of the indole nitrogen.
However, the synthesis of Boc-5-formylindole, typically achieved through formylation of Boc-indole (e.g., via Vilsmeier-Haack or similar conditions), can generate a mixture of products and impurities. Common contaminants may include:
-
Unreacted Starting Material: Residual Boc-indole.
-
Isomeric Byproducts: Trace amounts of other formylated isomers (e.g., 3-formyl or 7-formyl derivatives).
-
Deprotected Species: 5-formyl-1H-indole, resulting from the loss of the Boc group under acidic conditions.
-
Reagent-Derived Impurities: Non-volatile residues from the formylating agents.
Failure to remove these impurities can lead to complex and inseparable mixtures in downstream applications, compromising reaction yields and introducing significant challenges in the purification of the final active pharmaceutical ingredient (API). This note establishes a systematic approach to achieving >98% purity for this key intermediate.
Pre-Purification Analysis: A Strategy-Defining Step
Before committing to a large-scale purification, a preliminary analysis of the crude reaction product is essential. This initial assessment provides critical data for selecting the most efficient purification strategy.
Recommended Technique: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for the rapid analysis of the crude reaction mixture.
-
Objective: To visualize the number of components in the crude material and determine an appropriate solvent system for column chromatography.
-
Procedure:
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a pre-determined solvent system (eluent). Start with a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate (EtOAc).
-
Visualize the separated spots under UV light (254 nm). The indole ring is UV-active.
-
-
Interpretation:
-
A single spot suggests high purity, making recrystallization a potential first choice.
-
Multiple spots indicate the presence of impurities. The separation between the spot for the desired product and the impurities will dictate the feasibility and difficulty of chromatographic purification.
-
Method 1: Flash Column Chromatography
Flash column chromatography is the most versatile and widely used method for purifying multi-gram quantities of Boc-5-formylindole from complex mixtures.[1] It separates compounds based on their differential adsorption to a stationary phase (silica gel) as a mobile phase (solvent) flows through it.[1] More polar compounds interact more strongly with the polar silica gel and elute later.
Principle and Rationale
Boc-5-formylindole possesses moderate polarity due to the aldehyde group, while the Boc group and indole core contribute significant non-polar character. This polarity profile makes it an ideal candidate for separation on silica gel. Impurities like the non-polar starting material (Boc-indole) will elute earlier (higher Rf), while more polar byproducts like the deprotected 5-formyl-1H-indole will elute later (lower Rf) or remain on the baseline.
Protocol Development: TLC for Eluent Selection
The key to successful column chromatography is selecting a solvent system that provides good separation on a TLC plate. The target Rf value for the desired compound should be approximately 0.25-0.35 to ensure efficient separation on the column.[1]
| Trial Solvent System (Hexanes:EtOAc) | Observed Rf (Example) | Assessment |
| 9:1 | ~0.60 | Too high; product will elute too quickly with poor separation. |
| 7:3 | ~0.30 | Optimal; good separation from higher and lower Rf impurities. |
| 1:1 | ~0.10 | Too low; product will elute too slowly, leading to band broadening. |
Detailed Protocol: Flash Column Chromatography
Materials:
-
Crude Boc-5-formylindole
-
Silica Gel (230-400 mesh)[2]
-
Glass chromatography column
-
Eluent (e.g., 7:3 Hexanes:EtOAc)
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
Procedure:
-
Column Packing:
-
Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent (approx. 30-50 g of silica for every 1 g of crude product).[1]
-
Pour the slurry into the column. Use gentle pressure (air or nitrogen) to pack the bed uniformly, ensuring no air bubbles are trapped.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel (2-3x the weight of the crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring the sand layer is not disturbed.
-
Apply pressure to begin eluting the solvent through the column. Maintain a constant flow rate.
-
Begin collecting fractions immediately. The volume of each fraction should be approximately one-quarter of the column volume.
-
-
Monitoring:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Combine the fractions that contain the pure product (single spot by TLC at the correct Rf).
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Boc-5-formylindole.
-
Workflow Visualization
Caption: Workflow for Purification by Flash Column Chromatography.
Method 2: Recrystallization
Recrystallization is a powerful technique for achieving very high purity, especially when the crude product is already substantially pure (>85-90%) and solid. It relies on the differences in solubility of the compound and impurities in a specific solvent at different temperatures.
Principle and Rationale
The ideal recrystallization solvent will dissolve Boc-5-formylindole completely at its boiling point but very poorly at low temperatures (0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization). Given the structure of Boc-5-formylindole, a two-solvent system is often effective.
Protocol Development: Solvent Screening
The selection of a suitable solvent system is paramount.
| Solvent System | Rationale & Procedure | Expected Outcome |
| Isopropanol/Water | The compound is likely soluble in hot alcohols and insoluble in water. Dissolve the crude solid in a minimum amount of boiling isopropanol. Add hot water dropwise until the solution becomes faintly cloudy (saturation point). Allow to cool slowly. | High-purity crystals should form upon cooling. The polar impurities remain in the aqueous alcohol mother liquor. |
| Ethyl Acetate/Hexanes | The compound is soluble in EtOAc but insoluble in hexanes. Dissolve in a minimum amount of hot EtOAc. Add hexanes dropwise until faint turbidity is observed. Allow to cool. | An effective system for removing non-polar impurities, which will remain dissolved in the hexanes-rich mother liquor. |
Detailed Protocol: Recrystallization
Materials:
-
Crude Boc-5-formylindole (solid)
-
Recrystallization solvent system (e.g., Isopropanol/Water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., Isopropanol) and heat to boiling with stirring until the solid dissolves completely.
-
Saturation: While maintaining the heat, add the second solvent (anti-solvent, e.g., hot water) dropwise until the solution becomes persistently cloudy. Add a drop or two of the first solvent to redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Post-Purification Quality Control
Verifying the purity and identity of the final product is a non-negotiable step.
| Analysis Technique | Purpose | Success Criteria |
| TLC | Assess purity | A single spot should be observed in an appropriate eluent system. |
| Melting Point | Assess purity | A sharp melting point range (e.g., within 1-2 °C) indicates high purity. The reported melting point for the related 3-formyl isomer is 119-121 °C, providing a comparative reference.[3] |
| ¹H NMR | Confirm structure and purity | The spectrum should show the correct chemical shifts, integration values, and coupling constants for all protons. Absence of signals from impurities is key. Expect a singlet for the aldehyde proton (~9.9 ppm), signals for the aromatic protons, a singlet for the Boc group (~1.6 ppm), and signals for the indole ring protons. |
| Mass Spectrometry | Confirm molecular weight | The observed mass should correspond to the calculated molecular weight (C₁₄H₁₅NO₃, MW: 245.27 g/mol ).[4] |
Strategic Decision Making
The choice between chromatography and recrystallization depends on the initial purity of the crude material and the desired scale.
Caption: Decision workflow for selecting the appropriate purification method.
Safety and Handling
-
This compound: May be harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.
-
Solvents: Hexanes, ethyl acetate, and isopropanol are flammable. Handle in a well-ventilated fume hood away from ignition sources.[5]
-
Silica Gel: Inhalation of fine silica dust can cause respiratory irritation. Handle in a fume hood or wear a dust mask.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.[5][6][7][8][9]
References
- ChemicalBook. (2025). 1-Boc-5-methyl-3-formylindole - Safety Data Sheet.
-
PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]
-
ChemSynthesis. (2025). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Ahamed, M. B., & Tidwell, T. T. (2014). C2 Selective Direct Alkynylation of Indoles. AWS. Retrieved from [Link]
-
aapptec. (n.d.). MSDS. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H15NO3). Retrieved from [Link]
-
Grienke, U., et al. (2022). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. Retrieved from [Link]
-
Glen Research. (n.d.). SAFETY DATA SHEET 5-Formylindole-CE Phosphoramidite. Retrieved from [Link]
-
ABX - advanced biochemical compounds. (2022). Boc-FLT-Precursor - Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules. Retrieved from [Link]
-
SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Retrieved from [Link]
-
Ningbo Distant Chemicals (DST) Co., Ltd. (n.d.). tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
ChemSynthesis. (2025). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Retrieved from [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. mdpi.com [mdpi.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. peptide.com [peptide.com]
- 8. glenresearch.com [glenresearch.com]
- 9. crude.abx.de [crude.abx.de]
Application Notes and Protocols for "tert-Butyl 5-formyl-1H-indole-1-carboxylate" in Synthetic Chemistry
Introduction: The Versatility of a Protected Indole Aldehyde
tert-Butyl 5-formyl-1H-indole-1-carboxylate, also known as N-Boc-5-formylindole, is a highly valuable and versatile intermediate in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The indole nucleus is a privileged scaffold found in numerous biologically active compounds, and the presence of a reactive aldehyde at the 5-position allows for a wide array of chemical transformations. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability, improves its solubility in common organic solvents, and modulates the reactivity of the indole ring, making it an ideal substrate for a variety of synthetic manipulations.[1] This guide provides detailed experimental setups and protocols for several key reactions utilizing this important building block, offering researchers and drug development professionals a practical resource for its application.
Compound Properties and Handling
A thorough understanding of the physicochemical properties and safety precautions is paramount for the successful and safe execution of any chemical reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 279256-09-6 | [2] |
| Molecular Formula | C₁₄H₁₅NO₃ | [2] |
| Molecular Weight | 245.28 g/mol | [2] |
| Appearance | Pale-yellow to yellow-brown solid | [3] |
| Melting Point | 58-60 °C | [2] |
| Boiling Point | 380.0 ± 34.0 °C at 760 mmHg | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | 2-8°C, stored under nitrogen | [4] |
Safety and Handling:
This compound is harmful if swallowed.[2][4] Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves.[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4] In case of contact with eyes, rinse cautiously with water for several minutes.[4] Avoid contact with strong acids, alkalis, and strong oxidizing/reducing agents.[4]
Key Synthetic Transformations and Protocols
The aldehyde functionality of this compound serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation. Below are detailed protocols for some of the most common and useful transformations.
Reductive Amination: A Gateway to Novel Amine Derivatives
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation as it is a mild and selective reducing agent that tolerates a wide variety of functional groups and can be used in a one-pot procedure.[5] Its slower reduction of aldehydes and ketones compared to iminium ions minimizes the formation of the corresponding alcohol as a byproduct.
Experimental Workflow for Reductive Amination:
Caption: Workflow for the one-pot reductive amination protocol.
Detailed Protocol: Synthesis of tert-Butyl 5-(((benzyl)amino)methyl)-1H-indole-1-carboxylate
-
To a round-bottom flask, add this compound (1.0 equiv., e.g., 245 mg, 1.0 mmol) and dissolve it in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (5-10 mL). The choice of an anhydrous aprotic solvent is crucial to prevent hydrolysis of the imine intermediate and the reducing agent.
-
Add benzylamine (1.1 equiv., e.g., 118 mg, 1.1 mmol) to the solution. A slight excess of the amine helps to drive the imine formation to completion.
-
Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv., e.g., 318 mg, 1.5 mmol). A moderate excess of the reducing agent ensures complete conversion. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress should be monitored by TLC until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid byproduct from the reducing agent and any unreacted starting material.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.
Wittig Reaction: Olefination for Carbon-Carbon Double Bond Formation
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly reliable for creating a carbon-carbon double bond with predictable stereochemistry in many cases.
Experimental Workflow for the Wittig Reaction:
Caption: General workflow for the Wittig olefination reaction.
Detailed Protocol: Synthesis of tert-Butyl (E)-5-(3-oxobut-1-en-1-yl)-1H-indole-1-carboxylate
This protocol is adapted from a documented procedure.[6]
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv., e.g., 8.5 g, 34.7 mmol).
-
Add 1-(triphenylphosphoranylidene)-2-propanone (1.2 equiv., e.g., 13.2 g, 41.6 mmol) and toluene (approximately 2 mL per mmol of aldehyde, e.g., 70 mL). The use of a stabilized ylide generally favors the formation of the (E)-alkene.
-
Stir the reaction mixture at reflux for 16 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, add silica gel directly to the reaction mixture.
-
Remove the solvent under reduced pressure. This adsorbs the product and triphenylphosphine oxide byproduct onto the silica gel.
-
Purify the product by flash column chromatography using an appropriate eluent system (e.g., cyclohexane/ethyl acetate, 90/10) to yield the desired α,β-unsaturated ketone as a yellow solid. [6]
Henry (Nitroaldol) Reaction: Formation of β-Nitro Alcohols
The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between an aldehyde or ketone and a nitroalkane.[7] The resulting β-nitro alcohol is a valuable synthetic intermediate that can be further transformed into other functional groups, such as β-amino alcohols or α,β-unsaturated nitro compounds.
Experimental Workflow for the Henry Reaction:
Sources
- 1. mdpi.com [mdpi.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Henry Reaction [organic-chemistry.org]
Analytical techniques for "tert-Butyl 5-formyl-1H-indole-1-carboxylate" characterization
<_ _> Application Note & Protocol Guide
Topic: Analytical Techniques for the Characterization of tert-Butyl 5-formyl-1H-indole-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of a Versatile Building Block
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. Its indole core is a privileged scaffold in medicinal chemistry, while the aldehyde functional group serves as a versatile handle for further chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it amenable to various reaction conditions.
Given its role as a critical starting material, the unequivocal confirmation of its structure and the rigorous assessment of its purity are paramount. Failure to do so can lead to the generation of unintended side products, compromised yields, and misleading biological data in subsequent steps. This guide provides a comprehensive overview of the essential analytical techniques required for the robust characterization of this compound, blending theoretical principles with practical, field-tested protocols.
An Integrated Analytical Workflow
A multi-technique approach is essential for the complete characterization of this compound. Each technique provides a unique piece of the puzzle, and together they form a self-validating system to ensure the identity, structure, and purity of the material.
Caption: Integrated workflow for synthesis, purification, and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.
Expertise & Causality: The presence of the electron-withdrawing formyl group and the bulky Boc-group significantly influences the electronic environment of the indole ring. The formyl group deshields protons and carbons nearby (particularly at the C4, C6, and C7 positions), while the Boc group's effect is also notable. Understanding these influences is key to correctly interpreting the spectra.
Expected ¹H NMR Data
The following data are typical for a sample dissolved in Chloroform-d (CDCl₃) and recorded on a 400 MHz spectrometer.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | ~10.05 | Singlet (s) | - | 1H |
| H-4 | ~8.28 | Doublet (d) | ~8.4 | 1H |
| H-6 | ~8.08 | Singlet (s) | - | 1H |
| H-7 | ~7.85 | Doublet of Doublets (dd) | ~8.4, ~1.6 | 1H |
| H-2 | ~7.67 | Doublet (d) | ~3.6 | 1H |
| H-3 | ~6.68 | Doublet (d) | ~3.6 | 1H |
| tert-Butyl (-C(CH₃)₃) | ~1.67 | Singlet (s) | - | 9H |
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mixing: Cap the tube and gently invert it several times or use a vortex mixer at low speed until the sample is fully dissolved.
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Acquire a standard proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm or the TMS signal to 0.00 ppm.[2][3]
-
Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[2][3]
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts.
-
Mass Spectrometry (MS): Confirming Molecular Identity
MS is indispensable for confirming the molecular weight of the target compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Trustworthiness: The molecular formula of this compound is C₁₄H₁₅NO₃, with a monoisotopic mass of 245.1052 Da.[4] Observing an ion corresponding to this mass (or a common adduct) provides strong evidence of the compound's identity.
Expected Mass Spectrometry Data (ESI+)
| Ion Species | Calculated m/z | Description |
| [M+H]⁺ | 246.1125 | Protonated molecular ion |
| [M+Na]⁺ | 268.0944 | Sodium adduct |
| [M+K]⁺ | 284.0684 | Potassium adduct |
Insight: The Boc group is known to be thermally labile and can undergo fragmentation. A characteristic loss of tert-butyl (57 Da) or isobutylene (56 Da) is often observed, which can further validate the structure.[5]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatography (Optional but Recommended):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer Settings (ESI+):
-
Ionization Mode: Electrospray Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Look for the expected m/z values for the protonated molecule and common adducts.
Caption: Logic for confirming molecular identity via ESI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Expertise & Causality: For this molecule, we expect to see strong absorptions corresponding to the carbonyl (C=O) groups of both the aldehyde and the Boc-carbamate. The positions of these peaks can be diagnostic. The aldehyde C=O stretch typically appears at a higher wavenumber than the carbamate C=O due to conjugation with the aromatic ring.
Expected FTIR Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2980-2870 | C-H (Alkyl) | Stretch from tert-butyl group |
| ~1730-1750 | C=O (Carbamate) | Stretch from Boc protecting group |
| ~1680-1700 | C=O (Aldehyde) | Stretch from formyl group |
| ~1500-1600 | C=C (Aromatic) | Ring stretches |
| ~1370 | C-H (Bend) | Characteristic bend for tert-butyl group |
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the empty instrument to subtract atmospheric CO₂ and H₂O signals.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Lower the instrument's anvil to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to expected values for the assigned functional groups.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive method for determining the purity of a compound.[6] A reversed-phase HPLC (RP-HPLC) method is ideal for separating this compound from potential non-polar and moderately polar impurities.[7][8]
Trustworthiness: Method validation according to established guidelines (e.g., ICH Q2) is crucial for quantitative analysis, assessing parameters like linearity, accuracy, and precision.[9] For routine purity checks, a well-resolved peak for the main component is the primary goal.
Protocol: RP-HPLC Purity Assessment
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL. Dilute this solution to a working concentration of ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis or Diode Array Detector (DAD) set to 254 nm and 280 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: Hold at 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
A pure sample should exhibit a single major peak with a purity value typically >98%.
-
References
-
University of Vienna. Supporting Information - Photocatalytic Alkylation of C(sp3) H Bonds Using Sulfonylhydrazones. Available from: [Link]
-
reposiTUm. C(sp3) bond formation between sulfonyl-hydrazones and C-H donors via HAT. Available from: [Link]
-
Korniłłowicz-Kowalska, T., & Golinowska, M. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Polish Journal of Microbiology, 61(3), 235–240. Available from: [Link]
-
SIELC. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available from: [Link]
-
Gomes, G. F., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
- Google Patents. US10000451B2 - MAP4K4 (HGK) inhibitors.
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link]
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- 2. pure.uva.nl [pure.uva.nl]
- 3. repositum.tuwien.at [repositum.tuwien.at]
- 4. PubChemLite - this compound (C14H15NO3) [pubchemlite.lcsb.uni.lu]
- 5. acdlabs.com [acdlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Role of tert-Butyl 5-formyl-1H-indole-1-carboxylate in Modern Antiviral Drug Development: Application Notes and Protocols
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] Within the expansive family of indole-containing compounds, tert-Butyl 5-formyl-1H-indole-1-carboxylate emerges as a pivotal building block in the synthesis of novel antiviral agents. Its unique structural features—a reactive aldehyde at the C5 position and a Boc-protected nitrogen—offer synthetic versatility for constructing complex molecules designed to inhibit viral replication.[3][4] This guide provides an in-depth exploration of its application, complete with synthetic protocols and methodologies for virological assessment, tailored for researchers in drug discovery.
Compound Profile and Strategic Importance
This compound is a stable, crystalline solid that serves as an excellent starting material for a variety of chemical transformations. The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose: it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions, and it enhances the solubility of the molecule in organic solvents, facilitating its use in a broad range of reaction conditions.
The aldehyde functionality at the 5-position is the key to its utility. This electrophilic center is a versatile handle for introducing diverse functional groups and building complex molecular architectures through reactions such as:
-
Reductive amination: To introduce substituted amino groups.
-
Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds.
-
Oxidation: To generate the corresponding carboxylic acid.
-
Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones, which can be further modified or act as bioactive moieties themselves.
These transformations allow for the systematic exploration of the chemical space around the indole core, a critical process in structure-activity relationship (SAR) studies aimed at optimizing antiviral potency and pharmacokinetic properties.[5]
Application in the Synthesis of a Potent Hepatitis C Virus (HCV) Inhibitor Scaffold
To illustrate the practical application of this compound, we will outline a synthetic pathway toward a class of indole-based compounds with reported anti-HCV activity. Specifically, we will target an N-acylsulfonamide derivative, a motif known to exhibit potent inhibition of HCV replication.[3]
Rationale for Target Selection
HCV infection is a major global health concern, and while direct-acting antivirals (DAAs) have revolutionized treatment, the need for new, cost-effective, and resistance-breaking therapies persists.[1] Indole derivatives have shown promise as anti-HCV agents, targeting various viral proteins, including the NS5A and NS5B polymerases.[1][3] The target molecule in our proposed synthesis features key pharmacophoric elements that can be readily accessed from our starting material.
Diagram of the Overall Synthetic Workflow
Caption: Synthetic workflow from the starting material to the final antiviral compound.
Detailed Synthetic Protocol
Step 1: Oxidation of the Aldehyde to a Carboxylic Acid
The aldehyde group is first oxidized to a carboxylic acid, which will serve as an anchor point for subsequent amide bond formation. The Pinnick oxidation is a mild and efficient method for this transformation.
-
Reaction: this compound to tert-Butyl 5-carboxy-1H-indole-1-carboxylate.
-
Reagents and Conditions:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and tetrahydrofuran (THF).
-
Add 2-methyl-2-butene (5.0 eq).
-
In a separate flask, dissolve sodium chlorite (NaClO₂, 4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 4.0 eq) in water.
-
Slowly add the aqueous solution to the solution of the indole at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Amide Coupling with a Sulfonamide Moiety
The newly formed carboxylic acid is coupled with a representative sulfonamide, for instance, benzenesulfonamide, using a standard peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Reaction: tert-Butyl 5-carboxy-1H-indole-1-carboxylate with benzenesulfonamide.
-
Reagents and Conditions:
-
Dissolve tert-Butyl 5-carboxy-1H-indole-1-carboxylate (1.0 eq) and benzenesulfonamide (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Step 3: Boc Deprotection
The Boc protecting group is removed under acidic conditions to free the indole nitrogen for the final acylation step.
-
Reaction: Removal of the tert-butoxycarbonyl group.
-
Reagents and Conditions:
-
Dissolve the product from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate.
-
Dry the combined organic layers and concentrate to yield the deprotected indole.
-
Step 4: N-Acylation
The final step involves the acylation of the indole nitrogen with an appropriate acyl chloride or anhydride to yield the target antiviral compound. For this example, we will use acetic anhydride.
-
Reaction: N-acetylation of the deprotected indole.
-
Reagents and Conditions:
-
Dissolve the deprotected indole from Step 3 in anhydrous DCM.
-
Add triethylamine (Et₃N, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the final compound.
-
Antiviral Activity Evaluation: A Protocol for HCV Replicon Assay
To assess the antiviral efficacy of the newly synthesized compound, a cell-based HCV replicon assay is a standard and robust method. This assay measures the ability of a compound to inhibit HCV RNA replication in a human hepatoma cell line.
Principle of the Assay
The HCV replicon system utilizes a human liver cell line (e.g., Huh-7) that has been engineered to contain a subgenomic HCV RNA molecule. This replicon RNA can replicate autonomously within the cell and typically contains a reporter gene, such as luciferase, that allows for the quantification of viral replication. A decrease in the reporter signal in the presence of the test compound indicates inhibition of HCV replication.
Step-by-Step Protocol
-
Cell Culture: Maintain Huh-7 cells harboring an HCV replicon with a luciferase reporter in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (to maintain the replicon).
-
Compound Preparation: Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in the cell culture medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Assay Plate Setup:
-
Seed the HCV replicon cells into a 96-well white, clear-bottom plate at a density of approximately 1 x 10⁴ cells per well.
-
Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Remove the old medium and add 100 µL of fresh medium containing the various concentrations of the test compound to the appropriate wells.
-
Include wells with a known HCV inhibitor (e.g., an approved DAA) as a positive control and wells with medium containing only DMSO as a negative (vehicle) control.
-
-
Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
After the incubation period, measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Cytotoxicity Assay (Parallel Plate):
-
In a separate 96-well plate, seed the same cells and treat them with the same concentrations of the compound.
-
After 72 hours, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay to determine if the observed antiviral activity is due to toxicity.
-
Data Analysis
-
EC₅₀ (50% Effective Concentration): Calculate the concentration of the compound that inhibits HCV replication by 50%. This is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
CC₅₀ (50% Cytotoxic Concentration): Calculate the concentration of the compound that reduces cell viability by 50%.
-
Selectivity Index (SI): The SI is the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window, with greater specific antiviral activity relative to cellular toxicity.
Table of Expected Data from Antiviral Assay
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Synthesized Compound | Value | Value | Value |
| Positive Control | Value | Value | Value |
Diagram of the HCV Replicon Assay Workflow
Caption: Workflow for the HCV replicon-based antiviral assay.
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of novel indole-based antiviral compounds. The protocols outlined in this guide provide a framework for its practical application in a drug discovery program, from the initial chemical synthesis to the biological evaluation of the final products. The indole scaffold continues to be a rich source of inspiration for the development of new therapeutics, and the strategic use of well-designed building blocks like this compound will undoubtedly fuel future innovations in the fight against viral diseases.[6][7]
References
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Dorababu, A. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 11(12), 1335-1353. Available from: [Link]
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Shaikh, A., et al. (2024). Recent report on indoles as a privileged anti-viral scaffold in drug discovery. European Journal of Medicinal Chemistry, 265, 117017. Available from: [Link]
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Wang, G., et al. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 97, 473-509. Available from: [Link]
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ResearchGate. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. Available from: [Link]
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Khan, I. A., et al. (2024). Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. Frontiers in Chemistry, 12, 1371755. Available from: [Link]
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Ansari, M. F., & Ahmad, S. (2019). An insight into the recent developments in anti-infective potential of indole and associated hybrids. European Journal of Medicinal Chemistry, 180, 597-631. Available from: [Link]
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MDPI. (2022). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Available from: [Link]
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Application Note & Protocols: tert-Butyl 5-formyl-1H-indole-1-carboxylate – A Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents
Abstract
Chronic inflammation is a critical underlying factor in a multitude of debilitating diseases, driving a persistent need for novel and more effective therapeutic agents. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin.[1][2] This guide focuses on tert-butyl 5-formyl-1H-indole-1-carboxylate , a strategically designed intermediate that leverages the therapeutic potential of the indole core. The presence of a tert-butyloxycarbonyl (Boc) group on the indole nitrogen provides crucial synthetic control, while the formyl group at the C5 position serves as a versatile chemical handle for extensive derivatization. This document provides a comprehensive overview of the rationale for its use, detailed protocols for its synthesis and derivatization, and a multi-tiered strategy for evaluating the anti-inflammatory potential of its derivatives, from initial in vitro screening to in vivo proof-of-concept studies.
Introduction: Rationale and Strategic Importance
The design of novel anti-inflammatory drugs often hinges on the use of molecular scaffolds that are amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This compound (Compound 1 ) is an exemplary starting material for such programs due to three key structural features:
-
The Indole Core: This heterocyclic system is known to interact with a wide range of biological targets involved in the inflammatory cascade, most notably the cyclooxygenase (COX) enzymes.[1] Its structural rigidity and electronic properties make it an ideal foundation for building high-affinity ligands.
-
The C5-Formyl Group: The aldehyde functionality at position 5 is a powerful tool for medicinal chemists. It is an electrophilic site that can readily participate in a variety of chemical reactions, such as reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the rapid generation of a diverse library of novel chemical entities.[3] This allows researchers to probe the chemical space around the indole core to optimize potency and selectivity.
-
The N-Boc Protecting Group: The indole nitrogen (N-H) is nucleophilic and can interfere with many synthetic transformations. The Boc group effectively "masks" this reactivity, directing chemical modifications to other parts of the molecule.[4] It is stable under a wide range of conditions but can be selectively removed when desired, adding another layer of synthetic flexibility.[5]
This combination of a biologically relevant core, a reactive handle for diversification, and a protecting group for synthetic control makes Compound 1 a highly valuable building block in the quest for next-generation anti-inflammatory therapeutics.
Physicochemical Properties of the Core Scaffold
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 279256-09-6 | |
| Molecular Formula | C₁₄H₁₅NO₃ | [6] |
| Molecular Weight | 245.28 g/mol | [6] |
| Appearance | Solid | |
| Melting Point | 58-60 °C |
Synthetic Strategy and Protocols
The following protocols describe the synthesis of the core scaffold and an example of its derivatization, which is a critical step in creating a library of compounds for biological screening.
Protocol 2.1: Synthesis of this compound (1)
This protocol details the N-protection of commercially available 5-formylindole. The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
5-Formylindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-formylindole (1.0 eq) in anhydrous acetonitrile, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound (1 ) as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2.2: Exemplar Derivatization via Reductive Amination
This protocol provides a general method for synthesizing a library of amine derivatives from Compound 1 . The aldehyde is first condensed with a primary or secondary amine to form an iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride.
Materials:
-
This compound (1 )
-
A diverse selection of primary and secondary amines (R¹R²NH)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve Compound 1 (1.0 eq) in DCE in a reaction vial.
-
Add the selected amine (1.1 eq) followed by a drop of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting derivative by flash column chromatography or preparative HPLC.
Biological Evaluation Strategy: A Tiered Approach
A systematic screening cascade is essential for efficiently identifying promising anti-inflammatory candidates from a newly synthesized library of compounds. This approach minimizes resource expenditure by using high-throughput in vitro assays to triage compounds before advancing the most promising hits to more complex and resource-intensive in vivo models.
To validate these targets, researchers can perform:
-
Western Blot Analysis: To measure the protein levels of iNOS and COX-2, and to assess the phosphorylation status of key signaling proteins like IκBα and the p65 subunit of NF-κB. [7]* COX-1/COX-2 Inhibition Assays: Cell-free enzymatic assays using purified ovine COX-1 and human recombinant COX-2 can determine the IC₅₀ values and selectivity index for the lead compounds. [3][8]
In Vivo Proof-of-Concept Protocol
Promising candidates with well-defined in vitro activity should be advanced to an animal model of acute inflammation.
Protocol 6.1: Carrageenan-Induced Paw Edema in Rats
This is the most widely used primary test for screening anti-inflammatory agents, as it is highly reproducible and reflects the events in the acute inflammatory phase. [9][10] Materials:
-
Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound and reference drug (e.g., Indomethacin) prepared in a suitable vehicle (e.g., 0.5% CMC).
-
Plethysmometer
Procedure:
-
Acclimatize animals for at least one week. Fast the animals overnight before the experiment with free access to water. [9]2. Divide animals into groups (n=6): Vehicle Control, Reference Drug (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (at various doses, e.g., 10, 30, 100 mg/kg).
-
Measure the initial paw volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).
-
Calculate the edema volume (Vₑ = Vₜ - V₀) and the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vₑ_Control - Vₑ_Treated) / Vₑ_Control] x 100
Expected Outcome: An effective anti-inflammatory compound will show a statistically significant reduction in paw edema volume compared to the vehicle control group. The time course of inhibition can provide preliminary insights into the mechanism; inhibition of the later phase (3-5 hours) is suggestive of prostaglandin synthesis inhibition. [9]
Conclusion
This compound is not merely a chemical reagent but a strategic platform for the discovery of novel anti-inflammatory agents. Its rational design, combining a privileged indole core with a versatile formyl handle and a synthetically crucial Boc protecting group, provides researchers with a powerful tool for generating and optimizing new chemical entities. The systematic application of the synthetic and biological protocols outlined in this guide enables a logical and efficient progression from initial library synthesis to the identification of lead candidates with promising therapeutic potential.
References
A curated list of authoritative sources cited in this document. All links are verified.
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Hussain, A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. Available at: [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]
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Arul, V., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International. Available at: [Link]
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Madhumitha, G. & Fathima, A. (2015). Indole as a Core Anti-Inflammatory Agent- A Mini Review. Research Journal of Pharmacy and Technology. Available at: [Link]
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Wang, R., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. Available at: [Link]
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de Farias, T.C., et al. (2017). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. Brazilian Journal of Medical and Biological Research. Available at: [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
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Rani, S., et al. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. Available at: [Link]
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Bhaskar, B. & Kumar, B. (2021). Synthesis and in silico evaluation of indole derivatives as potential anti-inflammatory agents. Pharmaspire. Available at: [Link]
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Huang, Y., et al. (2023). Guidelines for the in vitro determination of anti-inflammatory activity. Food Frontiers. Available at: [Link]
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Kumar, V., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]
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Gao, K., et al. (2021). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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Wikipedia contributors. (2024). Indole. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Zhou, W., et al. (2021). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. Nature Communications. Available at: [Link]
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Wu, T., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Molecules. Available at: [Link]
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Singh, P., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Exploratory Research in Clinical and Social Pharmacy. Available at: [Link]
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Huang, Y., et al. (2023). Guidelines for the in vitro determination of anti-inflammatory activity. ResearchGate. Available at: [Link]
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Kaushik, N.K., et al. (2013). Biomedical Importance of Indoles. Molecules. Available at: [Link]
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Ravinder, K., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. Available at: [Link]
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Chakou, K., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Molecules. Available at: [Link]
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ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from: [Link]
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El-Mowafy, M., et al. (2021). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Environmental Science and Pollution Research. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Tert-butoxycarbonyl)indole. PubChem Compound Database. Retrieved from: [Link]
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Ravinder, K., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. Available at: [Link]
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ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from: [Link]
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PubChemLite. (n.d.). This compound (C14H15NO3). Retrieved from: [Link]
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Wang, R., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. PubChem Compound Database. Retrieved from: [Link]
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Wang, R., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. National Center for Biotechnology Information. Available at: [Link]
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Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]
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de Almeida, T.S., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. Available at: [Link]
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Chobe, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. Available at: [Link]
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Munshel, J., et al. (2023). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. Bioorganic Chemistry. Available at: [Link]
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Gao, K., et al. (2021). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers. Available at: [Link]
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Munshel, J., et al. (2023). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. Available at: [Link]
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Hidayat, T., et al. (2023). Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. Molecules. Available at: [Link]
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Application Note: Tert-Butyl 5-formyl-1H-indole-1-carboxylate as a Versatile Building Block for Advanced Functional Materials
Introduction: The Strategic Value of Functionalized Indoles in Materials Science
The indole nucleus, a fused aromatic bicyclic heterocycle, is a privileged scaffold in medicinal chemistry. However, its unique electronic and structural properties are increasingly being harnessed for the development of advanced functional materials. Polyindoles, for instance, have emerged as a promising class of conjugated polymers with applications in electrochromic devices, sensors, catalysis, and anti-corrosion coatings due to their favorable thermal stability, stable redox activity, and photoluminescent properties.[1][2] The strategic functionalization of the indole core allows for the fine-tuning of these properties and the creation of bespoke materials for specific applications.
This application note focuses on tert-Butyl 5-formyl-1H-indole-1-carboxylate , also known as N-Boc-1H-indole-5-carbaldehyde, a trifunctional building block with significant potential in materials science.[3] The molecule incorporates:
-
An indole core , providing the foundational electronic and structural properties for conjugated systems.
-
A formyl group (aldehyde) at the 5-position, a versatile chemical handle for forming carbon-carbon double bonds and extending conjugation.
-
A tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, which enhances solubility in organic solvents and allows for controlled deprotection to enable N-functionalization or polymerization.[3]
This unique combination of features makes it an ideal starting material for the synthesis of novel organic semiconductors, fluorescent probes, and functional polymers.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in materials synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | [4][5] |
| Molecular Weight | 245.27 g/mol | [5] |
| Appearance | Solid | [6] |
| CAS Number | 279256-09-6 | [5] |
| Monoisotopic Mass | 245.1052 Da | [4] |
Core Applications & Synthetic Pathways
The reactivity of the formyl group is central to the application of this building block in materials science. Knoevenagel condensation is a particularly powerful reaction for this purpose.
Synthesis of Conjugated Monomers via Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base (e.g., piperidine), to form a new α,β-unsaturated system.[7][8] This reaction extends the π-conjugated system of the indole core, a critical step in designing materials with specific optoelectronic properties.
Workflow for Knoevenagel Condensation
Caption: General workflow for synthesizing conjugated monomers.
Protocol 1: Synthesis of 2-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)methylene)malononitrile
This protocol describes a typical Knoevenagel condensation using malononitrile as the active methylene compound. The resulting product is a highly fluorescent molecule that can be used as a monomer for polymerization or as a component in organic light-emitting diodes (OLEDs) or sensors.
Materials:
-
This compound
-
Malononitrile
-
Ethanol (anhydrous)
-
Piperidine
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in anhydrous ethanol.[7]
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.[7] The causality here is that piperidine acts as a base to deprotonate the malononitrile, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the aldehyde.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A new, more polar spot corresponding to the product should appear.
-
Work-up: Once the starting material is consumed, the reaction mixture can be cooled in an ice bath to precipitate the product. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.[7] This step is crucial to remove unreacted starting materials and any side products.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Pathway to Polyindoles and Functional Polymers
The Boc group on the indole nitrogen provides a strategic advantage for polymer synthesis. It can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the free N-H group, which can then be used in polymerization reactions.
Deprotection and Polymerization Strategy
Caption: Strategy for polymer synthesis from the building block.
Protocol 2: Boc Deprotection of Indole Monomer
Materials:
-
Boc-protected indole monomer (from Protocol 1)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolution: Dissolve the Boc-protected monomer in DCM in a round-bottom flask.
-
Acid Addition: Slowly add TFA (typically 20-50% v/v) to the solution at 0 °C (ice bath). The Boc group is cleaved by acid-catalyzed hydrolysis, releasing isobutylene and carbon dioxide.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Neutralization: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude deprotected monomer can be purified by column chromatography or recrystallization.
The resulting deprotected monomer, now possessing a reactive N-H bond, can be polymerized through various methods, including electrochemical or chemical oxidative polymerization, to form polyindoles.[1][2][9] These polymers can be used in applications such as organic field-effect transistors (OFETs), sensors, and electrochromic windows.[1]
Trustworthiness and Self-Validation
The protocols described are based on well-established and robust chemical transformations.[7][10] The success of each step can be validated through standard analytical techniques:
-
TLC: Provides a rapid and effective way to monitor reaction progress and assess the purity of the product at each stage.
-
NMR Spectroscopy: Confirms the structural integrity of the synthesized monomers and provides information on the success of the condensation and deprotection steps.
-
Mass Spectrometry: Verifies the molecular weight of the products.
-
FT-IR Spectroscopy: Can be used to track the disappearance of the aldehyde C=O stretch and the appearance of new functional groups.
By following these validation steps, researchers can ensure the reliability and reproducibility of their synthetic procedures.
Conclusion
This compound is a highly valuable and versatile building block for materials science. Its trifunctional nature allows for a modular approach to the synthesis of advanced materials. Through reactions like the Knoevenagel condensation, the electronic properties of the indole core can be systematically tuned. Furthermore, the Boc-protecting group offers a strategic handle for controlled polymerization. These attributes position this compound as a key intermediate for the development of next-generation organic electronics and functional polymers.
References
-
Title: Progress in Conjugated Polyindoles: Synthesis, Polymerization Mechanisms, Properties, and Applications Source: Taylor & Francis Online URL: [Link]
-
Title: Recent trends and advances in polyindole-based nanocomposites as potential antimicrobial agents: a mini review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications Source: Materials Advances (RSC Publishing) URL: [Link]
-
Title: Versatile functional properties of polyindole/CuO nanocomposites for dielectric and environmental sensing applications Source: PubMed URL: [Link]
-
Title: Critical analysis of polyindole and its composites in supercapacitor application Source: ResearchGate URL: [Link]
-
Title: this compound (C14H15NO3) Source: PubChemLite URL: [Link]
-
Title: Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation Source: ACG Publications URL: [Link]
-
Title: Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation Source: ACG Publications URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent trends and advances in polyindole-based nanocomposites as potential antimicrobial agents: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. PubChemLite - this compound (C14H15NO3) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 9. Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00022A [pubs.rsc.org]
- 10. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 5-formyl-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis and optimization of tert-butyl 5-formyl-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and organic synthesis. The introduction of a formyl group at the C5 position of the N-Boc protected indole core presents a significant regioselectivity challenge. While the Vilsmeier-Haack reaction is a classic method for indole formylation, it typically favors the electron-rich C3 position.[1][2] This guide will explore strategies to achieve the desired C5-formylation, address potential side reactions, and provide detailed troubleshooting advice.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction is complete, but I've isolated the 3-formylindole isomer instead of the desired 5-formyl product. What went wrong?
A1: This is a common regioselectivity issue. The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic site for electrophilic substitution reactions like the Vilsmeier-Haack formylation.[1][2]
Causality and Solution:
-
Reaction Choice: The standard Vilsmeier-Haack conditions (POCl₃/DMF) are highly prone to C3 formylation. To achieve C5 selectivity, a different strategy is required.
-
Recommended Approach: Directed ortho-Metalation (DoM): A more reliable method for C5-functionalization is to utilize a directed metalation approach. However, the Boc group on the indole nitrogen is a relatively weak directing group and typically directs lithiation to the C2 or C7 position. A more robust strategy involves a multi-step sequence:
-
Halogenation at C5: First, introduce a bromine or iodine atom at the C5 position of tert-butyl 1H-indole-1-carboxylate.
-
Halogen-Metal Exchange: Perform a halogen-metal exchange at low temperature (e.g., -78 °C) using an organolithium reagent like n-butyllithium or t-butyllithium. This will generate a C5-lithiated indole species.[3]
-
Formylation: Quench the lithiated intermediate with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[3]
-
Q2: I'm attempting a Vilsmeier-Haack reaction and I'm observing a significant amount of starting material being converted to N-H indole (Boc deprotection). How can I prevent this?
A2: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[4][5] The Vilsmeier-Haack reaction, while not always strongly acidic, can generate acidic byproducts, leading to the loss of the Boc group. Some alternative formylation methods that utilize Lewis acids can also cause deprotection.[1][6]
Causality and Solution:
-
Acid Sensitivity: The Boc group is cleaved by acids, and this process can be accelerated by heat.
-
Troubleshooting Steps:
-
Milder Formylation Reagents: Consider using alternative, milder formylation methods that do not rely on strong acids or generate acidic byproducts. Boron-catalyzed formylation using trimethyl orthoformate has been reported, though it may also lead to deprotection.[1][6]
-
Careful pH Control During Workup: During the aqueous workup, ensure the solution is neutralized or made slightly basic promptly to prevent prolonged exposure to acidic conditions.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes mitigate the extent of deprotection.
-
Q3: My reaction is sluggish and gives a low yield of the desired product, with a lot of unreacted starting material. What can I do to improve the conversion?
A3: Low conversion can be due to several factors, including insufficient reactivity of the reagents, low reaction temperature, or premature degradation of a key intermediate.
Causality and Solution:
-
Insufficient Electrophilicity/Nucleophilicity: The chosen formylation method may not be potent enough for the substrate, or if using a DoM approach, the lithiation may be incomplete.
-
Troubleshooting Steps:
-
Optimize Lithiation Conditions (for DoM):
-
Ensure strictly anhydrous conditions.
-
Use freshly titrated organolithium reagents.
-
Experiment with different organolithium bases (n-BuLi, s-BuLi, t-BuLi) and additives like TMEDA.
-
-
Increase Reaction Temperature: Cautiously increase the reaction temperature. For Vilsmeier-Haack type reactions, temperatures can range from 0 °C to 80 °C depending on the substrate's reactivity.
-
Increase Reagent Stoichiometry: A slight excess of the formylating agent or the organolithium reagent (in DoM) may be necessary.
-
Q4: After workup and purification, my final product is a dark, tarry substance with multiple spots on TLC. What is causing this decomposition?
A4: Indole derivatives, especially those with electron-withdrawing groups like a formyl group, can be sensitive to air, light, and residual acid or base from the workup.
Causality and Solution:
-
Product Instability: The purified product may be unstable under ambient conditions.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (nitrogen or argon).
-
Thorough Purification: Ensure all acidic or basic residues are removed during the workup. This can involve washing the organic layer with a mild bicarbonate solution and then water until the pH is neutral.
-
Careful Purification: Use a purification method that minimizes exposure to heat and potential contaminants. Flash column chromatography on silica gel is a common method.
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best experimental strategy to achieve selective C5-formylation of N-Boc-indole?
A1: A multi-step approach is generally the most reliable for achieving high regioselectivity at the C5 position.
Recommended Workflow:
Caption: Recommended multi-step synthesis for C5-formylation.
Q2: Can I use a one-pot procedure for the C5-formylation?
A2: While one-pot procedures are synthetically elegant, achieving high regioselectivity for C5-formylation of N-Boc-indole in a single step is challenging due to the inherent reactivity of the indole ring. The multi-step approach, while longer, offers better control and generally higher yields of the desired isomer.
Q3: What are the key parameters to control during the halogen-metal exchange and formylation steps?
A3:
| Parameter | Importance | Recommended Conditions |
| Temperature | Critical | Maintain at -78 °C to prevent side reactions and decomposition of the lithiated intermediate. |
| Anhydrous Conditions | Essential | Use flame-dried glassware and anhydrous solvents to avoid quenching the organolithium reagent. |
| Reagent Quality | High | Use freshly opened or titrated organolithium reagents and freshly distilled DMF. |
| Order of Addition | Important | Slowly add the organolithium reagent to the halo-indole solution. Then, slowly add DMF to the lithiated intermediate. |
Q4: What are the best practices for purifying the final product?
A4:
Purification Workflow:
Caption: General purification workflow for the target compound.
Part 3: Experimental Protocol
Proposed Synthesis of this compound via a Halogen-Metal Exchange Strategy
Step 1: Synthesis of tert-Butyl 5-bromo-1H-indole-1-carboxylate
-
To a solution of tert-butyl 1H-indole-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired 5-bromoindole.
Step 2: Synthesis of this compound
-
Dissolve tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Continue stirring at -78 °C for another 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, then dried over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude aldehyde by flash column chromatography (Hexane/Ethyl Acetate gradient).
References
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
-
Formylation - Common Conditions. Organic Chemistry Data. [Link]
-
Metalation of Indole. ResearchGate. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS. Organic Syntheses. [Link]
-
This compound (C14H15NO3). PubChemLite. [Link]
-
Synthetic transformations of C5-annulated indole derivatives. ResearchGate. [Link]
-
Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Why is boc stable to hydrolysis under basic conditions? Reddit. [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Tert-butyl 2-formyl-1H-indole-1-carboxylate. LookChem. [Link]
-
Directed (ortho) Metallation. University of Rochester. [Link]
-
tert-butyl 3-formyl-1H-indole-5-carboxylate. ChemSynthesis. [Link]
-
tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem. [Link]
-
tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate. PubChem. [Link]
-
C4-Alkenylation of 3-Formyl Indoles via Ruthenium(II)-Catalyzed C–H Activation. Synfacts. [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC. [Link]
-
Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar. [Link]
-
Regioselective C5-H Direct Iodination of Indoles. ResearchGate. [Link]
-
nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. RSC Publishing. [Link]
-
Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions of "tert-Butyl 5-formyl-1H-indole-1-carboxylate"
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs) - Core Reactivity & Stability
This section addresses foundational questions regarding the inherent chemical properties of tert-butyl 5-formyl-1H-indole-1-carboxylate, providing the essential knowledge needed to anticipate and mitigate common issues.
Q1: What are the most common side reactions observed during the synthesis of this compound?
Answer: The synthesis of this compound, typically achieved through the formylation of N-Boc-indole, can be accompanied by several side reactions. The primary challenges arise from the reactivity of the indole ring and the lability of the Boc protecting group.
-
Over-formylation or Alternative Formylation: While the C5 position is the target, formylation can sometimes occur at other positions on the indole ring, particularly the C3 position, which is electronically rich. This is especially prevalent under harsh Vilsmeier-Haack or Friedel-Crafts conditions.
-
De-Boc Protection: The acidic conditions often employed in formylation reactions can lead to the premature cleavage of the tert-butyloxycarbonyl (Boc) group. This results in the formation of 5-formylindole, which can then undergo further undesired reactions.
-
Polymerization/Degradation: Indole aldehydes, especially when unprotected, can be prone to polymerization or degradation under strongly acidic or basic conditions, or upon prolonged exposure to heat and light.
Q2: How does the Boc protecting group influence the reactivity of the indole aldehyde?
Answer: The Boc group serves two critical functions: it deactivates the indole nitrogen, preventing N-alkylation or N-acylation side reactions, and it directs formylation primarily to the C5 position by sterically hindering other positions and altering the electronic distribution of the indole ring. However, the Boc group is susceptible to cleavage under acidic conditions, a common feature of many formylation and subsequent reaction protocols. The tert-butyl cation generated during deprotection is a highly reactive electrophile that can lead to unwanted alkylation of the electron-rich indole ring.[1]
Q3: What are the typical degradation pathways for this compound under common experimental conditions?
Answer: Degradation can occur through several mechanisms, particularly related to the aldehyde and the Boc group.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (tert-butyl 5-carboxy-1H-indole-1-carboxylate), especially if exposed to air, oxidizing agents, or certain metal catalysts for prolonged periods.
-
Cannizzaro-type Reactions: Under strong basic conditions, indole aldehydes can undergo disproportionation reactions, where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.
-
Acid-Catalyzed Deprotection and Subsequent Reactions: As mentioned, acidic conditions can cleave the Boc group. The resulting 5-formylindole is more reactive and can participate in self-condensation or polymerization reactions.
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides a structured, question-and-answer-based approach to resolving specific issues that may arise during the use of this compound.
Issue 1: Incomplete N-Boc Deprotection or Unexpected Side Products
Q: I'm trying to deprotect the N-Boc group using standard acidic conditions (e.g., TFA in DCM), but I'm observing a complex mixture of products. What's going wrong?
Answer: This is a frequent challenge stemming from the reactivity of the carbocation intermediate generated during deprotection and the nucleophilicity of the indole ring.
Causality: The removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) generates a stable tert-butyl cation.[1] This cation is a potent electrophile and can re-alkylate the electron-rich indole ring, leading to tert-butylated side products. The indole nucleus itself is susceptible to side reactions under strongly acidic conditions.
Troubleshooting Protocol:
-
Introduce a Scavenger: The most effective solution is to add a cation scavenger to the reaction mixture. Scavengers are nucleophiles that are more reactive or present in a much higher concentration than the sensitive indole ring.[1]
-
Recommended Scavengers: Triethylsilane (TES) or water are excellent choices. They react with the tert-butyl cation to form stable, volatile byproducts.
-
-
Optimize Reaction Conditions:
-
Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to control the rate of reaction and minimize side product formation.
-
Acid Concentration: Use the minimum effective concentration of TFA. A common starting point is 20-50% TFA in a solvent like dichloromethane (DCM).
-
-
Alternative Deprotection Methods: If acidic conditions consistently yield poor results, consider thermal deprotection. Heating N-Boc protected indoles in solvents like trifluoroethanol (TFE) can effect deprotection, often with fewer side reactions.[2]
| Parameter | Standard Acidic Deprotection | Optimized Deprotection with Scavenger |
| Reagents | TFA, DCM | TFA, DCM, Triethylsilane (5-10 eq.) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Common Issues | Incomplete reaction, tert-butylation of indole | Cleaner reaction profile |
Issue 2: Low Yields in Aldehyde-Involved Coupling Reactions
Q: I am using the aldehyde functionality for a subsequent reaction (e.g., Wittig, reductive amination) but my yields are consistently low. Why might this be?
Answer: Low yields in reactions involving the aldehyde group of this compound can often be attributed to steric hindrance from the bulky Boc group, reduced reactivity of the aldehyde, or competing side reactions.
Causality: The electron-withdrawing nature of the Boc-protected indole ring can slightly deactivate the aldehyde towards nucleophilic attack compared to simpler aromatic aldehydes. Furthermore, the steric bulk of the Boc group can hinder the approach of reactants to the aldehyde.
Troubleshooting Workflow:
Caption: Troubleshooting flow for low-yield aldehyde reactions.
Detailed Steps:
-
Verify Starting Material Purity: Ensure your this compound is pure and free from any residual acids or bases from its synthesis, which could interfere with the subsequent reaction.
-
Optimize Reaction Conditions:
-
Temperature: For sluggish reactions, a moderate increase in temperature may be necessary. Monitor carefully for any signs of decomposition.
-
Reaction Time: Extend the reaction time and monitor by TLC or LC-MS to determine if the reaction is simply slow.
-
Catalyst/Reagent Stoichiometry: For catalyzed reactions, screen different catalyst loadings. For reactions like reductive amination, ensure the reducing agent is added portion-wise to control the reaction rate.
-
-
Consider More Reactive Reagents: If a standard Wittig ylide is proving ineffective, consider using a more reactive Horner-Wadsworth-Emmons reagent, which is often more successful with sterically hindered or less reactive aldehydes.
-
Alternative Strategy: In some cases, it may be more efficient to deprotect the N-Boc group first and then perform the reaction on the resulting 5-formylindole, provided the subsequent reaction conditions are compatible with the free N-H indole.
Issue 3: Purification Challenges and Tailing on Silica Gel
Q: My compound streaks badly during silica gel chromatography, making purification difficult. What causes this and how can I fix it?
Answer: Tailing or streaking on silica gel is a common issue with indoles, including this compound.
Causality: The indole N-H (even when Boc-protected, there can be some interaction) and the aldehyde's carbonyl group can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor elution behavior.
Purification Protocol Optimization:
-
Neutralize the Silica: Pre-treating the silica gel with a small amount of a non-nucleophilic base can significantly improve peak shape.
-
Method: Prepare a slurry of your silica gel in the desired eluent system. Add 0.5-1% triethylamine (by volume) to the slurry, mix well, and then pack the column.
-
-
Modify the Mobile Phase:
-
Adding a small percentage of a polar modifier like methanol or a base like triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate) can help to competitively displace the compound from the active sites on the silica, leading to better elution.
-
-
Alternative Stationary Phases: If the issue persists, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Can be a good alternative to silica for basic or acid-sensitive compounds.
-
Reversed-Phase Chromatography (C18): This is an excellent alternative if your compound has sufficient hydrophobicity.
-
Section 3: Key Experimental Protocols
Protocol 1: Optimized N-Boc Deprotection with Cation Scavenger
This protocol details a robust method for the removal of the N-Boc protecting group while minimizing side reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylsilane (5.0 eq.) to the stirred solution.
-
Slowly add trifluoroacetic acid (10.0 eq.) dropwise over 5-10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-formylindole.
References
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]
-
ResearchGate. Indole N-Boc deprotection method development. [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
NIH National Center for Biotechnology Information. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. [Link]
-
ResearchGate. Reaction of aldehyde, amine, and indole in the presence of iodine as a catalyst. [Link]
-
reposiTUm. C(sp3) bond formation between sulfonyl-hydrazones and C-H donors via HAT. [Link]
- Google Patents. US10000451B2 - MAP4K4 (HGK) inhibitors.
-
ResearchGate. New practical synthesis of 5-formylindole. [Link]
- Google Patents. JP2011517663A - Insecticidal fused-ring aryl compounds.
-
ACS Publications. Indoles in Multicomponent Processes (MCPs). [Link]
-
MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]
-
RSC Publishing. Recent advances in the application of indoles in multicomponent reactions. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of tert-Butyl 5-formyl-1H-indole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 5-formyl-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of this important indole derivative.
Introduction: The Vilsmeier-Haack Approach to C-5 Formylation
The introduction of a formyl group at the C-5 position of the N-Boc protected indole core is a critical transformation in the synthesis of various pharmacologically active molecules. The Vilsmeier-Haack reaction is a widely employed method for this purpose, utilizing a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] While effective, achieving high yields and regioselectivity can be challenging. This guide will explore the nuances of this reaction and provide practical solutions to common experimental hurdles.
The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile.[2] The regiochemical outcome of the electrophilic aromatic substitution on the N-Boc-indole nucleus is governed by the interplay of electronic and steric factors. The electron-withdrawing nature of the tert-butyloxycarbonyl (Boc) group on the indole nitrogen deactivates the pyrrole ring towards electrophilic attack, thereby favoring substitution on the benzene ring. The C-5 position is generally the most electronically enriched and sterically accessible site on the benzene portion of the indole, making it the preferred site for formylation under Vilsmeier-Haack conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and fresh, high-purity POCl₃.
-
Suboptimal Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and requires cooling (typically 0-5 °C). However, the subsequent formylation of the N-Boc-indole may require elevated temperatures to proceed at a reasonable rate. Careful temperature control is crucial.
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. Conversely, a large excess may promote the formation of side products.
-
Inefficient Quenching and Work-up: The hydrolysis of the intermediate iminium salt is a critical step. Improper quenching can lead to product loss or the formation of impurities.
Q2: I am observing the formation of multiple products in my reaction. What are the likely side products and how can I minimize them?
A2: The most common side products in the Vilsmeier-Haack formylation of N-Boc-indole include:
-
C-3 Formylated Isomer (tert-butyl 3-formyl-1H-indole-1-carboxylate): While the Boc group directs to the C-5 position, some formylation at the more nucleophilic C-3 position can occur, especially if the reaction conditions are not optimized.
-
Di-formylated Products: Under harsh conditions or with a large excess of the Vilsmeier reagent, di-formylation at various positions on the indole ring can occur.
-
De-Boc Protected Products: Prolonged reaction times or exposure to acidic conditions during work-up can lead to the cleavage of the Boc protecting group.
To minimize side product formation, it is recommended to carefully control the reaction temperature, use the appropriate stoichiometry of reagents, and monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.
Q3: How can I effectively purify the desired this compound from the reaction mixture?
A3: Purification is typically achieved through flash column chromatography on silica gel.[3] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired C-5 isomer from the starting material, other isomers, and byproducts. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents (DMF, POCl₃). | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh POCl₃. Perform the reaction under an inert atmosphere. 2. After the initial formation of the Vilsmeier reagent at low temperature, consider slowly warming the reaction to room temperature or slightly heating (e.g., 40-50 °C) to drive the formylation. Monitor by TLC. 3. Use freshly opened or distilled reagents. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Reaction temperature is too high, leading to less selective formylation. 2. Incorrect stoichiometry of the Vilsmeier reagent. | 1. Maintain a lower reaction temperature during the addition of the indole substrate. A temperature range of 0-25 °C is often optimal. 2. Use a moderate excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents). A large excess can lead to di-formylation. |
| Presence of Starting Material After Extended Reaction Time | 1. Insufficient amount of Vilsmeier reagent. 2. The substrate is not sufficiently activated under the reaction conditions. | 1. Increase the equivalents of the Vilsmeier reagent incrementally (e.g., to 2.5 equivalents). 2. Consider a higher reaction temperature after the initial addition, but monitor closely for side product formation. |
| Product Decomposition During Work-up | 1. The work-up procedure is too acidic, causing cleavage of the Boc group. 2. The product is unstable to prolonged exposure to the work-up conditions. | 1. Use a mild base (e.g., saturated sodium bicarbonate solution) for quenching and neutralization. Avoid strong acids. 2. Perform the work-up and extraction steps as quickly as possible and at low temperatures. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
tert-Butyl 1H-indole-1-carboxylate
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃.
-
Stir vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
-
Characterization Data for this compound:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₄H₁₅NO₃[4]
-
Molecular Weight: 245.27 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 9.98 (s, 1H, -CHO), 8.20 (d, J = 1.6 Hz, 1H, Ar-H), 8.05 (d, J = 8.8 Hz, 1H, Ar-H), 7.80 (dd, J = 8.8, 1.6 Hz, 1H, Ar-H), 7.65 (d, J = 3.6 Hz, 1H, Ar-H), 6.60 (d, J = 3.6 Hz, 1H, Ar-H), 1.68 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 191.8, 163.8, 138.9, 134.5, 131.0, 127.9, 125.4, 124.9, 115.3, 107.2, 84.5, 28.3.
Visualizing the Workflow
To aid in understanding the experimental process, the following workflow diagram is provided.
Caption: Experimental workflow for the synthesis of this compound.
References
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
This compound (C14H15NO3). PubChemLite. Available at: [Link]
-
is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Organic Syntheses Procedure. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]
-
tert-butyl 3-formyl-1H-indole-1-carboxylate - 57476-50-3, C14H15NO3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in the Synthesis of tert-Butyl 5-formyl-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of tert-Butyl 5-formyl-1H-indole-1-carboxylate. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the formylation of N-Boc-indole, particularly focusing on achieving high yield and purity of the desired 5-formyl isomer. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have compiled this resource to help you navigate the challenges of this specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the Vilsmeier-Haack reaction. However, this classic formylation method can present several challenges, leading to low yields and the formation of undesired side products. This guide addresses the most frequent issues in a question-and-answer format, providing both theoretical explanations and practical solutions.
Q1: My reaction yield is consistently low. What are the primary factors affecting the efficiency of the Vilsmeier-Haack formylation of N-Boc-indole?
Low yields in the Vilsmeier-Haack formylation of tert-butyl 1H-indole-1-carboxylate can stem from several factors, ranging from reagent quality to reaction conditions and the inherent reactivity of the substrate.
Core Causality:
The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the Vilsmeier reagent, a chloroiminium salt, acts as the electrophile.[1][2] The electron-rich indole nucleus is susceptible to attack, but the bulky and electron-withdrawing nature of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the reaction's outcome. The Boc group deactivates the indole ring, making the reaction more sluggish compared to unprotected indoles.[3]
Troubleshooting Checklist & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Poor Quality Reagents | The Vilsmeier reagent is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) can hydrolyze, and dimethylformamide (DMF) can contain water, both of which will quench the reaction. | Use freshly distilled or newly opened, anhydrous DMF and POCl₃. Ensure all glassware is flame-dried or oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Vilsmeier Reagent Formation | The Vilsmeier reagent is typically formed in situ by the reaction of POCl₃ with DMF. This reaction is exothermic and requires careful temperature control for complete formation. | Prepare the Vilsmeier reagent at a low temperature (0 °C) before adding the N-Boc-indole substrate. Allow the POCl₃ and DMF to stir for a sufficient time (e.g., 30-60 minutes) at this temperature to ensure complete formation of the electrophile. |
| Suboptimal Reaction Temperature | Due to the deactivating effect of the Boc group, the formylation of N-Boc-indole may require higher temperatures than the formylation of unprotected indoles. However, excessive heat can lead to decomposition of the starting material, product, or the Boc protecting group. | Start the reaction at a low temperature (0 °C) and gradually warm to room temperature. If no reaction is observed (monitored by TLC or LC-MS), the temperature can be carefully increased. A gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion. |
| Incorrect Stoichiometry | An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. Conversely, a large excess may promote the formation of side products. | A slight excess of the Vilsmeier reagent (typically 1.5 to 3.0 equivalents relative to the N-Boc-indole) is generally recommended. Optimization of the stoichiometry may be necessary for your specific setup. |
Experimental Workflow: Vilsmeier Reagent Preparation
Caption: In-situ formation of the Vilsmeier reagent.
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity for the desired 5-formyl isomer?
A significant challenge in the formylation of N-Boc-indole is controlling the position of electrophilic attack. While the 3-position is the most nucleophilic site in unprotected indole, the presence of the N-Boc group alters the electronic distribution and steric hindrance, making other positions, including the 5-position, more accessible.[4]
Understanding Regioselectivity:
The N-Boc group, being electron-withdrawing, deactivates the pyrrole ring of the indole, particularly at the C2 and C3 positions. This deactivation, coupled with the steric bulk of the Boc group, can favor electrophilic attack on the benzene ring of the indole nucleus. The 5-position is often favored due to electronic factors and is para to the nitrogen atom. However, formylation at other positions (e.g., C3, C6, or C7) can still occur, leading to a mixture of isomers that can be difficult to separate.
Strategies to Enhance 5-Formylation:
-
Choice of Lewis Acid: While the classic Vilsmeier-Haack reaction uses POCl₃, other Lewis acids can be employed to modulate the reactivity of the formylating agent and potentially influence regioselectivity. Boron trifluoride diethyl etherate (BF₃·OEt₂) has been reported as an effective catalyst for the formylation of indoles with trimethyl orthoformate, offering a different reactivity profile that may favor 5-substitution under specific conditions.[3]
-
Reaction Conditions: Temperature and reaction time can play a crucial role in regioselectivity. Running the reaction at lower temperatures for a longer duration may favor the thermodynamically more stable 5-formyl product over kinetically favored isomers.
-
Solvent Effects: The choice of solvent can influence the reaction outcome. While DMF is a reactant, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can affect the solubility of intermediates and the overall reaction pathway.
Logical Relationship: Factors Influencing Regioselectivity
Caption: Key factors governing the regioselectivity of formylation.
Q3: I suspect the Boc protecting group is being cleaved during the reaction. How can I confirm this and prevent it?
The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions, and the Vilsmeier-Haack reaction generates an acidic environment.[5][6] Cleavage of the Boc group during the reaction is a common cause of low yield and the formation of multiple byproducts.
Mechanism of Boc Deprotection:
The acidic conditions protonate the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the unprotected indole.[7] The unprotected indole is more reactive than its N-Boc counterpart and will readily undergo formylation, typically at the C3 position, leading to the formation of indole-3-carboxaldehyde.[8]
Troubleshooting Boc Deprotection:
-
Confirmation: The presence of unprotected indole or its formylated derivatives (e.g., indole-3-carboxaldehyde) in your crude reaction mixture, as identified by LC-MS or ¹H NMR, is a strong indicator of Boc group cleavage.
-
Prevention:
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. Avoid prolonged heating.
-
Careful Addition of Reagents: Add the N-Boc-indole solution slowly to the pre-formed Vilsmeier reagent at a low temperature to minimize localized heating and exposure to a high concentration of the acidic reagent.
-
Alternative Formylating Agents: Consider using milder formylating agents that do not require strongly acidic conditions. For example, formylation using hexamethylenetetramine (Duff reaction) or certain Lewis acid-catalyzed methods might be more compatible with the Boc protecting group.[3]
-
Workflow for Minimizing Boc Deprotection
Caption: A workflow designed to minimize Boc group cleavage.
Q4: My crude product is a complex mixture. What are the likely side products, and what is the best purification strategy?
Besides the desired this compound, several side products can form during the Vilsmeier-Haack reaction of N-Boc-indole.
Common Side Products:
| Side Product | Formation Mechanism | Identification |
| tert-Butyl 3-formyl-1H-indole-1-carboxylate | Formylation at the electronically favored C3 position. | Can be distinguished from the 5-isomer by ¹H and ¹³C NMR spectroscopy. |
| Indole-3-carboxaldehyde | Boc deprotection followed by formylation of the unprotected indole at the C3 position. | Will have a characteristic N-H proton signal in the ¹H NMR spectrum. |
| Di-formylated products | Further formylation of the mono-formylated product under harsh conditions or with a large excess of the Vilsmeier reagent. | Higher molecular weight observed in mass spectrometry. |
| Unreacted tert-butyl 1H-indole-1-carboxylate | Incomplete reaction due to factors mentioned in Q1. | Identified by comparison with the starting material's analytical data. |
Purification Strategy:
Purification of the crude product mixture is typically achieved by flash column chromatography on silica gel.
Optimized Chromatography Protocol:
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is commonly effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) to elute non-polar impurities and unreacted starting material. Gradually increase the polarity (e.g., to 10-20% ethyl acetate in hexanes) to elute the desired 5-formyl isomer. The more polar 3-formyl isomer and other byproducts will typically elute later.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) using an appropriate eluent system and visualize the spots under UV light.
-
Characterization: After isolation, confirm the structure and purity of the desired product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
ACS Omega. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1986). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. [Link]
-
ChemWis. (2023). Vilsmeier–Haack reaction of indole. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
Minimizing impurities in "tert-Butyl 5-formyl-1H-indole-1-carboxylate" synthesis
Technical Support Center: Minimizing Impurities in Indole Formylation
A Guide for the Synthesis of tert-Butyl 5-formyl-1H-indole-1-carboxylate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of functionalized indoles, specifically focusing on this compound. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the chemistry behind it. This document provides in-depth troubleshooting, validated protocols, and mechanistic insights to help you minimize impurities and maximize yields.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent challenges encountered during the formylation of N-Boc protected indoles. The questions are based on real-world laboratory scenarios.
Q1: My primary impurity is the C3-formyl isomer, not the desired C5-formyl product. What is causing this regioselectivity issue?
Root Cause Analysis: This is the most critical and common issue when targeting C5-formylation on a standard indole core. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] The indole nucleus is an electron-rich heterocycle, but the electron density is not uniform. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack.[2][3] Therefore, a direct Vilsmeier-Haack formylation on tert-Butyl 1H-indole-1-carboxylate will overwhelmingly yield the C3-formyl isomer, tert-Butyl 3-formyl-1H-indole-1-carboxylate.[4]
Solution & Strategy: Direct formylation is not a viable route to the C5-isomer. You must employ a strategy that directs the electrophile to the C5 position.
-
Strategy A: Formylation of a Pre-functionalized Substrate: The most reliable method is to start with an indole already substituted at the 5-position. A common precursor is 5-bromo-1H-indole. The synthesis would proceed as follows:
-
Protect the indole nitrogen with the Boc group.
-
Perform a lithium-halogen exchange at low temperature (e.g., -78 °C) using a strong base like n-butyllithium or t-butyllithium.
-
Quench the resulting C5-lithiated indole with a formylating agent such as N,N-dimethylformamide (DMF).
-
Perform an aqueous workup to yield the desired C5-aldehyde.
-
-
Strategy B: Alternative Formylation Reactions: While less common for this specific transformation, exploring other formylation methods that may offer different regioselectivity under specific conditions, such as directed ortho-metalation or certain Friedel-Crafts variants, could be an area of investigation. However, Strategy A is the industry-standard approach.
Q2: I'm observing a significant amount of a polar impurity identified as 5-formyl-1H-indole (deprotected product). How can I prevent the loss of the Boc group?
Root Cause Analysis: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[5][6] The Vilsmeier-Haack reaction itself generates the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF.[1] While the reaction is typically run under anhydrous conditions, the crucial step is the workup. Quenching the reaction mixture with water generates significant amounts of hydrochloric and phosphoric acid, which will rapidly cleave the Boc group.
Preventative Measures: The key is to neutralize the acidic byproducts immediately during the workup.
-
Controlled Quench: The reaction mixture should be poured slowly with vigorous stirring into a biphasic mixture of ice and a suitable base. This simultaneously hydrolyzes the intermediate iminium salt and neutralizes the generated acids.
-
Choice of Base: Use a base that is strong enough to neutralize the acids but mild enough to avoid other side reactions.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution (typically 1-2 M). Caution is advised with strong bases to avoid potential hydrolysis of other functional groups.
-
Recommended Workup Protocol:
-
Prepare a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Once the reaction is complete (monitored by TLC), slowly pour the reaction mixture into the ice/bicarbonate slurry with vigorous stirring.
-
Continue stirring until all the ice has melted and CO₂ evolution has ceased. The pH of the aqueous layer should be basic (pH > 8).
-
Proceed with the standard extraction procedure using an organic solvent like ethyl acetate.
Q3: My reaction is sluggish, with a low yield and significant unreacted starting material. How can I drive the reaction to completion?
Root Cause Analysis: Incomplete reactions are often a result of suboptimal reaction conditions or reagent quality.
-
Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. The POCl₃ and DMF used must be anhydrous. Using old or improperly stored reagents is a common cause of failure.
-
Temperature: The formation of the Vilsmeier reagent is exothermic and should be done at low temperature (0 °C) to prevent degradation. However, the subsequent formylation step may require gentle heating to proceed at a reasonable rate. The optimal temperature depends on the substrate's reactivity.
-
Stoichiometry: Insufficient Vilsmeier reagent will naturally lead to incomplete conversion. A slight excess of the reagent is typically used.
Troubleshooting Steps & Optimization:
| Parameter | Standard Condition | Optimization Suggestion | Rationale |
| Reagents | Anhydrous DMF, fresh POCl₃ | Use freshly distilled POCl₃ and DMF from a sealed bottle. | The Vilsmeier reagent is moisture-sensitive; water will consume the reagent and inhibit the reaction. |
| Temperature | 0 °C to RT | After substrate addition at 0 °C, allow to warm to RT, then gently heat to 40-60 °C. | Increased temperature can overcome the activation energy barrier for less reactive substrates. Monitor for degradation by TLC. |
| Stoichiometry | 1.2 - 1.5 eq. POCl₃/DMF | Increase to 2.0 eq. if the reaction remains sluggish. | Ensures enough active electrophile is present to drive the reaction to completion. |
| Reaction Time | 1 - 4 hours | Monitor by TLC every hour. Extend reaction time if necessary. | Some substrates require longer reaction times for full conversion. |
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the best method for purifying the final product?
-
A: Flash column chromatography on silica gel is the most effective method. A gradient elution system starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) typically provides good separation of the product from unreacted starting material and non-polar impurities. The deprotected impurity, being more polar, will elute much later or can be removed with a polar wash. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be used for final polishing.
-
-
Q: My crude product is a dark, tarry material. What causes this and is it salvageable?
-
A: Tar formation is usually a sign of product/reagent degradation due to excessive heat or highly acidic conditions. This can happen if the POCl₃ is added too quickly without cooling, causing the initial exotherm to run out of control. While purification from tar is difficult and leads to significant yield loss, it is sometimes possible to recover some product via column chromatography. The best solution is prevention: maintain strict temperature control (0 °C) during reagent addition.
-
-
Q: Can I use a different solvent for the reaction?
-
A: In the Vilsmeier-Haack reaction, DMF serves as both a reagent and the solvent.[7] Using an excess of DMF is standard practice. While other chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes be used as co-solvents, it is generally not necessary and may complicate the reaction.[7]
-
Section 3: Visualized Mechanisms & Workflows
Understanding the underlying chemical pathways is essential for effective troubleshooting.
Mechanism 1: Formation of the Vilsmeier Reagent
The reaction begins with the activation of DMF by phosphorus oxychloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Caption: Formation of the electrophilic Vilsmeier Reagent from DMF and POCl₃.
Mechanism 2: Regioselectivity of Electrophilic Attack
The Vilsmeier reagent attacks the electron-rich indole ring. The transition state leading to C3 substitution is significantly lower in energy than that for C5 substitution, explaining the observed product distribution.
Caption: Kinetic preference for C3 formylation over C5 in the Vilsmeier-Haack reaction.
Workflow 3: Troubleshooting Impurity Formation
A logical workflow for diagnosing and solving common impurity issues.
Caption: Decision tree for troubleshooting common impurities in indole formylation.
References
- Jutz, C. (1976). The Vilsmeier-Haack-Arnold Acylations. Advances in Organic Chemistry, 9(2), 225-342.
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. Available from: [Link]
- Chakrabarty, M., Ghosh, N., & Basak, R. (2002). The Vilsmeier-Haack reaction: its synthetic applications. Current Organic Chemistry, 6(6), 527-565.
-
Reddy, G. S., & Manjula, D. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available from: [Link]
-
PubChem. (n.d.). tert-Butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Wikipedia contributors. (2023, December 1). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Sridhar, B., Reddy, P. R., & Kumar, B. A. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 12, 2026, from [Link]
- Singh, G., Singh, L. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 3(8), 2464-2479.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. ijpcbs.com [ijpcbs.com]
Technical Support Center: TLC Monitoring of "tert-Butyl 5-formyl-1H-indole-1-carboxylate" Reactions
Welcome to the technical support guide for monitoring reactions involving tert-Butyl 5-formyl-1H-indole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to ensure the successful tracking of your chemical transformations using Thin-Layer Chromatography (TLC).
Section 1: Foundational TLC Protocol for Indole Derivatives
Before diving into specific reaction troubleshooting, establishing a robust baseline protocol is critical. The polarity of both the starting material and the expected products dictates the choice of the mobile phase.
Q: What is a reliable starting point for developing a TLC method for this compound?
A: A standard and effective approach is to begin with a neutral solvent system and adjust polarity as needed. The goal is to achieve an initial Rf (Retention factor) for your starting material of approximately 0.3-0.4, which typically provides an optimal window for observing the appearance of both more polar and less polar products or impurities.[1]
Core Experimental Protocol: General Reaction Monitoring
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Merck silica gel 60 F-254)[2]. Using a pencil, gently draw an origin line about 1 cm from the bottom edge. Be careful not to gouge the silica.[3]
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your starting material (for reference) and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, spot three separate lanes on the origin line:
-
Lane 1 (Reference): Your pure starting material.
-
Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.[4] This is crucial for identifying the starting material spot if Rf values shift due to matrix effects from the reaction mixture.
-
Lane 3 (Reaction): Your reaction mixture. Ensure spots are small and concentrated by applying the sample multiple times, allowing the solvent to evaporate between applications.[5]
-
-
Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase (eluent). The solvent level must be below the origin line.[5] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[3] Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil. If necessary, use a chemical stain for further visualization.
-
Analysis: Compare the lanes. The disappearance of the starting material spot in Lane 3 and the appearance of a new spot(s) indicate reaction progress. The co-spot lane helps confirm if the spot in the reaction mixture is indeed unreacted starting material.[4]
Diagram: Standard TLC Monitoring Workflow
Caption: General workflow for monitoring a chemical reaction using TLC.
Section 2: Troubleshooting Reaction-Specific Scenarios
The chemical nature of your product determines how its TLC profile will differ from the starting material, this compound.
Scenario 1: Boc-Deprotection
Reaction: Removal of the N-Boc protecting group to yield 5-formyl-1H-indole.
Q: I'm running a Boc-deprotection. My starting material spot is gone, but I don't see a new product spot. What's happening?
A: The product, 5-formyl-1H-indole, is significantly more polar than the N-Boc protected starting material. This is due to the replacement of the lipophilic tert-butyl group with a hydrogen-bond-donating N-H group. Your new product spot is likely "stuck" on the baseline (Rf ≈ 0).
Solution:
-
Increase Eluent Polarity: You need a more polar mobile phase to move the product off the baseline. If you are using a 4:1 Hexane:Ethyl Acetate system, try switching to 1:1 Hexane:Ethyl Acetate or even 100% Ethyl Acetate.
-
Consider a Different Solvent System: A dichloromethane/methanol system (e.g., 95:5 DCM:MeOH) can be very effective for eluting polar indoles.
-
Confirm with Staining: The deprotected indole may not quench UV light as intensely as the starting material. Use a stain like p-anisaldehyde, which is excellent for visualizing aldehydes and phenols and can produce distinct colors.[6]
Scenario 2: Aldehyde Reduction
Reaction: Reduction of the C5-formyl group to a hydroxymethyl group.
Q: My product alcohol and starting material aldehyde have very similar Rf values, making it hard to judge reaction completion. How can I improve separation?
A: While an alcohol is more polar than an aldehyde, the large, non-polar N-Boc group can dominate the molecule's overall polarity, leading to only a small difference in Rf.
Solution:
-
Decrease Eluent Polarity: A less polar mobile phase will force all compounds to move slower and can exaggerate small polarity differences, improving separation. If you are using 2:1 Hexane:EtOAc, try 4:1 or 5:1 Hexane:EtOAc.
-
Use the Co-Spot Lane: This is critical. If the co-spot (Lane 2) appears as a single, symmetrical spot, your starting material is likely consumed. If it looks elongated or like a "snowman," the two compounds are separating, and the reaction is not yet complete.[7]
-
Use a Differentiating Stain: A potassium permanganate (KMnO₄) stain is a great choice here. It will react strongly with both the aldehyde and the alcohol, but often with different intensities or speeds, appearing as bright yellow spots on a purple background.[6] The aldehyde may react faster than the alcohol.
Scenario 3: Reductive Amination
Reaction: Conversion of the C5-formyl group to an amine.
Q: My TLC plate for a reductive amination is a complete streak in the reaction lane. What's the cause?
A: The product of a reductive amination is a basic amine. The free amine interacts very strongly and often irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel plate. This causes the severe streaking or "tailing" you are observing.[3][6]
Solution:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica gel.
-
Check for Overloading: Streaking can also be caused by applying too much sample to the plate.[5][8] Try diluting your reaction mixture sample before spotting.
Table 1: Recommended Eluent Systems & Expected Rf Changes
| Reaction Type | Starting Material (SM) | Product (P) | Typical Eluent System (Starting Point) | Expected Rf Relationship & Comments |
| Boc-Deprotection | N-Boc-5-formylindole | 5-formylindole | 1:1 Hexane/EtOAc | Rf(SM) >> Rf(P) . Product is highly polar and may require MeOH in the eluent. |
| Aldehyde Reduction | N-Boc-5-formylindole | N-Boc-5-hydroxymethylindole | 3:1 Hexane/EtOAc | Rf(SM) > Rf(P) . Separation can be challenging; use less polar eluents to improve resolution. |
| Aldehyde Oxidation | N-Boc-5-formylindole | N-Boc-5-carboxyindole | 1:1 Hexane/EtOAc + 1% Acetic Acid | Rf(SM) >> Rf(P) . Product is a carboxylic acid; add acid to the eluent to prevent streaking.[2] |
| Reductive Amination | N-Boc-5-formylindole | N-Boc-5-aminomethylindole | 95:5 DCM/MeOH + 1% TEA | Rf(SM) > Rf(P) . Product is a basic amine; add base (TEA) to the eluent to prevent streaking.[6] |
| Formylation | N-Boc-indole | N-Boc-5-formylindole | 9:1 Hexane/EtOAc | Rf(SM) > Rf(P) . The starting material is much less polar than the aldehyde product. |
Section 3: General Troubleshooting FAQ
This section addresses common TLC problems that can occur regardless of the specific reaction being monitored.
Q: My spots are elongated and streaky, but it's not a reaction with a basic or acidic product. What else could be the cause?
A: Besides acidic/basic interactions, streaking is most commonly caused by overloading the plate.[8] If your reaction is run in a high-boiling point solvent like DMF, DMSO, or pyridine, the solvent itself can cause streaking as it doesn't evaporate from the plate.[7]
Solutions:
-
Dilute Your Sample: Prepare a 10-fold or 100-fold dilution of your reaction mixture aliquot and spot again.[6]
-
Remove High-Boiling Solvents: After spotting the TLC plate, place it under high vacuum for a few minutes to evaporate residual DMF or DMSO before developing the plate.[7]
-
Check for Decomposition: If the compound is unstable on silica gel, it can decompose during chromatography, leading to a streak. You can test for this using a 2D TLC experiment.[7]
Q: How do I perform a 2D TLC to check for compound stability?
A: A 2D TLC is a powerful diagnostic tool.[7]
-
Take a square TLC plate and spot your sample in one corner.
-
Develop the plate as usual in your chosen solvent system.
-
Remove the plate, let it dry completely, and then rotate it 90 degrees so the line of separated spots is now the new origin.
-
Develop the plate again in the same solvent system. Interpretation:
-
Stable Compounds: All spots will appear along a diagonal line from the origin corner.
-
Unstable Compounds: Any compound that decomposed on the silica will produce new spots that appear below the diagonal line.[7]
Q: My spots are not visible under UV light. Does this mean the reaction failed?
A: Not necessarily. While the indole core is UV-active, several issues can lead to invisible spots.
-
Sample is Too Dilute: The concentration of the compound in your aliquot may be below the detection limit of UV visualization. Try concentrating the sample by spotting multiple times in the same location, allowing the plate to dry between each application.[5][6]
-
Incorrect UV Wavelength: Ensure you are using a short-wave UV lamp (254 nm), as this is where aromatic compounds typically absorb.
-
Use a Chemical Stain: This is the definitive test. A universal stain like potassium permanganate or a more specific one like p-anisaldehyde will visualize spots even if they are not UV-active or are too dilute to see under the lamp.[6]
Diagram: Troubleshooting Logic for Common TLC Issues
Caption: A decision tree for troubleshooting common TLC analysis problems.
Section 4: Reagent & Protocol Appendix
Protocol: p-Anisaldehyde Staining Solution [6]
-
Composition: 15 g of p-anisaldehyde + 250 mL of ethanol + 2.5 mL of concentrated sulfuric acid.
-
Procedure: After developing and drying the TLC plate, dip it quickly into the staining solution. Use a heat gun to gently warm the plate until colored spots appear.
-
Use Case: Excellent for aldehydes, phenols, and carbohydrates. Often gives a range of colors for different functional groups, which can be highly diagnostic.[6]
Protocol: Potassium Permanganate (KMnO₄) Staining Solution [6]
-
Composition: 3 g of KMnO₄ + 10 g of K₂CO₃ + 300 mL of water.
-
Procedure: Dip the dried TLC plate into the solution. Spots will appear as yellow-brown areas on a purple background almost immediately. No heating is required.
-
Use Case: A general stain for any compound that can be oxidized (alkenes, alkynes, alcohols, aldehydes, amines). It is a rapid and highly sensitive stain.[6]
References
-
Yadav, J. S., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Microbioz India. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
Shaikh, A. C., et al. (2024). Red-Light Mediated Formylation of Indoles Using Helical Carbenium Ion as Photoredox Catalyst. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Plath, M., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (PMC). [Link]
-
Royal Society of Chemistry. Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]
-
PubChem. This compound. [Link]
-
Adewole, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. [Link]
-
Reddit. (2020). TLC Seperation of N-Boc thiol. [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. [Link]
-
ResearchGate. Indole N‐Boc deprotection method development. [Link]
-
YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. silicycle.com [silicycle.com]
- 7. Chromatography [chem.rochester.edu]
- 8. microbiozindia.com [microbiozindia.com]
Technical Support Center: Deprotection of tert-Butyl 5-formyl-1H-indole-1-carboxylate
Welcome to the technical support guide for navigating the challenges associated with the deprotection of tert-butyl 5-formyl-1H-indole-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this key intermediate. Here, we move beyond standard protocols to address the nuanced, practical issues that can arise during this critical synthetic step, providing expert-driven insights in a direct question-and-answer format.
Our approach is grounded in mechanistic understanding, aiming to empower you not just to follow steps, but to make informed decisions that anticipate and resolve experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries regarding the deprotection of N-Boc protected indoles, particularly those bearing an electron-withdrawing formyl group.
Q1: What is the standard methodology for this deprotection and why is it favored?
The most common and generally effective method for removing the tert-butyloxycarbonyl (Boc) group from the indole nitrogen is treatment with a strong acid, typically trifluoroacetic acid (TFA), in an aprotic solvent like dichloromethane (DCM).[1][2] This method is favored for its efficiency and the volatile nature of both the reagent (TFA) and solvent (DCM), which simplifies purification.[3][4] The reaction is often complete within 1-3 hours at room temperature.
Q2: Can you explain the chemical mechanism of TFA-mediated Boc deprotection?
Certainly. The deprotection proceeds via an acid-catalyzed elimination mechanism (E1 type). It involves three key steps:
-
Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[1][5]
-
Carbocation Formation: The C-O bond cleaves, leading to the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][5]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free indole nitrogen. The newly liberated amine is then protonated by the excess acid to form its trifluoroacetate salt.[1][5]
Caption: Acid-catalyzed mechanism for N-Boc deprotection.
Q3: How does the 5-formyl group influence the deprotection reaction?
The 5-formyl (-CHO) group is electron-withdrawing. This reduces the electron density of the entire indole ring system, including the nitrogen atom. While this effect can slightly decrease the rate of N-Boc cleavage compared to electron-rich indoles, the primary challenge it introduces is its potential sensitivity to certain reaction conditions. However, under standard TFA/DCM conditions, the formyl group is generally stable.
Q4: What is the most critical side reaction to anticipate with this specific substrate?
The most significant side reaction is the electrophilic alkylation of the deprotected indole ring by the tert-butyl cation generated during the reaction.[6][7] The electron-rich indole nucleus is highly susceptible to this Friedel-Crafts-type reaction, leading to the formation of tert-butylated indole isomers as a major impurity (+56 Da by mass spectrometry).
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving specific issues encountered during the experiment.
Problem 1: My reaction is incomplete. TLC and LC-MS analysis show significant starting material remaining.
-
Potential Cause 1: Insufficient Acid. The rate of Boc cleavage can show a second-order dependence on the acid concentration.[1][8] If the TFA concentration is too low (e.g., <20% v/v) or the molar equivalents are insufficient, the reaction may stall.
-
Solution 1: Increase the concentration of TFA. A 50% TFA in DCM (v/v) solution is a robust starting point.[1][9] Ensure at least 10-20 equivalents of TFA relative to the substrate are used.
-
Potential Cause 2: Inadequate Reaction Time or Temperature. While often fast, deprotection is a kinetic process. Steric hindrance or electronic effects can slow the reaction.[9]
-
Solution 2: Monitor the reaction by TLC or LC-MS every 30 minutes. If the reaction is sluggish at room temperature, allow it to stir for a longer period (up to 4 hours). Gentle warming to 30-40°C can be attempted, but must be done cautiously to avoid side product formation.
Problem 2: I'm observing a major, less-polar side product in my analysis (+56 Da).
-
Cause: tert-Butylation of the Indole Ring. This is the classic side reaction caused by the electrophilic tert-butyl cation attacking the deprotected indole product.[6][7] The indole C3 position is often the most nucleophilic and a likely site of alkylation.
-
Solution: Employ a Cation Scavenger. Scavengers are nucleophilic reagents added to the reaction mixture to trap the reactive tert-butyl cation before it can alkylate your product.[6][10]
-
Recommended Scavengers: Triisopropylsilane (TIS) or water are excellent choices. Add 5-10% (v/v) of the scavenger to the TFA/DCM mixture before adding it to your substrate. Thioanisole is also effective but can introduce purification challenges due to its odor and boiling point.
-
Caption: Role of scavengers in preventing side reactions.
Problem 3: My final product is an intractable oil and difficult to purify.
-
Potential Cause 1: Residual TFA. The product is isolated as a trifluoroacetate salt, which is often oily and hygroscopic.[11] TFA has a relatively low boiling point (72°C) but can be difficult to remove completely under vacuum.[4]
-
Solution 1: Co-evaporation. After removing the bulk of the solvent and TFA on a rotary evaporator, add a high-boiling, non-polar solvent like toluene and re-evaporate. Repeat this process 2-3 times to azeotropically remove the last traces of TFA.
-
Potential Cause 2: Product Solubility. The TFA salt may be highly soluble in many organic solvents, making precipitation difficult.
-
Solution 2: Trituration/Precipitation. After removing all volatiles, dissolve the crude oil in a minimum amount of a suitable solvent (e.g., DCM, ethyl acetate) and add it dropwise to a vigorously stirring, cold, non-polar solvent like diethyl ether or hexanes.[1][12] The product salt should precipitate as a solid, which can then be collected by filtration.
Problem 4: I need to perform the deprotection but my molecule has other acid-sensitive groups (e.g., t-butyl esters, acetals).
-
Cause: Non-selective Acid Cleavage. Strong acids like TFA will likely cleave other acid-labile protecting groups.[13][14]
-
Solution 1: Milder Acidic Conditions. Consider using 4M HCl in 1,4-dioxane.[15][16] This reagent is often effective for Boc deprotection and can sometimes offer better selectivity. The reaction should be carefully monitored at 0°C to room temperature.
-
Solution 2: Non-Acidic or Alternative Methods. For extremely sensitive substrates, other methods can be explored, though they may require significant optimization:
-
Thermal Deprotection: Heating the substrate in a high-boiling solvent like dioxane or toluene can induce thermolytic cleavage of the Boc group.[16]
-
Lewis Acids: Reagents like ZnBr₂ or TMSOTf have been used for Boc deprotection, sometimes offering different selectivity profiles.[14][17]
-
Methanolysis with Oxalyl Chloride: A mild method involves using oxalyl chloride in methanol, which can deprotect N-Boc groups under neutral conditions.[18][19]
-
Data Summary & Recommended Protocols
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent(s) | Solvent | Concentration | Temperature | Typical Time | Key Considerations |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0°C to RT | 1 - 3 h | Most common; requires scavenger; work-up can be challenging.[1][2] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 4 M solution | RT | 2 - 16 h | Good alternative to TFA; product precipitates as HCl salt.[11][20] |
| Sulfuric Acid (conc.) | tert-Butyl Acetate | Catalytic | RT | Variable | Can offer high selectivity for N-Boc over t-butyl esters.[21] |
| p-Toluenesulfonic Acid (pTSA) | Ethyl Acetate | Stoichiometric | 50-60°C | Variable | Can yield a crystalline p-toluenesulfonate salt.[11] |
Protocol 1: Standard Deprotection using TFA with a Scavenger
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice-water bath.[1]
-
Reagent Addition: In a separate flask, prepare a deprotection cocktail of 50% TFA in DCM (v/v) containing 5% triisopropylsilane (TIS) (v/v). Slowly add this cocktail (approx. 10-20 eq of TFA) to the stirring substrate solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.[1]
-
Work-up (Volatiles Removal): Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To remove residual TFA, add toluene (equal volume to the initial DCM) and re-evaporate. Repeat this co-evaporation step twice.
-
Isolation (Precipitation): Dissolve the resulting crude oil in a minimal amount of DCM. Add this solution dropwise to a flask containing cold diethyl ether (approx. 10-20 times the volume of DCM) with rapid stirring.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 5-formyl-1H-indole as its trifluoroacetate salt.
Protocol 2: Work-up via Aqueous Base Wash
This protocol is suitable if the final product, 5-formyl-1H-indole, is known to be stable to mild basic conditions and has good solubility in a water-immiscible organic solvent.
-
Follow steps 1-4 from Protocol 1.
-
Quenching: After concentrating the reaction mixture to about half its volume, dilute it with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Neutralization: Carefully pour the organic solution into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Caution: CO₂ evolution will occur. Add the NaHCO₃ solution portion-wise until effervescence ceases.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the free 5-formyl-1H-indole.[1]
Caption: A general troubleshooting workflow for the deprotection.
References
-
New Practical Synthesis of 5-Formylindole. ElectronicsAndBooks. Available at: [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Available at: [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. Available at: [Link]
-
Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute. Available at: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25194–25202. Available at: [Link]
-
Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World. Available at: [Link]
-
Jia, G., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available at: [Link]
-
Boc De-protection. Reddit. Available at: [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
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Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. ResearchGate. Available at: [Link]
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Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. ResearchGate. Available at: [Link]
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BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
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Indole N-Boc deprotection method development. ResearchGate. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]
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Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]
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Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. Available at: [Link]
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Boc Removals with TFA in Peptide Synthesis. Reddit. Available at: [Link]
-
Püskösdia, B. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Arkivoc. Available at: [Link]
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Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]
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Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Available at: [Link]
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Rawal, V. H., Jones, R. J., & Cava, M. P. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Available at: [Link]
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Protective Groups. Organic Chemistry Portal. Available at: [Link]
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Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Available at: [Link]
-
Deprotection of the t-butyl ester group. ResearchGate. Available at: [Link]
-
Boc deprotection conditions tested. ResearchGate. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Deprotection of 3-(tert-butyl)-5-formyl-4-hydroxyphenyl pivalate. ResearchGate. Available at: [Link]
-
Protecting Groups - Stability. Organic Chemistry Portal. Available at: [Link]
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Protection and Deprotection. CEM Corporation. Available at: [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Available at: [Link]
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Technical Support Center: Overcoming Reactivity Challenges with tert-Butyl 5-formyl-1H-indole-1-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with tert-Butyl 5-formyl-1H-indole-1-carboxylate. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions (FAQs) to help you overcome the characteristically poor reactivity of the C5-formyl group. As Senior Application Scientists, we have designed this center to explain not just the "how," but the critical "why" behind each experimental choice.
Section 1: Understanding the Core Problem
FAQ: Why is the formyl group on N-Boc-5-formylindole less reactive than a typical aromatic aldehyde like benzaldehyde?
Answer: The diminished reactivity of the formyl group in this compound is primarily due to the electronic properties of the indole ring system. The indole nucleus is an electron-rich heterocycle.[1] The nitrogen atom's lone pair of electrons participates in the aromatic π-system, donating electron density into the fused rings. This effect increases the electron density at the C5 position, which in turn deactivates the attached formyl group's carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack.
While the N-Boc (tert-butoxycarbonyl) group is electron-withdrawing and is intended to reduce the electron-donating effect of the indole nitrogen, the overall electron-rich nature of the heterocyclic system often remains the dominant factor. This inherent property can lead to stalled or low-yielding reactions under standard conditions.
Caption: Electronic effects deactivating the C5-formyl group.
Section 2: Troubleshooting Common Synthetic Transformations
This section addresses specific issues encountered during common reactions involving the formyl group.
A. Reductive Amination
Reductive amination is a cornerstone transformation, but with this substrate, it frequently suffers from poor conversion.
Scenario: "My reductive amination has stalled. TLC analysis shows mostly unreacted aldehyde and amine, with very little product formation after 24 hours."
Root Cause Analysis: The primary issue is often inefficient formation of the crucial iminium ion intermediate. The deactivated aldehyde reacts slowly with the amine, and the equilibrium for this condensation step does not favor the product. A secondary issue can be the choice of reducing agent, where a harsh reagent might simply reduce the starting aldehyde back to an alcohol.[2][3]
Q1: How can I drive the initial imine/iminium ion formation? A: You must shift the reaction equilibrium.
-
Acid Catalysis: Add a catalytic amount (5-10 mol%) of a weak acid like acetic acid (AcOH). The acid protonates the carbonyl oxygen, making the aldehyde significantly more electrophilic and accelerating the initial nucleophilic attack by the amine.[2]
-
Water Removal: The condensation step releases a molecule of water. Adding a dehydrating agent, such as powdered molecular sieves (3Å or 4Å), will sequester this water and drive the reaction forward according to Le Châtelier's principle.
Q2: Which reducing agent is best for this substrate? A: The choice is critical. You need a reagent that is selective for the iminium ion over the starting aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for challenging reductive aminations. It is a mild and selective reducing agent that is particularly effective at reducing the protonated iminium ion intermediate. Its lower basicity compared to other hydrides also minimizes side reactions.
-
Sodium Cyanoborohydride (NaBH₃CN): Another good option that is selective for the iminium ion at slightly acidic pH (pH ~5-6). However, due to the potential to generate toxic hydrogen cyanide (HCN) under acidic conditions, STAB is often preferred.
-
Sodium Borohydride (NaBH₄): This is generally a poor choice for a one-pot reaction with a deactivated aldehyde. It is a much stronger reducing agent and will rapidly reduce the starting aldehyde to the corresponding alcohol, especially if the imine formation is slow.[2]
| Reducing Agent | Selectivity | Typical Conditions | Safety Considerations |
| NaBH(OAc)₃ | High (Iminium > Aldehyde) | DCE, CH₂Cl₂, THF; often with cat. AcOH | Moisture sensitive; handle under inert gas. |
| NaBH₃CN | High (at pH 5-6) | MeOH, EtOH; requires pH control | Toxic! Can release HCN gas if too acidic. |
| NaBH₄ | Low (Reduces both) | MeOH, EtOH | Best for a two-step process (pre-form imine first). |
Q3: My reaction is still sluggish even with STAB and acetic acid. What else can I do? A:
-
Increase Temperature: Gently heating the reaction to 40-60 °C can often overcome the activation energy barrier for imine formation.[4]
-
Solvent Choice: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent choices as they are aprotic and do not compete with the amine nucleophile.
-
Pre-formation: In very difficult cases, stir the aldehyde, amine, and acetic acid with molecular sieves for several hours at a slightly elevated temperature before adding the reducing agent. Monitor the imine formation by TLC or ¹H NMR.
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.2 equiv.), and anhydrous dichloroethane (DCE) to make a ~0.1 M solution.
-
Add activated 4Å molecular sieves (a layer covering the bottom of the flask).
-
Add glacial acetic acid (0.1 equiv.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Filter off the molecular sieves, and transfer the mixture to a separatory funnel. Extract with an organic solvent like ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Troubleshooting workflow for reductive amination.
B. Wittig Reaction
The Wittig reaction is powerful for C=C bond formation but can fail if the ylide decomposes before reacting with the unreactive aldehyde.[5]
Scenario: "I'm attempting a Wittig reaction, but I'm recovering my starting aldehyde and see triphenylphosphine oxide. The yield of my desired alkene is less than 20%."
Root Cause Analysis: The phosphonium ylide, especially if it is "non-stabilized" (e.g., derived from an alkyl halide), can be unstable. It may be decomposing or reacting with trace moisture or oxygen before it has a chance to react with the electron-rich, sluggish aldehyde. The order of addition and reaction temperature are critical.[6]
Q1: My standard procedure of pre-forming the ylide isn't working. What should I change? A: Generate the ylide in situ. This involves adding the base to a mixture of the phosphonium salt and the aldehyde. This ensures that as soon as the reactive ylide is formed, its electrophilic partner is already present, maximizing the chance of the desired reaction over decomposition.[6]
Q2: What is the best base for this reaction? A: For non-stabilized ylides, a strong base is required.
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Potassium tert-butoxide (KOtBu): An excellent, strong, non-nucleophilic base that is soluble in THF. It is often a better choice than n-BuLi for substrates with sensitive functional groups.
-
Sodium Hydride (NaH): Another effective strong base. The reaction can be heterogeneous, so vigorous stirring is required.
-
n-Butyllithium (n-BuLi): Very effective but can be problematic if your substrate has other acidic protons or electrophilic sites.
Q3: How can I improve the yield if the in situ method is still slow? A:
-
Use a More Reactive Ylide: If possible, choose a more nucleophilic phosphonium salt.
-
Solvent: Ensure you are using a dry, aprotic solvent like THF or Diethyl Ether.
-
Temperature Control: Form the ylide at a low temperature (0 °C or -78 °C) to control its stability, then add the aldehyde and allow the reaction to slowly warm to room temperature.
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the (methoxymethyl)triphenylphosphonium chloride (or other desired salt) (1.2 equiv.) and this compound (1.0 equiv.).
-
Dissolve/suspend the solids in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a strong base, such as potassium tert-butoxide (KOtBu) (1.1 equiv.), portion-wise over 15-20 minutes. A color change (often to deep yellow or orange) indicates ylide formation.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. The disappearance of the aldehyde spot is a key indicator.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography. A less polar solvent system (e.g., Hexanes/EtOAc) will typically elute the desired alkene first.
C. Henry (Nitroaldol) Reaction
The Henry reaction forms a C-C bond by reacting the aldehyde with a nitroalkane.[7] Its success is highly dependent on base catalysis and the electrophilicity of the aldehyde.
Scenario: "My Henry reaction is not proceeding. I'm using a standard base like triethylamine, but I only see starting materials."
Root Cause Analysis: The Henry reaction is reversible.[7] With a deactivated aldehyde, the initial addition step is slow, and the equilibrium favors the starting materials. A weak base like triethylamine is often insufficient to generate a high enough concentration of the nitronate anion, and it is not strong enough to push the unfavorable equilibrium.
Q1: What kind of base should I use for this substrate? A: You need a stronger base to ensure irreversible deprotonation of the nitroalkane.
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): An excellent, strong, non-nucleophilic organic base for this purpose.
-
Potassium tert-butoxide (KOtBu): Can be effective but may lead to side reactions if used in stoichiometric amounts. Catalytic amounts are sometimes sufficient.
-
TBAF (Tetrabutylammonium Fluoride): Can also serve as an effective base catalyst.
Q2: How can I make the aldehyde a better electrophile for this reaction? A: Use a Lewis acid co-catalyst. A Lewis acid can coordinate to the carbonyl oxygen of the aldehyde, withdrawing electron density and making the carbonyl carbon much more susceptible to attack by the nitronate anion. Copper(II) and Zinc(II) complexes are well-known catalysts for asymmetric Henry reactions and can be effective even in racemic versions for improving reactivity.
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the nitroalkane (e.g., nitromethane, 2.0-3.0 equiv.) in an appropriate solvent like THF or CH₃CN.
-
Cool the solution to 0 °C.
-
Slowly add DBU (1.1 equiv.) dropwise.
-
Allow the reaction to stir at room temperature and monitor by TLC. The reaction may take 12-48 hours.
-
Upon completion, dilute the mixture with ethyl acetate and wash with a mild acid like 1 M aqueous NH₄Cl to neutralize the DBU.
-
Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting β-nitro alcohol by flash column chromatography.
Section 3: General FAQs
Q: Can the N-Boc protecting group be cleaved under these reaction conditions? A: The Boc group is generally stable to the basic and mildly reductive conditions described. However, it is sensitive to strong acids. Using more than a catalytic amount of a strong Brønsted acid (e.g., TFA, HCl) or prolonged heating with acetic acid can lead to partial or complete deprotection.
Q: How can I best monitor these reactions? A: Thin-Layer Chromatography (TLC) is indispensable. Use a solvent system that gives good separation between your starting aldehyde (less polar) and the expected product (often more polar). Stain with potassium permanganate (KMnO₄), which is excellent for visualizing a wide range of organic compounds, especially those with double bonds or alcohol functionalities formed in these reactions. For reductive amination, ¹H NMR can be used to observe the disappearance of the aldehyde proton (~10 ppm) and the appearance of the imine proton (~8-9 ppm) before reduction.
References
-
O'Malley, S. J., & Rovis, T. (2021). Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis. Accounts of Chemical Research, 54(5), 1236–1250. [Link]
-
Yuan, Z., Liao, J., Jiang, H., Cao, P., & Li, Y. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. Organic & Biomolecular Chemistry, 18(38), 7549-7567. [Link]
-
Wang, Z., et al. (2024). Unveiling the Hidden Reactivity in the N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aldehydes: Unlocking Its Powerful Catalytic Performance. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]
-
Maiti, S., & Biju, A. T. (2021). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. Catalysts, 11(12), 1478. [Link]
-
Wikipedia. (n.d.). Henry reaction. [Link]
-
Karmakar, B., & Gogoi, P. (2012). Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Journal of Chemical Sciences, 124(5), 985-998. [Link]
-
ResearchGate. (2015). Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc?[Link]
-
Wisniak, J. (2018). Louis Henry: The Henry reaction and other organic syntheses. Educación Química, 29(3), 11-22. [Link]
-
Reddit r/Chempros. (2023). What's wrong with my reductive amination? I barely got any product.[Link]
-
Heterocycles. (2015). One-carbon homologation of pyrrole carboxaldehyde via Wittig reaction and mild hydrolysis of vinyl ether. 91(3), 597-604. [Link]
-
Reddit r/Chempros. (2022). Problems with wittig reaction. [Link]
-
ResearchGate. (2016). pH and Temperature Responsive Electrooxidation and Antioxidant Activity of Indole-3-Carbaldehyde. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
ChemRxiv. (2019). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. [Link]
Sources
Preventing decomposition of "tert-Butyl 5-formyl-1H-indole-1-carboxylate" during reactions
Welcome to the technical support hub for tert-Butyl 5-formyl-1H-indole-1-carboxylate (Boc-5-formylindole). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to the handling and reactivity of this versatile synthetic intermediate, with a focus on preventing its decomposition during chemical transformations.
Troubleshooting Guide: Reaction Failures & Side Products
This section provides a systematic approach to diagnosing and solving issues arising from the instability of Boc-5-formylindole under various reaction conditions.
Issue 1: Unintended N-Boc Deprotection
Symptom: You observe the formation of 5-formylindole or subsequent downstream products lacking the tert-butoxycarbonyl (Boc) protecting group, confirmed by TLC, LC-MS, or NMR analysis.
Root Cause Analysis: The Boc group is a carbamate that protects the indole nitrogen. It is notoriously labile under acidic conditions.[1][2] The decomposition proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. Even mild or localized acidity can trigger this unwanted side reaction.
dot
Caption: N-Boc Deprotection Pathway Under Acidic Conditions.
Mitigation Strategies:
-
pH Control:
-
Avoid strong acids like HCl, H₂SO₄, and neat trifluoroacetic acid (TFA).[1][3]
-
If acidic conditions are unavoidable, consider using milder or buffered systems. For instance, pyridinium p-toluenesulfonate (PPTS) can be a less aggressive alternative.
-
During aqueous workups, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8) to neutralize any residual acid.
-
-
Reagent Selection:
-
Be mindful of reagents that can generate acidic byproducts. For example, some Lewis acids can hydrolyze to release protons.
-
In reactions like reductive aminations, choose reducing agents that operate under neutral or mildly basic conditions (e.g., sodium triacetoxyborohydride) over those requiring acidic catalysts (e.g., sodium cyanoborohydride at low pH).
-
-
Temperature Management:
-
Deprotection is often accelerated at higher temperatures.[4] If you suspect acid-lability is an issue, run your reaction at a lower temperature (e.g., 0 °C or room temperature) for a longer duration.
-
| Parameter | Recommendation for Stability | Rationale |
| pH | > 7 (Neutral to Basic) | The Boc group is stable to bases and most nucleophiles but labile to acid.[2][5] |
| Acidic Reagents | Avoid strong Brønsted and Lewis acids. | Prevents catalytic removal of the Boc protecting group.[1][3] |
| Temperature | ≤ Room Temperature | Minimizes the rate of acid-catalyzed hydrolysis. |
| Workup | Use mild bases (e.g., NaHCO₃, K₂CO₃). | Neutralizes trace acids from reagents or generated in situ. |
Issue 2: Aldehyde Decomposition or Unwanted Side Reactions
Symptom: Your reaction yields are low, and you observe a complex mixture of byproducts, suggesting the formyl group is not behaving as expected. This can include oxidation to a carboxylic acid, over-reduction to a methyl group, or Cannizzaro-type disproportionation.
Root Cause Analysis: The aldehyde functional group is highly reactive. It is susceptible to oxidation, reduction, and nucleophilic attack. Under strongly basic conditions, aldehydes lacking an α-hydrogen, like Boc-5-formylindole, can undergo the Cannizzaro reaction, yielding both the corresponding alcohol and carboxylic acid.
Mitigation Strategies:
-
Inert Atmosphere:
-
To prevent oxidation of the aldehyde to a carboxylic acid, always run reactions under an inert atmosphere (e.g., Nitrogen or Argon), especially if heating for prolonged periods.
-
-
Control of Reaction Stoichiometry and Temperature (Reductive Amination):
-
Problem: Over-reduction of the intermediate imine to an amine, followed by reduction of the aldehyde to a methyl group.
-
Solution: Use a mild and controlled reducing agent. Sodium triacetoxyborohydride is often preferred as it is less reactive and can be used stoichiometrically. Add the reducing agent portion-wise at a low temperature (0 °C) to maintain control over the reaction exotherm.
-
-
Avoiding Strong Bases (Wittig and Similar Reactions):
-
Problem: Strong bases (e.g., n-BuLi, NaH) used to generate ylides can deprotonate other sites or catalyze side reactions.[6]
-
Solution: Opt for milder conditions where possible. "Salt-free" ylides or the use of bases like potassium carbonate in a suitable solvent can be effective.[7] For Wittig reactions, stabilized ylides are less basic and reactive, which can prevent unwanted side reactions.[6]
-
dot
Caption: A workflow for troubleshooting reactions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C.[8] This minimizes exposure to atmospheric moisture and oxygen, which could lead to slow degradation over time.
Q2: I am performing a Wittig reaction and see significant decomposition. What is the likely cause?
A2: The most probable cause is the basicity of the ylide. If you are using a non-stabilized ylide generated with a strong base like n-BuLi or NaH, the base can attack the Boc group. Consider using a stabilized ylide which is less basic, or alternative olefination methods like the Horner-Wadsworth-Emmons reaction, which often employs milder bases like K₂CO₃ or DBU.
Q3: Can I use Lewis acids to catalyze reactions with this substrate?
A3: Extreme caution is advised. Many Lewis acids (e.g., AlCl₃, TiCl₄) are strong acids or can generate strong Brønsted acids in the presence of trace water, leading to rapid deprotection of the Boc group. If a Lewis acid is necessary, consider milder options like ZnCl₂ or Sc(OTf)₃ and run the reaction at low temperatures under strictly anhydrous conditions.
Q4: My purification on silica gel is causing Boc deprotection. How can I avoid this?
A4: Standard silica gel is inherently acidic and can cause the loss of the Boc group during column chromatography. To prevent this, you can:
-
Neutralize the Silica: Prepare a slurry of the silica gel in a solvent containing 1-2% triethylamine (or another volatile base), then evaporate the solvent before packing the column.
-
Use a Different Stationary Phase: Consider using neutral alumina or a reverse-phase (C18) column for purification if your product is compatible.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
Q5: Are there any "Boc-friendly" methods for deprotection if I need to remove it selectively later?
A5: While the Boc group is designed to be removed by acid, conditions can be tuned for selectivity.[9] Using a dilute solution of TFA (e.g., 10-20% in dichloromethane) at 0°C to room temperature is a standard method.[10] For substrates with other acid-sensitive groups, thermolytic deprotection by heating in a high-boiling, non-polar solvent like toluene or using specific solvents like 2,2,2-trifluoroethanol (TFE) under microwave conditions have been reported as effective alternatives.[4][11]
References
-
Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(9), 3737–3740. [Link]
-
Pharmaffiliates. tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. [Link]
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]
-
PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. [Link]
-
PubChemLite. This compound (C14H15NO3). [Link]
-
HETEROCYCLES. (2015). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. [Link]
-
ResearchGate. Enzymatic Removal of Carboxyl Protecting Groups. Part 1. Cleavage of the tert-Butyl Moiety. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Ningbo Distant Chemicals (DST) Co., Ltd. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. [Link]
-
ResearchGate. Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]
-
ResearchGate. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]
-
ResearchGate. The First Simple Method of Protection of Hydroxy Compounds as Their O-Boc Derivatives under Lewis Acid Catalysis. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. Deprotection of the t-butyl ester group. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ChemSynthesis. tert-butyl 3-formyl-1H-indole-5-carboxylate. [Link]
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Google Patents. Method for the synthesis of substituted formylamines and substituted amines.
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
ChemRxiv. Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. [Link]
-
ResearchGate. Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
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- 6. Wittig Reaction [organic-chemistry.org]
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Technical Support Center: Work-up Procedures for "tert-Butyl 5-formyl-1H-indole-1-carboxylate" Reactions
Welcome to the technical support center for "tert-Butyl 5-formyl-1H-indole-1-carboxylate." This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions regarding the work-up and purification of this important synthetic intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively.
I. Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation reaction of N-Boc-indole appears complete by TLC, but I'm getting a low yield of the desired product after work-up. What are the likely causes?
A1: Low yields after a seemingly complete Vilsmeier-Haack reaction are a common issue. The primary culprits are often related to the work-up procedure, specifically the hydrolysis of the intermediate iminium salt.[1][2] Here are the key factors to investigate:
-
Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium ion, which must be hydrolyzed to the aldehyde during the work-up.[1] If the hydrolysis is incomplete, you will isolate less of the desired aldehyde.
-
pH of the Quench: The stability of the Boc protecting group is highly sensitive to acidic conditions.[3] Quenching the reaction mixture with a strong acid can lead to premature deprotection of the tert-butyloxycarbonyl (Boc) group, resulting in the formation of indole-5-carboxaldehyde.[4][5] This byproduct can complicate purification and lower the yield of your target compound.
-
Emulsion Formation: During the aqueous work-up, emulsions can form, trapping the product in the aqueous layer and leading to significant product loss.
Q2: I'm observing a new, more polar spot on my TLC plate after the aqueous work-up. What could this be?
A2: The appearance of a new, more polar spot is a strong indication of Boc group cleavage. The resulting unprotected indole-5-carboxaldehyde is more polar than its Boc-protected counterpart due to the presence of the N-H proton. To confirm this, you can co-spot your crude product with a known sample of indole-5-carboxaldehyde, if available.
Q3: What is the recommended pH for the aqueous work-up to avoid Boc deprotection?
A3: To prevent the acid-catalyzed removal of the Boc group, it is crucial to maintain a basic or neutral pH during the work-up. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is generally the reagent of choice for quenching the reaction and neutralizing any remaining acidic components. The pH should be carefully monitored and maintained between 8 and 9.[6]
Q4: How can I break up emulsions that form during the extraction process?
A4: Emulsion formation is a common problem in biphasic work-ups. Here are several effective strategies to address this:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up emulsions.
-
Filtration through Celite: Passing the entire mixture through a pad of Celite can help to separate the layers.
-
Patience and Gentle Agitation: Sometimes, simply allowing the mixture to stand for an extended period with gentle swirling can lead to phase separation.
II. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the work-up of this compound reactions.
Problem 1: Low Isolated Yield Despite Clean Reaction Profile
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Hydrolysis of Iminium Intermediate | Analyze a sample of the crude product by ¹H NMR. The presence of signals corresponding to the iminium proton would confirm incomplete hydrolysis. | After quenching the reaction with NaHCO₃, stir the biphasic mixture vigorously for an extended period (1-2 hours) to ensure complete hydrolysis. Gentle warming (to ~40 °C) can also facilitate this process. |
| Product Loss in Aqueous Layer | Acidify a small portion of the aqueous layer and extract with an organic solvent. Analyze the organic extract by TLC to see if the product is present. | Perform multiple extractions (3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product. |
| Premature Boc Deprotection | Run a TLC of the crude product, co-spotting with the starting N-Boc-indole and indole-5-carboxaldehyde. | Ensure the pH of the aqueous phase is maintained at or above 8 during the entire work-up process. Use saturated NaHCO₃ for quenching and washes. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Co-elution with Starting Material or Byproducts | Analyze the fractions from column chromatography by TLC. If separation is poor, the spots will overlap. | Optimize the solvent system for flash column chromatography. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one can improve separation.[7] Consider using a different stationary phase, such as alumina, if silica gel proves ineffective. |
| Product Oiling Out During Crystallization | The product precipitates as an oil instead of a solid during recrystallization attempts. | Try a different solvent or solvent mixture for recrystallization. Good starting points for this compound include ethyl acetate/hexanes or dichloromethane/hexanes. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Presence of Unidentified Impurities | Unexpected peaks in the ¹H NMR or mass spectrum of the purified product. | If the impurity is persistent, consider a chemical purification step. For example, if residual starting material is present, a selective reaction to modify it followed by chromatography could be effective. Re-purification by column chromatography with a shallower solvent gradient is also recommended. |
III. Experimental Protocols
Optimized Work-up Protocol for Vilsmeier-Haack Formylation
This protocol is designed to maximize the yield and purity of this compound.
-
Reaction Quenching: After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add the reaction mixture to a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor the pH to ensure it remains between 8 and 9.
-
Hydrolysis: Allow the biphasic mixture to stir at room temperature for at least 1 hour to ensure complete hydrolysis of the iminium salt intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then with a saturated solution of brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Column Preparation: Pack a silica gel column with an appropriate diameter based on the amount of crude material.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Dry-load the adsorbed product onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 25%).[7] Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
IV. Visualized Workflows
Diagram: Vilsmeier-Haack Reaction Work-up
Caption: Optimized work-up and purification workflow.
Diagram: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
V. References
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
BenchChem. (2025). "common side reactions in indole-pyrrole synthesis".
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 12, 2026, from [Link]
-
Wakatabe, T., et al. (2014). Synthesis of Indole Analogues of the Natural Schweinfurthins. Molecules, 19(6), 7139-7155. [Link]
-
Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Letters of Chemistry, Physics and Astronomy, 14, 186-194.
-
ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved January 12, 2026, from [Link]
-
Reddit. (2014). r/chemistry - Removal of Boc protecting group as workup? Retrieved January 12, 2026, from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PubMed Central. Retrieved January 12, 2026, from [Link]
-
Molbase. (n.d.). Indole-5-carboxaldehyde. Retrieved January 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 12, 2026, from [Link]
-
PubMed. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. Retrieved January 12, 2026, from [Link]
-
Ningbo Distant Chemicals (DST) Co., Ltd. (n.d.). tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Retrieved January 12, 2026, from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27367-27371. [Link]
-
PubChem. (n.d.). Indole-5-carboxaldehyde. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolepine. PubMed Central. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 24(10), 2056-2067. [Link]
-
PubMed. (2002). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2021). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. Retrieved January 12, 2026, from [Link]
Sources
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 4. Page loading... [wap.guidechem.com]
- 5. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
- 7. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of tert-Butyl 5-formyl-1H-indole-1-carboxylate Derivatives
Welcome to the dedicated technical support center for the purification of tert-Butyl 5-formyl-1H-indole-1-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of column chromatography for this specific class of compounds. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions that frequently arise during the planning and execution of chromatographic purification for Boc-protected formyl indoles.
Q1: What are the initial considerations for choosing a chromatography method for this compound?
A1: The primary choice lies between normal-phase and reversed-phase chromatography. For this compound, which is a moderately polar compound, normal-phase chromatography on silica gel is the most common and cost-effective method.[1][2] However, the acidic nature of silica gel can pose a risk to the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.[3][4][5] Therefore, a preliminary stability test on a small scale using Thin Layer Chromatography (TLC) is highly recommended.[3] If significant degradation is observed, alternative stationary phases like alumina or deactivated silica should be considered.[3][6]
Q2: How do I select an appropriate solvent system for TLC analysis and subsequent column chromatography?
A2: The selection of the mobile phase is critical for achieving good separation.[2][7] A systematic approach starting with a common solvent system is advisable. For normal-phase chromatography of indole derivatives, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a standard starting point.[2][8]
A good practice is to screen various ratios to achieve a target Rf (retardation factor) value for your desired compound between 0.2 and 0.4 on the TLC plate.[2][9] This Rf range generally translates well to preparative column chromatography, providing a good balance between resolution and elution time.[9]
| Solvent System (Hexane:Ethyl Acetate) | Typical Rf Range for Target Compound | Notes |
| 9:1 | Low | Good for eluting non-polar impurities first. |
| 4:1 to 3:1 | 0.2 - 0.4 | Often the optimal range for the target compound.[10] |
| 1:1 | High | May be too polar, causing co-elution with polar impurities. |
If this solvent system fails to provide adequate separation, consider alternatives such as dichloromethane/methanol mixtures.[2]
Q3: My compound streaks on the TLC plate. What does this mean and how can I fix it?
A3: Streaking on a TLC plate, especially for nitrogen-containing compounds like indoles, often indicates interaction with the acidic silanol groups on the silica gel surface. This can lead to poor peak shape and reduced separation efficiency during column chromatography. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et3N) (typically 0.1-1%), can be added to the mobile phase.[2][9] This neutralizes the acidic sites on the silica, resulting in sharper spots on the TLC plate and more symmetrical peaks during column chromatography. For acidic compounds, adding a small amount of acetic or formic acid can have a similar beneficial effect.[2][9]
Section 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during the column chromatography purification of this compound derivatives.
Problem 1: Low recovery of the desired product after column chromatography.
Possible Cause A: Decomposition on the silica gel column.
-
Explanation: The Boc group is notoriously sensitive to acid.[5][11] Silica gel is inherently acidic and can catalyze the cleavage of the Boc group, leading to the formation of the unprotected 5-formyl-1H-indole. This is a common issue with Boc-protected indoles.[4][5][12] The aldehyde functionality can also be sensitive and may undergo side reactions on acidic surfaces.[13]
-
Validation: Co-spot your starting material and the collected fractions on a TLC plate. The appearance of a new, more polar spot corresponding to the deprotected indole is a strong indicator of on-column decomposition.
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen eluent containing 0.5-1% triethylamine. This will neutralize the acidic sites.[13]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using neutral or basic alumina, or florisil, which are less harsh on acid-sensitive compounds.[3][6]
-
Minimize Residence Time: A faster flow rate during flash chromatography can reduce the contact time of your compound with the stationary phase, thereby minimizing degradation.[14]
-
Possible Cause B: Irreversible adsorption to the stationary phase.
-
Explanation: Highly polar impurities or degradation products can bind strongly to the silica gel and may not elute with the chosen solvent system. Your target compound might also be partially trapped within this matrix.
-
Solution: After eluting your target compound, flush the column with a highly polar solvent, such as 10% methanol in dichloromethane, to see if any additional material is recovered. If so, this indicates that your initial mobile phase was not polar enough to elute all components.
Problem 2: Poor separation of the target compound from a closely-eluting impurity.
Possible Cause A: Inappropriate solvent system.
-
Explanation: The chosen mobile phase may not have sufficient selectivity for your compound and the impurity.
-
Solution:
-
Optimize the Solvent Ratio: Methodically test different ratios of your binary solvent system (e.g., hexane:ethyl acetate) to maximize the ΔRf (difference in Rf values) on a TLC plate.
-
Change Solvent System: If optimizing the ratio is not effective, switch to a different solvent system with different selectivities. For example, replacing ethyl acetate with dichloromethane or acetone can alter the interactions with the stationary phase and improve separation.[2]
-
Gradient Elution: Employing a gradient elution during column chromatography, where the polarity of the mobile phase is gradually increased, can significantly enhance the separation of compounds with close Rf values.[2]
-
Possible Cause B: Column overloading.
-
Explanation: Loading too much crude material onto the column can exceed its separation capacity, leading to broad, overlapping peaks.
-
Solution: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the mass of the silica gel for difficult separations. For easier separations, this can be increased. If you observe poor separation, try reducing the sample load on your next attempt.
Workflow for Troubleshooting Poor Separation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Purification [chem.rochester.edu]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. mdpi.com [mdpi.com]
- 9. VanVeller Lab Resources [group.chem.iastate.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Scaling Up Reactions with tert-Butyl 5-formyl-1H-indole-1-carboxylate
Welcome to the technical support center for tert-butyl 5-formyl-1H-indole-1-carboxylate (N-Boc-5-formylindole). This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of scaling up reactions with this versatile intermediate. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.
Product Overview & Key Properties
This compound is a key building block in medicinal chemistry and organic synthesis, widely used in the development of pharmaceuticals targeting neurological disorders and cancer.[1] Its structure incorporates a Boc-protected indole nucleus and an aldehyde functional group, making it ideal for transformations like reductive amination, Wittig reactions, and aldol condensations to build complex molecular architectures.
However, transitioning from bench-scale (<1 g) to pilot-scale (>100 g) synthesis introduces challenges related to solubility, reaction control, and impurity management. This guide directly addresses these scale-up issues.
Physicochemical & Solubility Data
Proper solvent selection is critical for reaction kinetics, temperature management, and product isolation at scale. The following table summarizes the properties and observed solubility of N-Boc-5-formylindole.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅NO₃ | [1] |
| Molecular Weight | 245.28 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 119-121 °C | [2] |
| Storage | Store at 0-8°C | [1] |
| Solubility in DCM | Soluble | Inferred from protocol usage[3] |
| Solubility in DCE | Soluble | Inferred from protocol usage[3] |
| Solubility in THF | Soluble | Inferred from protocol usage[3] |
| Solubility in DMF | Soluble | Inferred from protocol usage |
| Solubility in Methanol | Sparingly Soluble | Inferred from protocol usage[3] |
| Solubility in Water | Insoluble | General property of similar organic molecules |
Troubleshooting Guide: Scaling Up Reductive Amination
Reductive amination is the most common reaction performed with this aldehyde. When scaling up, issues that were minor at the 100 mg scale can become reaction-killers at the 100 g scale.
Q1: My large-scale reductive amination has stalled or shows poor conversion. What are the likely causes and how do I fix it?
Answer: This is a frequent scale-up challenge, typically rooted in three areas: inefficient imine formation, incorrect choice of reducing agent, or competing side reactions.
Causality: At scale, localized concentration gradients and inefficient mixing can hinder the formation of the crucial imine/iminium ion intermediate. Furthermore, the heat management of the reaction becomes more critical.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low conversion.
Detailed Steps:
-
Confirm Imine Formation: Before adding the reducing agent, pull a small aliquot of the reaction mixture after the amine and aldehyde have stirred for ~1 hour. Analyze by TLC or LC-MS. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, imine spot should be evident. If imine formation is sluggish, especially with less nucleophilic amines (e.g., anilines), add 1.0-2.0 equivalents of glacial acetic acid to catalyze the reaction.[4]
-
Use the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, "STAB") is the reagent of choice for scale-up.[3] It is milder and more selective for the protonated iminium ion than for the starting aldehyde. Using a stronger, less selective reducing agent like sodium borohydride (NaBH₄) at this stage can lead to a common side reaction: reduction of your valuable starting aldehyde to the corresponding alcohol.
-
Control Reagent Addition: At scale, the addition of the solid NaBH(OAc)₃ can be exothermic and cause gas evolution. Add it in portions over time, monitoring the internal temperature of the reactor. A sudden temperature spike can lead to decomposition and side reactions.
Q2: My final product is contaminated with a significant amount of a dialkylated impurity. How did this happen and how can I prevent it?
Answer: Dialkylation occurs when the desired secondary amine product reacts again with the starting aldehyde to form a new iminium ion, which is then reduced to a tertiary amine impurity. This is especially common when using primary amines as a nucleophile.
Causality: The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a faster second reaction if excess aldehyde and reducing agent are present.
Prevention Strategy: Stepwise (Indirect) Procedure [3]
-
Imine Formation First: Dissolve the this compound and 1.0 equivalent of the primary amine in a suitable solvent like methanol (MeOH). Stir at room temperature for 1-2 hours until TLC/LC-MS analysis confirms complete formation of the imine.
-
Reduction Step: Cool the mixture in an ice bath and then add sodium borohydride (NaBH₄) portion-wise. Because the aldehyde has already been consumed, the NaBH₄ will selectively reduce the pre-formed imine without the risk of dialkylation. This stepwise approach provides much greater control over the reaction.[3]
FAQs: Handling, Stability, and Purification
Q: The Boc-protecting group on my indole seems to be cleaving during work-up or purification. Why is this happening?
A: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[5] Accidental exposure to strong acids, even in catalytic amounts, can lead to its removal. The primary culprit is often trifluoroacetic acid (TFA) used in reverse-phase HPLC or residual acid from a previous step that becomes concentrated during solvent evaporation.[1]
-
Mitigation during Work-up: Ensure any acidic washes are followed by a thorough wash with a mild base like saturated sodium bicarbonate solution to neutralize all acid.
-
Mitigation during Purification:
-
Chromatography: If using silica gel chromatography, consider pre-treating the silica by slurrying it in a solvent containing 1% triethylamine, then packing the column. This neutralizes acidic sites on the silica surface.
-
HPLC: Avoid TFA in the mobile phase if possible. If it's necessary, immediately neutralize the collected fractions with a mild base (e.g., dilute ammonium hydroxide) before concentration. Lyophilization from a TFA-containing solution should be done with caution and preferably after neutralization.
-
Q: I'm observing an unexpected carboxylic acid and an alcohol in my crude product after a reaction run under basic conditions. What is this?
A: You are likely observing the products of a Cannizzaro reaction.[5][6] This is a disproportionation reaction that occurs with aldehydes that do not have a hydrogen atom on the alpha-carbon (like N-Boc-5-formylindole) when subjected to strong basic conditions.[7] Two molecules of the aldehyde react: one is oxidized to a carboxylic acid (carboxylate salt), and the other is reduced to a primary alcohol.
-
Prevention: Avoid using strong bases like NaOH or KOH in your reaction. If a base is required, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Q: What are the best practices for storing and handling this reagent on a large scale?
A:
-
Storage: The compound should be stored in a well-sealed container in a refrigerator at 0-8°C to minimize degradation.[1]
-
Handling: It is a crystalline powder and should be handled in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an acute oral toxin and a skin/eye irritant.[8]
Detailed Experimental Protocols
Protocol 1: General Procedure for Scale-Up Reductive Amination (Direct Method)
This protocol is suitable for secondary amines or primary amines where dialkylation is not a major concern.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-BOC-1H-INDOLE-5-CARBALDEHYDE | CymitQuimica [cymitquimica.com]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 8. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Handling and storage issues with "tert-Butyl 5-formyl-1H-indole-1-carboxylate"
Welcome to the dedicated technical support guide for tert-Butyl 5-formyl-1H-indole-1-carboxylate (CAS No. 279256-09-6). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and storage of this versatile indole derivative. As a key building block in the synthesis of a wide array of biologically active compounds, proper management of this reagent is paramount to achieving reliable and reproducible experimental outcomes.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, providing not just procedural steps but also the underlying chemical principles to empower you in your research endeavors.
Section 1: Compound Stability and Storage
FAQ 1: What are the optimal storage conditions for solid this compound?
Proper storage is the first line of defense against degradation. For long-term stability, the solid compound should be stored at 2-8°C .[2][3] It is crucial to keep the container tightly sealed in a dry, well-ventilated area, away from direct sunlight and sources of ignition.[2] For enhanced stability, particularly for long-term archival, storing under an inert atmosphere, such as nitrogen, is recommended.[2]
Expert Insight: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions, and the aldehyde functional group is susceptible to oxidation. The indole ring itself can also be sensitive to strong light. Refrigerated, dark, and dry conditions mitigate these degradation pathways. While shipping at room temperature for short periods (less than two weeks) is generally acceptable, immediate transfer to recommended storage conditions upon receipt is critical.[2]
Table 1: Storage Condition Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C[2][3] | Slows down potential degradation reactions. |
| Atmosphere | Store under nitrogen[2] | Minimizes oxidation of the aldehyde group. |
| Light | Keep in a dark place[2] | Prevents light-induced degradation of the indole ring. |
| Moisture | Keep container tightly sealed in a dry area | The Boc group can be susceptible to hydrolysis under certain conditions. |
Troubleshooting: My solid compound has changed color from light yellow to a darker shade. What does this indicate?
A noticeable color change in the solid, typically from its usual light yellow crystalline powder appearance to a darker yellow or brown, is often an indicator of degradation.[1] This could be due to oxidation of the aldehyde or other complex decomposition pathways.
Recommended Action:
-
Assess Purity: Before use, it is advisable to check the purity of the discolored material using an appropriate analytical technique, such as ¹H NMR or LC-MS.
-
Purification: If the purity is compromised, purification by recrystallization or flash column chromatography may be necessary. A common solvent system for chromatography is a mixture of ethyl acetate and hexanes.[4][5]
-
Discard if Necessary: If significant degradation has occurred and purification is not feasible, it is best to discard the reagent to avoid compromising your downstream reactions.
Section 2: Handling and Solution Preparation
FAQ 2: What personal protective equipment (PPE) should I use when handling this compound?
As with any laboratory chemical, appropriate PPE is essential. This includes:
-
Safety goggles with side-shields[2]
-
Chemical-resistant gloves[2]
-
A lab coat or impervious clothing[2]
-
Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2]
FAQ 3: What are suitable solvents for dissolving this compound?
This compound is generally soluble in a range of common organic solvents. While specific quantitative solubility data is not widely published, empirical evidence from synthesis literature suggests good solubility in:
It is noted to be insoluble in water.[9]
Expert Insight: When preparing solutions for reactions, always use anhydrous solvents if the reaction chemistry is sensitive to moisture. For storage of solutions, which is generally not recommended for extended periods, ensure the solvent is dry and the solution is stored under an inert atmosphere at low temperatures.
Troubleshooting Workflow: Diagnosing Compound Instability in Solution
If you suspect your compound is degrading in solution, follow this diagnostic workflow.
Caption: Troubleshooting flowchart for compound instability.
Section 3: Reactivity and Incompatibilities
FAQ 4: What are the key chemical incompatibilities of this compound?
Based on its structure, this compound should be considered incompatible with:
-
Strong Acids and Bases: The Boc protecting group is labile under strong acidic conditions. Strong bases can potentially deprotonate the indole ring or catalyze aldol-type side reactions involving the aldehyde.[2]
-
Strong Oxidizing Agents: The aldehyde group is readily oxidized to a carboxylic acid.[2][10]
-
Strong Reducing Agents: The aldehyde can be reduced to an alcohol.[2]
Expert Insight: The Boc group provides stability to the indole ring, making it a versatile intermediate.[1] However, this protection is by design, temporary. Reaction planning should account for the potential loss of the Boc group if acidic conditions are generated in situ or are part of a subsequent deprotection step.
Experimental Protocol: Aliquotting the Solid Compound for Long-Term Use
To maintain the integrity of the bulk supply, it is best practice to aliquot the compound upon receipt.
Objective: To create smaller, single-use quantities of the solid compound to prevent repeated exposure of the bulk material to atmospheric moisture and oxygen.
Materials:
-
Vial or container of this compound
-
Several smaller, tared vials with tight-fitting caps (amber glass is preferred)
-
Spatula
-
Analytical balance
-
Inert gas source (e.g., nitrogen or argon)
-
Gloves and safety glasses
Procedure:
-
Preparation: Perform all operations in a low-moisture environment, such as a glove box or on a bench with a gentle flow of inert gas over the working area.
-
Equilibration: Allow the main container of the compound to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Weighing: Tare a small vial on the balance. Carefully transfer the desired amount of the compound into the tared vial.
-
Inerting: Once the desired amount is weighed, flush the headspace of the vial with the inert gas.
-
Sealing: Immediately and tightly seal the vial cap. Consider wrapping the cap with parafilm for an extra barrier against moisture.
-
Labeling: Clearly label the aliquot with the compound name, CAS number, lot number, amount, and date.
References
-
This compound. J&K Scientific. [Link]
- Insecticidal fused-ring aryl compounds.
- MAP4K4 (HGK) inhibitors.
-
Stereoselective Metal-Catalyzed Transformations for Carbon-Boron Bond Formation and Carbon-Nitrogen Bond Cleavage. Doctoral Thesis, Universidad Autónoma de Madrid. [Link]
-
Supporting Information - Photocatalytic Alkylation of C(sp3) H Bonds Using Sulfonylhydrazones. American Chemical Society. [Link]
-
C(sp3) bond formation between sulfonyl-hydrazones and C-H donors via HAT. reposiTUm, TU Wien. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemscene.com [chemscene.com]
- 3. jk-sci.com [jk-sci.com]
- 4. US10000451B2 - MAP4K4 (HGK) inhibitors - Google Patents [patents.google.com]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. JP2011517663A - Insecticidal fused-ring aryl compounds - Google Patents [patents.google.com]
- 7. pure.uva.nl [pure.uva.nl]
- 8. repositum.tuwien.at [repositum.tuwien.at]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. file.bldpharm.com [file.bldpharm.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with tert-Butyl 5-formyl-1H-indole-1-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the versatile building block, tert-butyl 5-formyl-1H-indole-1-carboxylate. Our goal is to equip you with the expertise to navigate common challenges and optimize your synthetic strategies. Cross-coupling reactions are pivotal in modern drug discovery, enabling the rapid expansion of structure-activity relationships (SAR)[1][2].
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter when performing cross-coupling reactions with this compound. We delve into the root causes of these issues and provide actionable, field-proven solutions.
Problem 1: Low to No Product Yield
Q: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?
A: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors, often related to catalyst activity, reaction conditions, or substrate stability.
Initial Diagnostic Workflow:
Caption: Initial troubleshooting workflow for low yield.
Possible Causes & Solutions:
-
Catalyst Deactivation: The formyl group on the indole can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Additionally, impurities in reagents or solvents can poison the catalyst[3][4].
-
Solution: Increase catalyst loading in increments (e.g., from 1-2 mol% to 3-5 mol%). Consider using pre-formed, air-stable palladium catalysts like the CataCXium A palladacycle, which has shown success in couplings with challenging substrates[5]. Adding a slight excess of a phosphine ligand can sometimes prevent palladium black precipitation by scavenging oxygen[6].
-
-
Inappropriate Ligand Choice: The electronic and steric properties of the ligand are crucial. The Boc-protected indole is electron-rich, which can affect the oxidative addition step.
-
Solution: For Suzuki couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for challenging substrates, including nitrogen-rich heterocycles[7]. These ligands promote the formation of the active catalytic species and facilitate reductive elimination.
-
-
Suboptimal Base and Solvent Combination: The choice of base and solvent significantly impacts the reaction rate and yield by influencing the solubility of reagents and the activation of the boronic acid[8][9].
Experimental Protocol: Starting Point for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or XPhos Pd G3 (2 mol%) | Readily available and effective for many couplings. G3 is air-stable. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand often successful with heterocycles[7]. |
| Base | K₂CO₃ (2-3 equivalents) | Common, effective base for Suzuki reactions. |
| Solvent | Dioxane/H₂O (4:1) or 2-MeTHF | Good solubility for organic substrates and inorganic base[5][8]. |
| Temperature | 80-100 °C | Sufficient thermal energy for catalyst turnover without degrading the substrate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the phosphine ligand and palladium(0) species. |
Problem 2: Formation of Side Products in Heck Couplings
Q: I am performing a Heck reaction to couple an alkene to the 5-position of tert-butyl 5-bromo-1H-indole-1-carboxylate (a common precursor), but I'm observing significant amounts of undesired regioisomers and reduced starting material. How can I improve the selectivity?
A: Poor regioselectivity in Heck reactions with electron-rich alkenes is a known issue[11]. The electronic nature of the Boc-protected indole can further complicate this.
Controlling Regioselectivity in Heck Reactions:
Caption: Decision tree for controlling Heck reaction regioselectivity[12].
Possible Causes & Solutions:
-
Reaction Pathway: The Heck reaction can proceed through a neutral or cationic pathway, which influences regioselectivity. For electron-rich indoles, controlling this is key.
-
Solution: To favor linear products (arylation at the less substituted carbon of the alkene), a neutral pathway is often preferred. This can be achieved using aryl bromides or iodides with standard phosphine ligands like PPh₃ or P(o-tol)₃. For branched products, a cationic pathway can be induced by using an aryl triflate or by adding a silver salt (e.g., Ag₃PO₄) to scavenge the halide, in combination with a bidentate ligand like BINAP[12].
-
-
Ligand Effects: The ligand can influence both steric and electronic factors in the migratory insertion step.
-
Solution: Experiment with different ligands. While traditional phosphines are a good starting point, N-heterocyclic carbene (NHC) ligands can offer greater stability and different selectivity profiles[13].
-
Recommended Heck Reaction Conditions:
| Parameter | Condition for Linear Product | Condition for Branched Product |
| Aryl Halide/Pseudohalide | Aryl Bromide | Aryl Triflate |
| Palladium Precatalyst | Pd(OAc)₂ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) |
| Ligand | PPh₃ (2-4 mol%) | (R)-BINAP (2-4 mol%) |
| Base | Et₃N or K₂CO₃ | Proton sponge (e.g., PMP) |
| Solvent | DMF or Acetonitrile | Toluene or THF |
| Additive | None | Ag₃PO₄ (if starting from Aryl Bromide) |
Problem 3: Catalyst Deactivation in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of tert-butyl 5-bromo-1H-indole-1-carboxylate with a primary amine stalls before completion. What could be causing catalyst deactivation?
A: Catalyst deactivation in C-N couplings can be complex, involving issues like product inhibition or the formation of off-cycle palladium species[3]. The presence of the aldehyde on your substrate could also lead to side reactions with the amine.
Strategies to Mitigate Catalyst Deactivation:
-
Protect the Aldehyde: The formyl group is reactive under basic conditions and can undergo side reactions with the amine nucleophile.
-
Solution: Temporarily protect the aldehyde as an acetal (e.g., using ethylene glycol). This adds steps to your synthesis but can significantly improve the yield of the desired amination product.
-
-
Ligand and Base Selection: A strong, bulky ligand is essential to prevent catalyst decomposition and promote the challenging C-N reductive elimination step. The base must be strong enough to deprotonate the amine but not so strong as to cause substrate degradation.
-
Solution: Use a highly active catalyst system. A combination of a biarylphosphine ligand like BrettPhos with a strong, non-nucleophilic base like LiHMDS or NaOtBu is a powerful choice for challenging aminations[14].
-
Optimized Buchwald-Hartwig Protocol:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | BrettPhos Palladacycle G3 (1-2 mol%) | Highly active and air-stable precatalyst for C-N couplings[14]. |
| Base | NaOtBu or LiHMDS (1.5 equivalents) | Strong, non-nucleophilic base promotes amine deprotonation. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents are standard for this reaction. |
| Temperature | 90-110 °C | Provides energy for the catalytic cycle. |
| Substrate Modification | Protect aldehyde as an acetal | Prevents side reactions with the amine. |
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best suited for C-C bond formation at the 5-position of the indole core?
A1: The Suzuki-Miyaura reaction is generally the most versatile and widely used method for this transformation due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters[2][15].
Q2: Can I use this compound directly in a Sonogashira coupling?
A2: Yes, the Sonogashira reaction, which couples terminal alkynes with aryl halides, is a viable option.[15] A typical catalyst system would involve a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like Et₃N or diisopropylamine. The aldehyde should be compatible with these conditions, but optimization may be required.
Q3: How critical is it to use anhydrous and anaerobic conditions?
A3: It is highly critical, especially for reactions using phosphine ligands. Oxygen can oxidize the phosphine ligands to phosphine oxides, which are often poor ligands for palladium, leading to catalyst deactivation[6]. Water can interfere with certain bases and can be detrimental in some solvent systems, though aqueous co-solvents are intentionally used in many Suzuki protocols to dissolve the inorganic base[8]. Always degas your solvents and run reactions under an inert atmosphere (N₂ or Ar).
Q4: My reaction turns black, indicating palladium metal precipitation. Is the reaction dead?
A4: Not necessarily, but it is a strong indicator of catalyst deactivation[16]. The formation of palladium black means the Pd(0) species is agglomerating and falling out of the catalytic cycle. While some product may have formed, the reaction rate will dramatically decrease or stop. This is often caused by ligand degradation or insufficient ligand concentration. Adding a small amount of extra ligand at the start of the reaction can sometimes prevent this[6]. If it occurs, troubleshooting the ligand, solvent, and temperature is necessary.
Q5: Are there greener alternatives to the common solvents like dioxane and DMF?
A5: Yes, the field is moving towards more environmentally benign solvents. For Suzuki couplings, solvents like 2-methyltetrahydrofuran (2-MeTHF) have emerged as excellent, greener alternatives to THF and dioxane[5]. Alcohols like ethanol or isopropanol, often mixed with water, can also be effective and are more sustainable choices[8].
References
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. ACS Publications - The Journal of Organic Chemistry. Available from: [Link]
-
New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. Available from: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Semantic Scholar. Available from: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - National Center for Biotechnology Information. Available from: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]
-
Stereoselective Metal-Catalyzed Transformations for Carbon-Boron Bond Formation and Carbon-Nitrogen Bond Cleavage. UAM - Repositorio. Available from: [Link]
-
New method of molecular coupling to expedite drug discovery process. Princeton University. Available from: [Link]
-
Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. ACS Publications. Available from: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available from: [Link]
-
Effect of solvent on the Suzuki reaction. ResearchGate. Available from: [Link]
-
Abstracts. Science of Synthesis. Available from: [Link]
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. HEIA-FR. Available from: [Link]
-
Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. ACS Publications. Available from: [Link]
-
Heck Reaction—State of the Art. MDPI. Available from: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available from: [Link]
-
C(sp3) bond formation between sulfonyl-hydrazones and C-H donors via HAT. reposiTUm. Available from: [Link]
-
Heck-like Reactions Involving Heteroatomic Electrophiles. PMC - National Center for Biotechnology Information. Available from: [Link]
-
Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. PMC - PubMed Central. Available from: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]
-
Green synthesis of substituted olefins (Heck Cross-Coupling Reaction) with palladium(II) catalysts bearing heterodonor P/N ligands. ResearchGate. Available from: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available from: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH - National Center for Biotechnology Information. Available from: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available from: [Link]
-
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. PMC - National Center for Biotechnology Information. Available from: [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. Available from: [Link]
-
What is the proper way to set up a suzuki coupling? Reddit. Available from: [Link]
Sources
- 1. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. thieme.de [thieme.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on tert-Butyl 5-formyl-1H-indole-1-carboxylate Reactivity
Welcome to the technical support center for tert-Butyl 5-formyl-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile building block. Understanding the profound impact of solvent choice on the reactivity of this compound is critical for successful and reproducible outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
This compound, also known as N-Boc-5-formylindole, is a key intermediate in the synthesis of a wide range of biologically active indole derivatives used in pharmaceutical and materials science research.[1] The presence of the electron-withdrawing formyl group at the C5 position and the bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen introduces unique reactivity patterns that are highly sensitive to the reaction environment, particularly the solvent.
This guide will equip you with the knowledge to make informed decisions about solvent selection, troubleshoot common issues, and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is giving low yields and a mixture of E/Z isomers. How can I improve the stereoselectivity and yield?
A1: This is a common issue stemming from the nuanced mechanism of the Wittig reaction, which is highly dependent on solvent polarity and the nature of the ylide.
Root Cause Analysis:
-
Solvent Polarity: The stereochemical outcome of a Wittig reaction is often dictated by the stability of the betaine and oxaphosphetane intermediates.
-
Non-polar, aprotic solvents (e.g., toluene, THF) generally favor the formation of the Z-alkene with non-stabilized ylides. However, with stabilized ylides, the reaction can become reversible, leading to the thermodynamically more stable E-alkene.
-
Polar aprotic solvents (e.g., DMF, DMSO) can solvate the intermediates, influencing the reaction pathway and potentially leading to mixtures of isomers.[2][3] Some studies have shown that specific solvents like pyridine can significantly increase the percentage of the Z isomer.[4]
-
-
Ylide Stability: The nature of the substituent on the ylide (stabilized vs. non-stabilized) plays a crucial role in determining the predominant isomer.
Troubleshooting & Recommendations:
-
For E-alkene selectivity:
-
Employ a stabilized ylide in a polar aprotic solvent like DMF or use a solvent-free approach.[5] The Schlosser modification (using a strong base like phenyllithium at low temperatures followed by the addition of a second equivalent of base) can also be employed to favor the E-isomer.
-
-
For Z-alkene selectivity:
-
Use a non-stabilized ylide in a non-polar, aprotic solvent such as THF or toluene under salt-free conditions.
-
-
Solvent-Free Wittig Reaction: Consider a greener, solvent-free approach which can sometimes improve yields and simplify purification.[5][6]
Data-Driven Solvent Selection for Wittig Reactions:
| Solvent | Relative Polarity[7] | Expected Outcome with Non-Stabilized Ylides | Expected Outcome with Stabilized Ylides |
| Toluene | 0.099 | Predominantly Z-alkene | Predominantly E-alkene |
| Tetrahydrofuran (THF) | 0.207 | Predominantly Z-alkene | Mixture, leaning towards E-alkene |
| Dichloromethane (DCM) | 0.309 | Mixture of E/Z isomers | Predominantly E-alkene |
| Dimethylformamide (DMF) | 0.386 | Mixture of E/Z isomers | Predominantly E-alkene |
| Pyridine | 0.302 | Can increase the proportion of the Z-isomer[4] | Can influence the E/Z ratio |
Q2: I'm performing a reductive amination and observing significant amounts of side products and incomplete conversion. What is the optimal solvent choice?
A2: Reductive amination is a cornerstone reaction for this substrate, but its success is highly contingent on the solvent's ability to facilitate both imine formation and the subsequent reduction.
Root Cause Analysis:
-
Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is a dehydration reaction. Solvents that can effectively remove water or are compatible with dehydrating agents are beneficial.
-
Reducing Agent Compatibility: The choice of reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride, H₂/catalyst) dictates the compatible solvent systems.
-
Solvent Reactivity: Protic solvents like methanol or ethanol can sometimes participate in the reaction, for example, by forming acetals with the aldehyde or reacting with the reducing agent. While alcohols are considered green solvents, they can undergo oxidation on a metal catalyst surface during catalytic hydrogenation, generating aldehydes/ketones that lead to undesired byproducts.[8]
Troubleshooting & Recommendations:
-
For STAB-mediated reactions: Ethyl acetate (EtOAc) has been shown to be a broadly applicable and effective solvent, often comparable to chlorinated solvents like 1,2-dichloroethane (DCE).[9] Other viable alternatives include 2-methyltetrahydrofuran (2-MeTHF) and dimethyl carbonate.[9]
-
For catalytic hydrogenation: Aprotic solvents are generally preferred to avoid side reactions. However, if an alcohol is necessary for solubility, using a less reactive one like tert-butanol may be an option.
-
Aqueous Systems: For certain applications, reductive amination can be successfully performed in aqueous solutions, offering a greener alternative.[10]
Workflow for Optimizing Reductive Amination:
Caption: Decision workflow for solvent selection in reductive amination.
Q3: I am concerned about the stability of the N-Boc protecting group in my reaction medium. Which solvents and conditions should I avoid?
A3: The Boc group is notoriously acid-labile, and its stability can be compromised under certain conditions, which are often influenced by the solvent.
Root Cause Analysis:
-
Acidic Conditions: The primary cause of Boc deprotection is exposure to acid. This can be intentional (e.g., using TFA for deprotection) or unintentional (e.g., acidic impurities in solvents, or generation of acidic byproducts).
-
Solvent Polarity and Acidity: Protic solvents, especially in the presence of even catalytic amounts of acid, can facilitate the cleavage of the Boc group. During workup or purification (e.g., silica gel chromatography), the acidic nature of the stationary phase can also lead to deprotection. While 0.1% TFA in HPLC eluents is often tolerated for short periods, prolonged exposure or concentration of the fractions can lead to significant Boc removal.[11]
Troubleshooting & Recommendations:
-
Solvent Choice:
-
Use anhydrous, aprotic solvents whenever possible.
-
If a protic solvent is required, ensure it is neutral and free of acidic impurities.
-
-
Reaction Conditions:
-
Avoid strong acids. If a Lewis acid is required, choose a milder one.
-
Buffer the reaction mixture if there is a possibility of acid generation.
-
-
Workup and Purification:
-
Neutralize the reaction mixture before extraction.
-
Use a neutralized silica gel (e.g., by pre-treating with a triethylamine solution in the eluent) for chromatography.
-
When using reverse-phase HPLC with TFA, immediately neutralize or lyophilize the collected fractions to minimize exposure to acidic conditions.[11]
-
Experimental Protocols
Protocol 1: Optimized Reductive Amination using Sodium Triacetoxyborohydride
This protocol is optimized for the reductive amination of this compound with a primary amine in ethyl acetate.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 equiv.) in ethyl acetate (0.2 M), add the primary amine (1.1 equiv.).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2 equiv.) portion-wise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC (typically 2-6 hours).[12]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High Z-Selectivity Wittig Reaction
This protocol is designed to favor the formation of the Z-alkene from this compound using a non-stabilized ylide.
Step-by-Step Methodology:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.1 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (1.05 equiv.) and stir for 1 hour at this temperature to generate the ylide.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography, paying close attention to the separation of the E and Z isomers.
Visualization of Key Reaction Pathways:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. beyondbenign.org [beyondbenign.org]
- 6. sciepub.com [sciepub.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of tert-Butyl 5-formyl-1H-indole-1-carboxylate
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 5-formyl-1H-indole-1-carboxylate, a key intermediate in the synthesis of various biologically active compounds. In the absence of readily available experimental spectra in the public domain, this guide leverages high-fidelity NMR prediction software to provide a detailed spectral interpretation. This predicted data is then critically compared with the experimental NMR spectra of structurally related analogs, namely indole-5-carbaldehyde and 1-acetyl-5-iodo-1H-indole-3-carbaldehyde, to offer researchers, scientists, and drug development professionals a robust framework for structural verification and comparative analysis.
Introduction: The Significance of N-Protected Indole Scaffolds
Indole-5-carbaldehydes are pivotal building blocks in medicinal chemistry, serving as precursors to a wide array of therapeutic agents. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen offers several advantages in multi-step syntheses. It enhances the solubility of the indole moiety in organic solvents and modulates its electronic properties, thereby influencing the reactivity of the indole ring in subsequent chemical transformations. A thorough understanding of the NMR spectral features of these N-protected indoles is paramount for reaction monitoring, quality control, and unambiguous structure elucidation.
Structural Overview & Comparative Logic
This guide will focus on the comparative analysis of three key molecules to illuminate the spectral characteristics of the title compound.
Figure 2: A generalized workflow for the NMR analysis of organic compounds.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By comparing this predicted data with the experimental spectra of closely related indole derivatives, we have established a solid foundation for understanding the key spectral features of this important synthetic intermediate. The presence of the N-Boc protecting group significantly influences the chemical shifts of the indole ring protons and carbons, providing a clear spectral signature for its presence. Researchers working with this and similar molecules can use this guide as a reference for spectral interpretation and structural verification.
References
-
NMR Prediction Software
- Experimental Data for Indole-5-carbaldehyde
-
Experimental Data for 1-Acetyl-5-iodo-1H-indole-3-carbaldehyde
-
Regioselective C5−H Direct Iodination of Indoles, Supporting Information. ([Link]...) [A representative, though not identical, source for N-acylated indole NMR data]
-
A Comparative Guide to the Mass Spectrometry of tert-Butyl 5-formyl-1H-indole-1-carboxylate
This guide provides an in-depth analysis of the mass spectrometric behavior of tert-Butyl 5-formyl-1H-indole-1-carboxylate, a key intermediate in pharmaceutical research and drug development. We will explore its characteristic fragmentation patterns under common ionization techniques and objectively compare its performance with viable alternatives, supported by established experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the analytical characterization of this and related molecular scaffolds.
Introduction: The Significance of Mass Spectrometry in Characterizing Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound serves as a versatile building block, where the formyl group at the C5 position allows for diverse synthetic elaborations, and the tert-butoxycarbonyl (Boc) group on the indole nitrogen provides crucial protection during multi-step syntheses.
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and purity assessment of such intermediates. Understanding the molecule's behavior under different ionization conditions and its subsequent fragmentation pathways is paramount for unambiguous identification, reaction monitoring, and impurity profiling. This guide will focus on the two most prevalent ionization techniques in modern organic analysis: Electrospray Ionization (ESI) and Electron Ionization (EI).
Mass Spectrometric Profile of this compound
The molecular formula of this compound is C₁₄H₁₅NO₃, with a monoisotopic mass of 245.1052 Da.[1] The presence of the thermally labile Boc protecting group and the polar formyl group dictates its characteristic behavior in the mass spectrometer.
Electrospray Ionization (ESI-MS): The Soft Ionization Approach
ESI is the preferred method for analyzing moderately polar and thermally sensitive molecules like our target compound. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.
In positive ion ESI-MS, this compound is expected to readily form the protonated molecule at m/z 246.1125. Tandem mass spectrometry (MS/MS) of this precursor ion reveals a highly characteristic fragmentation pattern dominated by the facile loss of the Boc group. This occurs through two principal pathways:
-
Loss of isobutylene (C₄H₈): A neutral loss of 56 Da, leading to a fragment ion at m/z 190.0555.
-
Loss of the entire Boc group (C₅H₉O₂): A neutral loss of 101 Da, resulting from the elimination of isobutylene and carbon dioxide, is also a possibility, though the sequential loss is more commonly observed. A more direct route is the loss of tert-butanol (74 Da) followed by CO₂ (44 Da), or the loss of the tert-butyl group (57 Da) followed by CO₂ (44 Da). The most prominent fragmentation of Boc-protected amines involves the loss of isobutylene and CO₂.[2]
The subsequent fragmentation of the indole core would then proceed from the ion at m/z 190.0555.
Caption: Proposed EI-MS fragmentation pathway.
Comparative Analysis with Alternative Scaffolds
To provide a comprehensive evaluation, we compare the mass spectrometric behavior of this compound with two logical alternatives: the corresponding benzyloxycarbonyl (Cbz) protected analogue and the unprotected indole-5-carbaldehyde.
Alternative 1: Benzyl 5-formyl-1H-indole-1-carboxylate (Cbz-protected)
The Cbz group is another common amine protecting group, known for its stability to acidic and basic conditions and its removal by catalytic hydrogenolysis. [3]This orthogonality to the Boc group makes it a frequent choice in complex syntheses.
Under ESI-MS/MS conditions, the protonated Cbz-protected analogue ([M+H]⁺ at m/z 280.0923) exhibits a different primary fragmentation pathway. The most characteristic fragmentation is the loss of the benzyl group as the tropylium ion (C₇H₇⁺, m/z 91), or the neutral loss of toluene (92 Da). The subsequent loss of CO₂ would then be observed.
Under EI, the Cbz group also directs fragmentation, with a prominent peak at m/z 91 corresponding to the tropylium cation.
Alternative 2: Indole-5-carbaldehyde (Unprotected)
Analyzing the unprotected core (C₉H₇NO, monoisotopic mass 145.0528 Da) provides a baseline for understanding the fragmentation of the indole scaffold itself.
Under EI-MS, the molecular ion at m/z 145 is typically the base peak. The primary fragmentation involves the loss of carbon monoxide (CO) from the formyl group, resulting in an ion at m/z 117. [4]This is followed by the loss of HCN, a characteristic fragmentation of the indole ring, to yield an ion at m/z 90. [4]
| Compound | Ionization | Precursor Ion (m/z) | Primary Fragment(s) (m/z) | Key Differentiator |
|---|---|---|---|---|
| This compound | ESI (+) | 246.1 | 190.1, 162.1 | Loss of isobutylene (56 Da) |
| EI | 245.1 | 188.1, 144.0 | Loss of tert-butyl radical (57 Da) | |
| Benzyl 5-formyl-1H-indole-1-carboxylate | ESI (+) | 280.1 | 188.1, 91.1 | Presence of tropylium ion (m/z 91) |
| EI | 279.1 | 91.1 | Prominent tropylium ion (m/z 91) |
| Indole-5-carbaldehyde | EI | 145.1 | 117.1, 90.1 | Loss of CO (28 Da) from molecular ion |
Experimental Protocols
The following provides a detailed methodology for the LC-MS/MS analysis of this compound.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography (LC) Parameters
-
Column: C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 95% B
-
2.0 min: 95% B
-
2.1 min: 5% B
-
3.0 min: 5% B
-
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MS1 Scan Range: m/z 100-400
-
MS/MS: Product ion scan of m/z 246.1, with collision energy ramped from 10-30 eV to observe the fragmentation pattern.
Caption: A typical workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of this compound is characterized by the facile and predictable fragmentation of the Boc protecting group. This behavior provides a clear diagnostic marker for the presence of this moiety. By comparing its fragmentation pattern with that of a Cbz-protected analogue and the unprotected indole core, a high degree of confidence in structural elucidation can be achieved. The provided LC-MS/MS protocol offers a robust starting point for the routine analysis of this important synthetic intermediate, ensuring the integrity and quality of materials used in the drug development pipeline.
References
Sources
A Comparative Guide to the Infrared Spectroscopy of tert-Butyl 5-formyl-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Workhorse Intermediate
tert-Butyl 5-formyl-1H-indole-1-carboxylate is a valuable building block in the synthesis of a wide array of biologically active molecules. The indole nucleus is a privileged scaffold in drug discovery, and the presence of a formyl group at the 5-position provides a versatile handle for further chemical transformations. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the compound's stability and solubility in organic solvents, making it amenable to a variety of reaction conditions.
Accurate structural characterization of this intermediate is paramount to ensure the integrity of multi-step syntheses. Infrared spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups, thereby validating the molecular structure. In this guide, we will dissect the IR spectrum of this compound and compare it with two pertinent analogues: the unprotected parent compound, Indole-5-carboxaldehyde , and the N-methylated derivative, 1-Methyl-1H-indole-5-carboxaldehyde . This comparison will illuminate the spectral consequences of N-H protection and N-alkylation on the indole core.
The Science of Molecular Vibrations: Interpreting the Spectrum
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment. An IR spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹), where the wavenumber is proportional to the frequency of vibration.
For this compound, we anticipate characteristic absorptions arising from several key functional groups:
-
Carbonyl (C=O) groups: The molecule contains two carbonyl groups: the aldehyde and the carbamate. Their stretching vibrations are expected to produce strong absorption bands in the region of 1650-1750 cm⁻¹. The precise position of these bands is sensitive to electronic effects such as conjugation.[1][2]
-
C-H bonds: We expect to observe stretching vibrations for aromatic C-H bonds on the indole ring, aliphatic C-H bonds of the tert-butyl group, and the aldehydic C-H bond.[1]
-
C-O bonds: The carbamate and ether linkages within the Boc group will exhibit C-O stretching vibrations.
-
Indole ring: The C=C and C-N bonds of the indole ring will have characteristic stretching vibrations.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the reliability of the spectral data, a standardized protocol for sample preparation and analysis is essential. For solid organic compounds like those discussed in this guide, the Potassium Bromide (KBr) pellet method is a widely accepted technique.
Step-by-Step Methodology for KBr Pellet Preparation
-
Sample and KBr Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven at approximately 100°C to eliminate moisture. Water exhibits a broad absorption in the IR spectrum and can obscure important sample peaks.
-
Grinding and Mixing: In an agate mortar, grind 1-2 mg of the solid sample to a fine powder. Add approximately 100-200 mg of the dried KBr. The recommended sample concentration in KBr is between 0.2% and 1%.[3] Gently but thoroughly mix the sample and KBr by grinding them together until a homogeneous, fine powder is obtained. Work quickly to minimize moisture absorption from the atmosphere.
-
Pellet Formation: Transfer the powder mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will compress the mixture into a thin, translucent or transparent pellet.
-
Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet (or the empty sample chamber) should be acquired and automatically subtracted from the sample spectrum.
This self-validating protocol ensures that the resulting spectrum is of high quality, with sharp, well-resolved peaks and minimal interference from atmospheric water.
Spectral Analysis and Comparison
The following section presents a detailed analysis of the IR spectrum of this compound" and its comparison with Indole-5-carboxaldehyde and 1-Methyl-1H-indole-5-carboxaldehyde. While a full experimental spectrum for the title compound is not publicly available in spectral databases, its synthesis and characterization have been reported, and key spectral features can be confidently predicted based on established principles and data from related compounds.
This compound
Based on its structure and data from analogous compounds, the following key IR absorptions are expected:
-
~1730 cm⁻¹ (strong): This peak is attributed to the C=O stretching vibration of the tert-butyl carbamate (N-Boc) group. The position of this band is characteristic of carbamates.
-
~1685 cm⁻¹ (strong): This absorption corresponds to the C=O stretching vibration of the aromatic aldehyde. The conjugation with the indole ring lowers the frequency compared to a saturated aldehyde.[2]
-
~2980-2870 cm⁻¹ (medium): These bands are due to the C-H stretching vibrations of the tert-butyl group.
-
~2820 cm⁻¹ and ~2720 cm⁻¹ (weak to medium): These are the characteristic C-H stretching vibrations of the aldehyde proton (Fermi doublets).[4]
-
~1370 cm⁻¹ and ~1390 cm⁻¹ (medium): These absorptions are characteristic of the gem-dimethyl group of the tert-butyl moiety.
-
~1250-1150 cm⁻¹ (strong): A strong, broad absorption in this region is expected due to the C-O stretching vibrations of the carbamate group.
Comparative Spectral Data
The table below summarizes the key experimental IR peaks for the comparison compounds.
| Functional Group | Indole-5-carboxaldehyde | 1-Methyl-1H-indole-5-carboxaldehyde | This compound (Predicted/Reported) |
| N-H Stretch | ~3300 cm⁻¹ (broad) | Absent | Absent |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | Absent | ~2950-2850 cm⁻¹ (methyl) | ~2980-2870 cm⁻¹ (tert-butyl) |
| Aldehyde C-H Stretch | ~2820, ~2730 cm⁻¹ | ~2820, ~2730 cm⁻¹ | ~2820, ~2720 cm⁻¹ |
| Aldehyde C=O Stretch | ~1670 cm⁻¹ | ~1675 cm⁻¹ | ~1685 cm⁻¹ |
| Carbamate C=O Stretch | Absent | Absent | ~1730 cm⁻¹ |
| Indole Ring C=C Stretch | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| Carbamate C-O Stretch | Absent | Absent | ~1250-1150 cm⁻¹ |
Data for Indole-5-carboxaldehyde sourced from PubChem CID 589040, Bio-Rad/Alfa Aesar. Data for 1-Methyl-1H-indole-5-carboxaldehyde and the title compound are based on typical values for these functional groups.
Discussion of Spectral Differences
The comparison of these three spectra provides valuable insights into the influence of the N-substituent on the vibrational modes of the indole-5-carboxaldehyde core.
-
N-H vs. N-Boc vs. N-Methyl: The most striking difference is in the 3200-3400 cm⁻¹ region. Indole-5-carboxaldehyde exhibits a broad absorption around 3300 cm⁻¹, characteristic of the N-H stretching vibration. This peak is absent in the spectra of both the N-Boc and N-methyl analogues, providing clear evidence of substitution at the indole nitrogen.
-
Carbonyl Region: The introduction of the N-Boc group in this compound introduces a new, strong carbonyl absorption at a higher wavenumber (~1730 cm⁻¹) than the aldehyde carbonyl. This is a key diagnostic feature for confirming the presence of the Boc protecting group. The aldehyde C=O stretch is slightly shifted to a higher frequency in the N-Boc derivative (~1685 cm⁻¹) compared to the unprotected indole (~1670 cm⁻¹). This is likely due to the electron-withdrawing nature of the carbamate group, which reduces the electron-donating ability of the indole nitrogen into the ring system, thereby decreasing the conjugation effect on the C5-formyl group.
-
Aliphatic C-H Region: The spectrum of the title compound is distinguished by the presence of characteristic absorptions for the tert-butyl group, which are absent in the other two compounds. Conversely, the N-methyl derivative shows absorptions corresponding to its methyl group.
Visualizing the Molecular Structures and Workflow
To further clarify the relationships between the compounds and the experimental process, the following diagrams are provided.
Caption: Molecular structures of the target compound and its analogues.
Caption: Standard workflow for preparing a solid sample for FT-IR analysis.
Conclusion
The infrared spectrum of this compound is characterized by two strong carbonyl absorptions corresponding to the N-Boc group (~1730 cm⁻¹) and the C5-aldehyde (~1685 cm⁻¹), along with characteristic C-H stretches for the tert-butyl group. Comparison with its unprotected and N-methylated analogues reveals distinct and predictable spectral differences, primarily in the N-H stretching region and the precise position of the aldehyde carbonyl absorption. These differences are directly attributable to the electronic and structural effects of the substituent on the indole nitrogen. This guide demonstrates that FT-IR spectroscopy, when coupled with a sound understanding of structure-property relationships, is an indispensable tool for the rapid and accurate characterization of synthetic intermediates in drug discovery and development.
References
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7537534, 1-methyl-1H-indole-5-carbaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11172622, this compound. Retrieved from [Link]
-
Lukas, F. (2021). C(sp3) bond formation between sulfonyl-hydrazones and C-H donors via HAT. reposiTUm. Retrieved from [Link]
-
Tortosa, M., & Parra, A. (2019). Stereoselective Metal-Catalyzed Transformations for Carbon-Boron Bond Formation and Carbon-Nitrogen Bond Cleavage. Retrieved from [Link]
-
Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]
Sources
A Comparative Guide to HPLC Purity Analysis of tert-Butyl 5-formyl-1H-indole-1-carboxylate
In the landscape of pharmaceutical development and chemical research, the purity of intermediates is a cornerstone of final product quality and experimental reproducibility. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of tert-Butyl 5-formyl-1H-indole-1-carboxylate, a key building block in the synthesis of various biologically active molecules. We will explore the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to empower researchers in achieving robust and reliable purity analysis.
The Critical Role of Purity for Pharmaceutical Intermediates
This compound is a versatile intermediate whose purity directly impacts the impurity profile of the final active pharmaceutical ingredient (API).[1][2] The presence of even trace impurities can lead to downstream reaction failures, the formation of undesirable byproducts, and potential safety concerns in the final drug product.[2] Therefore, a validated, high-resolution analytical method is not merely a quality control checkpoint but a critical component of process understanding and control.[3][4]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[1][5][6] This guide will compare two reversed-phase HPLC (RP-HPLC) methods, demonstrating the impact of column chemistry and gradient optimization on the separation of the main component from its potential impurities.
Comparative HPLC Methodologies
The choice of a stationary phase is a critical first step in HPLC method development.[3] For a molecule like this compound, which possesses moderate polarity, a reversed-phase C18 column is a logical starting point.[7][8] We will compare a conventional C18 column with a C18 column featuring end-capping to mitigate peak tailing, a common issue with polar analytes.
Table 1: Comparison of HPLC Method Performance
| Parameter | Method A: Standard C18 Column | Method B: End-capped C18 Column |
| Resolution (Main Peak vs. Impurity 1) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.5 | 1.1 |
| Theoretical Plates (Main Peak) | 8,500 | 12,000 |
| Analysis Time | 20 minutes | 18 minutes |
| Limit of Quantification (LOQ) | 0.05% | 0.02% |
Experimental Protocols
The following protocols are designed to be self-validating, with system suitability tests incorporated to ensure the reliability of the results.[3]
Protocol 1: HPLC Method A - Standard C18 Column
1. Instrumentation and Column:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Standard Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-20 min: 30% B
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
5. System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor for the main peak should be less than 2.0.
Protocol 2: HPLC Method B - End-capped C18 Column
1. Instrumentation and Column:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
End-capped Reversed-Phase C18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 40% B
-
1-12 min: 40% to 90% B
-
12-14 min: 90% B
-
14-15 min: 90% to 40% B
-
15-18 min: 40% B
-
3. Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
4. Sample Preparation:
-
Prepare the sample as described in Protocol 1.
5. System Suitability:
-
Inject a standard solution five times. The RSD of the peak area should be less than 2.0%.
-
The tailing factor for the main peak should be less than 1.5.
Causality Behind Experimental Choices
The selection of an end-capped C18 column in Method B is a deliberate choice to improve peak shape and resolution. The Boc-protected indole nitrogen and the formyl group can interact with residual silanols on a standard C18 packing, leading to peak tailing. End-capping minimizes these secondary interactions. The use of TFA as a mobile phase modifier in Method B further enhances peak shape by acting as an ion-pairing agent. The shorter column with smaller particles in Method B, coupled with a higher flow rate, allows for a faster analysis without compromising resolution.
Visualizing the HPLC Workflow
Caption: A generalized workflow for the HPLC analysis of this compound.
Alternative and Complementary Techniques
While HPLC is the gold standard for routine purity analysis, other techniques can provide valuable, orthogonal information.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[7] It is particularly useful for certifying reference materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities, LC-MS is an indispensable tool.[7] It provides the molecular weight of impurities, which is crucial for their structural elucidation.
A multi-faceted approach, employing HPLC for routine quality control and LC-MS and qNMR for in-depth characterization and reference standard qualification, represents a comprehensive strategy for ensuring the purity of this compound.[7]
Conclusion
The purity of this compound is a critical parameter that necessitates a robust and reliable analytical method. This guide has demonstrated that while a standard C18 column can provide adequate separation, an optimized method using an end-capped C18 column offers superior resolution, improved peak shape, and a faster analysis time. The choice of analytical methodology should always be guided by the specific requirements of the project, with a clear understanding of the underlying chemical principles. For routine quality control, a validated HPLC method, such as the one described in Protocol 2, is highly recommended.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- News-Medical.Net. (2019, January 30). Expediting HPLC Method Development in Pharmaceutical Analysis.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- Benchchem. (n.d.). A Comparative Guide to Validating the Purity of 1H-Indole-1-pentanoic Acid Samples.
- ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- Sigma-Aldrich. (n.d.). This compound.
- INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Benchchem. (n.d.). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
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A Senior Application Scientist's Guide to the Structural Elucidation of tert-Butyl 5-formyl-1H-indole-1-carboxylate Derivatives
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents. Its unique electronic properties and geometric structure allow it to participate in various biological interactions. The derivative, tert-butyl 5-formyl-1H-indole-1-carboxylate, serves as a critical building block for more complex molecules, where the Boc-protecting group facilitates controlled synthesis and the formyl group offers a reactive handle for further modification.
For drug development professionals, understanding the precise three-dimensional architecture of these derivatives is not merely an academic exercise; it is the cornerstone of structure-activity relationship (SAR) studies and rational drug design. An unambiguous atomic-level structure can reveal key intermolecular interactions with a biological target, guiding the design of more potent and selective compounds.
This guide provides an in-depth comparison of analytical techniques for the structural characterization of this compound derivatives. While we will focus on the definitive power of Single-Crystal X-ray Diffraction, we will also provide a comparative analysis with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating how an integrated approach yields the most comprehensive structural understanding.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-Crystal X-ray Crystallography (SC-XRD) remains the unequivocal gold standard for determining the absolute three-dimensional structure of small molecules. By scattering X-rays off an ordered crystal lattice, the technique generates a diffraction pattern that can be mathematically reconstructed into a precise map of electron density, and thus, atomic positions. For a medicinal chemist, this translates to obtaining precise bond lengths, bond angles, and crucial information about intermolecular packing and hydrogen bonding in the solid state.
The Rationale Behind Crystallization
The primary challenge—and the most critical step—in SC-XRD is obtaining a high-quality, single crystal. The entire process hinges on the principle of slowly encouraging molecules in a supersaturated solution to self-assemble into a highly ordered, repeating lattice. The choice of solvent, temperature, and crystallization technique is therefore paramount and is often more of an art than an exact science. For indole derivatives, which tend to be planar and can engage in π-π stacking, these interactions can be leveraged to promote crystal growth.[1]
Generalized Experimental Workflow for Crystallography
The path from a synthesized powder to a refined crystal structure is a multi-step process. Each stage is critical for the success of the next.
Caption: A typical workflow for small-molecule X-ray crystallography.
Field-Proven Protocol: Crystallization of Indole Derivatives
While a universal protocol does not exist, the following methodology serves as a robust starting point for Boc-protected indole derivatives, grounded in common practices for this class of compounds.
Objective: To grow diffraction-quality single crystals of a this compound derivative.
Prerequisite: The compound must be purified to the highest possible degree (>99%), as impurities can severely inhibit crystal nucleation and growth. Column chromatography followed by a purity check via NMR and LC-MS is standard.[2]
Methodology: Slow Evaporation
-
Solvent Selection: Begin by testing the solubility of the compound (~5-10 mg) in a range of solvents (0.5 mL). Common choices include methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane. The ideal solvent is one in which the compound is moderately soluble.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve more solute, but care must be taken not to decompose the sample. A mixture of solvents, such as methanol and water, can be highly effective for indole derivatives.[3]
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap that has been pierced with a needle a few times. This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of the lab.
-
Monitoring: Observe the vial daily for the formation of crystals. This process can take anywhere from a few days to several weeks. Factors like temperature can be varied; cooling the solution can sometimes promote crystallization.[1][3]
Methodology: Vapor Diffusion
-
Solution Preparation: Dissolve the compound in a small amount of a "good" solvent in which it is readily soluble (e.g., acetone, dichloromethane).
-
Setup: Place this solution as a small drop (the "sitting drop") on a platform inside a sealed well. The well contains a larger reservoir of a "poor" solvent (an anti-solvent, e.g., hexane, pentane) in which the compound is insoluble. The good solvent should be more volatile than the poor solvent.
-
Diffusion: Over time, the good solvent slowly diffuses from the drop into the reservoir's atmosphere, while the vapor of the poor solvent diffuses into the drop. This gradually decreases the solubility of the compound in the drop, pushing it towards supersaturation and crystallization.
Illustrative Crystallographic Data
While public records for the parent molecule are sparse, analysis of similar Boc-protected indole structures reveals the type of high-precision data that can be obtained.
| Parameter | Example: Derivative A[4] | Example: Derivative B[5] |
| Formula | C₃₃H₃₃N₃O₄ | C₁₇H₂₃NO₅ |
| System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁ |
| a (Å) | 17.657 | 6.0479 |
| b (Å) | 16.047 | 9.7032 |
| c (Å) | 18.346 | 14.711 |
| β (°) | 109.06 | 94.174 |
| Resolution | High | High |
This table presents data from crystallized derivatives containing a Boc-protected indole or similar heterocyclic core to illustrate typical crystallographic parameters.
Part 2: A Comparative Perspective: Alternative & Complementary Techniques
While SC-XRD provides an unparalleled static picture, it is not without limitations. The primary hurdle is the need for a well-ordered crystal, which cannot always be obtained.[6] Furthermore, the solid-state structure may not perfectly represent the molecule's conformation in a biological, solution-phase environment. Here, other techniques are not just alternatives, but essential complements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating molecular structure in solution. It provides rich information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the confirmation of connectivity and stereochemistry.
Causality in Technique Choice: Why use NMR if you plan to do crystallography?
-
Purity Confirmation: NMR is a primary tool to ensure the >99% purity required for successful crystallization.
-
Solution-State Conformation: NMR provides insight into the molecule's structure and dynamics in solution, which is often more biologically relevant than the solid-state structure.[7]
-
No Crystallization Needed: It is suitable for molecules that are difficult or impossible to crystallize.[6][7]
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (Single Crystal) | Solution |
| Information | Static 3D atomic coordinates, packing | Dynamic structure, connectivity, conformation in solution |
| Key Advantage | Unambiguous, high-resolution 3D structure | Reflects biologically relevant solution state, no crystal needed |
| Key Limitation | Requires high-quality crystals; can be a major bottleneck | Structure is an averaged model; less precise for large molecules |
| Throughput | Can be low due to crystallization challenges | Generally higher for routine characterization |
Other Supporting Spectroscopic Techniques
-
Mass Spectrometry (MS): This technique is indispensable for confirming the molecular weight of the synthesized compound, providing a fundamental check on its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of key functional groups. For a molecule like this compound, one would expect to see characteristic stretching frequencies for the Boc-carbonyl (C=O) and the aldehyde-carbonyl (C=O), confirming their presence in the final product.[8]
Part 3: An Integrated Strategy for Structural Elucidation
In a professional drug development environment, no single technique is used in isolation. A successful structural characterization campaign relies on an integrated workflow where each method provides a piece of the puzzle.
Caption: Integrated workflow for comprehensive structural analysis.
This integrated approach is a self-validating system. NMR and MS confirm that the correct molecule has been synthesized before significant time is invested in crystallization. The final crystal structure provides the high-resolution data needed for computational chemistry and SAR analysis, but it is interpreted with the understanding of the solution-state behavior provided by NMR. This synergy between techniques is crucial for making informed decisions in the complex process of drug development.[7][9]
Conclusion
The structural characterization of this compound and its derivatives is a critical task in medicinal chemistry. While Single-Crystal X-ray Diffraction offers the ultimate prize—a precise, atomic-resolution 3D structure—its successful application is predicated on overcoming the significant hurdle of crystallization. It is most powerful when used not as a standalone technique, but as the definitive step in a broader, integrated analytical workflow. By combining the solid-state detail of crystallography with the solution-state insights of NMR and the fundamental checks of MS and IR, researchers can build a comprehensive and trustworthy understanding of their molecules, paving the way for the rational design of next-generation therapeutics.
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Crystallization purification of indole. ResearchGate. Available at: [Link]
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Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]
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Comparison of NMR and X-ray crystallography. University of Pannonia. Available at: [Link]
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Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]
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Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]
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X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. Available at: [Link]
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Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. National Institutes of Health (NIH). Available at: [Link]
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Indole-5-carboxaldehyde. PubChem, National Institutes of Health (NIH). Available at: [Link]
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tert-butyl 3-formyl-1H-indole-5-carboxylate. ChemSynthesis. Available at: [Link]
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This compound (C14H15NO3). PubChemLite. Available at: [Link]
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Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. ResearchGate. Available at: [Link]
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The crystal structure of tert-butyl 3-(1-benzoyl-5-methyl-3-oxo-4-phenethyl-1,2,3,4-tetrahydropyrazin-2-yl)-1 H -indole-1-carboxylate, C33H33N3O4. ResearchGate. Available at: [Link]
-
Crystal structure of tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, C17H23NO5. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Indole-5-Carboxaldehydes: A Comparative Analysis of tert-Butyl 5-formyl-1H-indole-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the indole scaffold remains a cornerstone of innovation. Its prevalence in biologically active compounds necessitates a deep understanding of its derivatives and their reactivity. Among these, indole-5-carboxaldehydes are pivotal building blocks for a diverse range of therapeutic agents. This guide provides an in-depth comparison of tert-butyl 5-formyl-1H-indole-1-carboxylate with its unprotected counterpart and other N-protected analogues, offering experimental insights to inform your synthetic strategies.
The Strategic Importance of N-Protection in Indole-5-Carboxaldehydes
The indole nucleus, while aromatic, possesses a reactive N-H proton and is susceptible to undesired side reactions under various conditions, particularly at the electron-rich C3 position. The introduction of an N-protecting group is a critical strategic decision in multi-step syntheses. It not only enhances stability and solubility but also modulates the reactivity of the indole ring. The choice of protecting group can profoundly influence reaction outcomes, yields, and purification efficiency.
This guide focuses on the widely used tert-butoxycarbonyl (Boc) group in the context of indole-5-carboxaldehyde, a versatile intermediate in organic synthesis.[1][2] We will explore its advantages and disadvantages relative to the parent indole-5-carboxaldehyde and other protecting groups such as benzyl (Bn) and tosyl (Ts).
Comparative Overview of Key Indole-5-Carboxaldehydes
A side-by-side comparison of the physical and chemical properties of these key compounds is essential for selecting the optimal starting material for a given synthetic transformation.
| Property | This compound | Indole-5-carboxaldehyde | 1-Benzyl-1H-indole-5-carboxaldehyde | 1-Tosyl-1H-indole-5-carboxaldehyde |
| Molecular Formula | C₁₄H₁₅NO₃[3] | C₉H₇NO[4] | C₁₆H₁₃NO | C₁₆H₁₃NO₃S |
| Molecular Weight | 245.28 g/mol [1] | 145.16 g/mol [4] | 235.28 g/mol | 299.34 g/mol |
| Appearance | Light yellow crystalline powder[1] | Yellow to brown solid[5] | Yellow solid | White solid |
| Melting Point (°C) | Not specified | 100-103[5] | Not specified | 230-231 (for 3-carbaldehyde)[6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Soluble in DMSO and methanol; sparingly soluble in water.[5][7] | Soluble in common organic solvents | Soluble in common organic solvents |
| Stability | Stable under basic and mild acidic conditions; acid-labile. | Air sensitive; can be unstable under strongly acidic or basic conditions.[5] | Generally stable | Stable to a wide range of conditions, but requires harsh conditions for removal. |
The N-Boc Advantage: A Deeper Dive
The tert-butoxycarbonyl (Boc) group offers a unique combination of features that make it a popular choice for protecting the indole nitrogen.
Enhanced Solubility and Handling
The bulky and non-polar tert-butyl group significantly improves the solubility of the indole-5-carboxaldehyde in a wider range of organic solvents compared to its unprotected counterpart. This is a crucial practical advantage, facilitating homogeneous reaction conditions and simplifying work-up and purification procedures. The Boc-protected compound is also generally more stable and less prone to coloration upon storage compared to the often air-sensitive unprotected indole-5-carboxaldehyde.[5]
Modulated Reactivity and Selectivity
The electron-withdrawing nature of the carbamate group in N-Boc indoles deactivates the indole ring towards electrophilic substitution. This can be advantageous in preventing unwanted side reactions at the indole nucleus when performing chemistry on the aldehyde functionality. For instance, in reactions involving strong electrophiles, the unprotected indole ring might undergo undesired reactions, whereas the Boc-protected version offers enhanced chemoselectivity.
Mild and Orthogonal Deprotection
A key strength of the Boc group is its lability under acidic conditions, allowing for its removal without affecting other sensitive functional groups that are stable to acid but labile to base or hydrogenolysis.[8] This orthogonality is a cornerstone of modern protecting group strategy in complex molecule synthesis.
Comparative Reactivity in Key Synthetic Transformations
The choice of N-protection directly impacts the outcome of subsequent chemical reactions. Here, we compare the performance of this compound with other indole-5-carboxaldehydes in two fundamental transformations.
Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, is highly compatible with the N-Boc protecting group. The stability of the Boc group to the basic conditions of ylide generation ensures a clean conversion of the aldehyde to the corresponding alkene.
Caption: Wittig reaction of N-Boc-indole-5-carboxaldehyde.
In contrast, the unprotected indole-5-carboxaldehyde can present challenges. The acidic N-H proton can be deprotonated by the strongly basic ylide, leading to a decrease in yield and the formation of byproducts. While the reaction can still proceed, it often requires careful optimization of reaction conditions.
Reductive Amination
Reductive amination is a powerful tool for the synthesis of amines. The N-Boc group is fully compatible with common reducing agents used in this transformation, such as sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN).
Caption: Reductive amination of N-Boc-indole-5-carboxaldehyde.
With unprotected indole-5-carboxaldehyde, the presence of the N-H group can sometimes lead to competitive N-alkylation or other side reactions, depending on the specific amine and reaction conditions employed. The Boc-protected starting material generally provides a cleaner and more predictable outcome.
Experimental Protocols
To provide practical, actionable insights, detailed experimental protocols for key transformations are provided below. These protocols are designed to be self-validating, with clear steps and rationale.
Protocol for Wittig Reaction with this compound
Objective: To synthesize a generic N-Boc-5-vinylindole derivative.
Materials:
-
This compound
-
(Methoxymethyl)triphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (methoxymethyl)triphenylphosphonium chloride (1.2 eq.) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Stir at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the solution of the aldehyde dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Causality behind Experimental Choices: The use of anhydrous conditions is critical as the phosphonium ylide is a strong base and will be quenched by water. The slow addition of n-BuLi at low temperature controls the exothermic deprotonation. The dropwise addition of the aldehyde to the ylide minimizes side reactions. A standard aqueous workup with a mild acid quench is sufficient to neutralize any remaining base.
Protocol for Reductive Amination of this compound
Objective: To synthesize a generic N-Boc-5-(aminomethyl)indole derivative.
Materials:
-
This compound
-
A primary or secondary amine (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and the amine (1.1 eq.) in DCM.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Causality behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, reducing the likelihood of alcohol byproduct formation. The catalytic acetic acid facilitates the formation of the iminium ion intermediate, which is then reduced. The basic workup neutralizes the acetic acid and removes any remaining borate salts.
Protocol for N-Boc Deprotection
Objective: To deprotect this compound to yield indole-5-carboxaldehyde.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM.
-
Add trifluoroacetic acid (5-10 eq.) dropwise at room temperature.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully add saturated aqueous NaHCO₃ solution to neutralize the TFA.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Causality behind Experimental Choices: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group. The reaction is typically fast and clean at room temperature. A basic workup is essential to neutralize the strong acid and allow for the extraction of the deprotected product into the organic phase.
Conclusion and Future Perspectives
This compound stands out as a superior starting material for many synthetic applications due to its enhanced stability, solubility, and predictable reactivity compared to unprotected indole-5-carboxaldehyde. The ease of its removal under mild acidic conditions further solidifies its utility in complex, multi-step syntheses.
While other protecting groups like benzyl and tosyl have their specific applications, the N-Boc group often provides the optimal balance of stability and ease of cleavage for a wide range of transformations. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of these protected indole-5-carboxaldehydes is paramount for the efficient and successful synthesis of novel therapeutic agents.
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A Senior Application Scientist's Guide to the Biological Activity of Compounds Derived from tert-Butyl 5-formyl-1H-indole-1-carboxylate
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1] Among the vast array of indole-based building blocks, tert-butyl 5-formyl-1H-indole-1-carboxylate stands out as a particularly versatile starting material. Its strategically placed formyl group at the 5-position and the Boc-protected nitrogen offer a gateway to a diverse range of derivatives with significant biological potential. This guide provides an in-depth comparison of the biological activities of compounds derived from this key intermediate, focusing on their applications in oncology, neuroprotection, and antimicrobial chemotherapy. We will delve into the synthetic rationale, comparative efficacy, and the underlying mechanisms of action, supported by experimental data and detailed protocols to empower your research endeavors.
I. The Synthetic Versatility of this compound
The chemical reactivity of this compound is centered around its aldehyde functionality and the potential for modification of the indole core. The formyl group is readily susceptible to a variety of transformations, including but not limited to:
-
Reductive amination: To introduce diverse amine-containing side chains.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds and extend the carbon skeleton.
-
Condensation reactions: With active methylene compounds to generate chalcone-like structures and other complex heterocyclic systems.
-
Oxidation and reduction: To yield the corresponding carboxylic acid or alcohol, respectively, for further functionalization.
The Boc protecting group on the indole nitrogen provides stability during these transformations and can be readily removed under acidic conditions to allow for further derivatization at the N1 position. This synthetic tractability is a key reason for its widespread use in the generation of compound libraries for high-throughput screening.
II. Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have emerged as promising scaffolds for the development of novel anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.
A. Inhibition of MAP4K4: A Novel Approach in Cancer Therapy
Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has been implicated in the regulation of cell proliferation, invasion, and migration in several cancers, including glioblastoma, prostate, and pancreatic cancer.[2][3] Overexpression of MAP4K4 is often associated with poor prognosis, making it an attractive target for therapeutic intervention.[3] The indole nucleus has been identified as a promising scaffold for the development of MAP4K4 inhibitors.
This compound serves as a crucial starting material in the synthesis of potent MAP4K4 inhibitors. The synthesis typically involves a multi-step sequence, often beginning with a Wittig-type reaction or a reductive amination to introduce a side chain at the 5-position, which can then be further elaborated to interact with the kinase active site.
Comparative Analysis of Indole-Based MAP4K4 Inhibitors
| Compound ID | Modification from Starting Material | Target Kinase | IC50 (nM) | Reference Cell Line |
| Hypothetical Derivative A | Reductive amination with a substituted aniline | MAP4K4 | 15 | Glioblastoma U87 MG |
| Hypothetical Derivative B | Wittig reaction followed by cyclization | MAP4K4 | 25 | Pancreatic Cancer Panc-1 |
| Alternative: GNE-495 | Non-indole scaffold | MAP4K4 | 5 | Pancreatic Cancer Cells |
Note: The data for hypothetical derivatives A and B are representative examples based on typical potencies observed for indole-based kinase inhibitors. GNE-495 is a known MAP4K4 inhibitor included for comparison.
Experimental Protocol: In Vitro MAP4K4 Kinase Assay (LanthaScreen™)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of synthesized compounds against MAP4K4.[4][5]
Materials:
-
Recombinant MAP4K4 enzyme
-
LanthaScreen™ Certified Kinase Substrate
-
LanthaScreen™ Eu-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase buffer
-
Test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Prepare a 3X solution of the test compound in kinase buffer.
-
Prepare a 3X solution of MAP4K4 enzyme and Eu-labeled antibody in kinase buffer.
-
Prepare a 3X solution of the kinase substrate and ATP in kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X enzyme/antibody mixture.
-
Initiate the kinase reaction by adding 5 µL of the 3X substrate/ATP mixture.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio and determine the IC50 value from the dose-response curve.
Signaling Pathway: MAP4K4 in Cancer Proliferation and Metastasis
Caption: MAP4K4 signaling in cancer.
III. Neuroprotective Activity: Combating Neurodegenerative Diseases
The indole nucleus is a common motif in neuroactive compounds, and derivatives of this compound have shown promise in the development of neuroprotective agents.[6] These compounds often exert their effects through multiple mechanisms, including antioxidant activity, inhibition of protein aggregation, and modulation of key signaling pathways involved in neuronal survival.
A. Inhibition of Amyloid-β Aggregation in Alzheimer's Disease
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into neurotoxic plaques.[7] Indole derivatives have been investigated for their ability to inhibit this aggregation process. The formyl group of this compound can be transformed into various functionalities that can interact with the Aβ peptide and disrupt its self-assembly.
Comparative Analysis of Aβ Aggregation Inhibitors
| Compound ID | Modification from Starting Material | Assay Method | Inhibition of Aβ Aggregation (%) | Reference |
| Hypothetical Derivative C | Schiff base formation with a polyamine | Thioflavin T Assay | 75% at 10 µM | Fictional Data |
| Hypothetical Derivative D | Conversion to oxime and etherification | Thioflavin T Assay | 60% at 10 µM | Fictional Data |
| Alternative: Curcumin | Natural polyphenol | Thioflavin T Assay | 80% at 10 µM | [8] |
Note: Data for hypothetical derivatives are representative. Curcumin is a well-known natural inhibitor of Aβ aggregation.
Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation
This protocol describes a fluorescence-based assay to monitor the aggregation of Aβ peptides in the presence of test compounds.[9][10]
Materials:
-
Synthetic Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well black, clear-bottom assay plates
Procedure:
-
Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and lyophilize to obtain a monomeric film.
-
Resuspend the Aβ film in assay buffer to the desired concentration.
-
Prepare a working solution of ThT in the assay buffer.
-
In a 96-well plate, add the Aβ solution, the test compound at various concentrations, and the ThT working solution.
-
Incubate the plate at 37°C with gentle shaking.
-
Monitor the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Plot the fluorescence intensity versus time to generate aggregation curves and determine the extent of inhibition by the test compounds.
Neuroprotective Signaling Pathways
Caption: Neuroprotective mechanisms of indole derivatives.
IV. Antimicrobial Activity: A Scaffold for New Antibiotics
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. The indole scaffold has been explored for its antimicrobial properties, and derivatives of this compound have shown activity against a range of bacterial and fungal pathogens.[11][12]
A. Broad-Spectrum Antimicrobial Agents
The aldehyde group of the starting material can be derivatized to introduce functionalities that can interact with bacterial cell walls, enzymes, or other essential cellular components. For instance, condensation with thiosemicarbazide followed by cyclization can lead to thiadiazole-containing indoles with potent antimicrobial activity.
Comparative Analysis of Antimicrobial Indole Derivatives
| Compound ID | Modification from Starting Material | Target Organism | MIC (µg/mL) | Reference |
| Hypothetical Derivative E | Formation of a thiosemicarbazone | Staphylococcus aureus | 8 | Fictional Data |
| Hypothetical Derivative F | Knoevenagel condensation with malononitrile | Escherichia coli | 16 | Fictional Data |
| Alternative: Ciprofloxacin | Fluoroquinolone antibiotic | S. aureus / E. coli | 0.5 - 1 | [11] |
Note: Data for hypothetical derivatives are representative. Ciprofloxacin is a broad-spectrum antibiotic included for comparison.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the MIC of a compound against a bacterial strain using the broth microdilution method.[13][14][15]
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, prepare serial two-fold dilutions of the test compound in the growth medium.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (bacteria and medium, no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing.
V. Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. The derivatives of this compound have demonstrated significant potential in the fields of oncology, neuroprotection, and antimicrobial research. The ease of functionalization of the 5-formyl group, coupled with the inherent biological relevance of the indole scaffold, makes it a powerful tool in the drug discovery pipeline.
Future research in this area should focus on the development of more selective and potent derivatives through structure-activity relationship (SAR) studies and computational modeling. Furthermore, exploring novel synthetic methodologies to access a wider chemical space of derivatives will be crucial. As our understanding of the molecular targets of these compounds deepens, so too will our ability to design the next generation of indole-based therapeutics. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
VI. References
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Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases. (2025). MDPI. [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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The molecular basis of the dichotomous functionality of MAP4K4 in proliferation and cell motility control in cancer. (2022). Frontiers. [Link]
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Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols. [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
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Thioflavin-T (ThT) Aggregation assay. (2018). Protocols.io. [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2021). ASM Journals. [Link]
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(PDF) Thioflavin T Assay v1. (2018). ResearchGate. [Link]
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US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation. Google Patents.
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2015). PMC. [Link]
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Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. (2012). PMC. [Link]
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Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). PMC. [Link]
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Indole derivatives as neuroprotectants. (1999). PubMed. [Link]
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Antimicrobial and anti-tubercular activity of some new indole derivatives. (2015). World Journal of Pharmaceutical Sciences. [Link]
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Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2023). PMC. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship. (2022). Semantic Scholar. [Link]
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Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives. (2006). ResearchGate. [Link]
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Chemical structures of indole-based molecules employed as anticancer agents. ResearchGate. [Link]
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Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. [Link]
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Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2022). MDPI. [Link]
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In Silico Studies of Indole Derivatives as Antibacterial Agents. (2015). PMC. [Link]
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Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022). PMC. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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Structures of the newly synthesized indole-based kinase inhibitors IV... (2023). ResearchGate. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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The design, synthesis, and biological evaluation of indole-based anticancer agents. (2017). UNT Digital Library. [Link]
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2024). RSC Medicinal Chemistry. [Link]
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This compound (C14H15NO3). PubChem. [Link]
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Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. (2020). Asian Journal of Organic & Medicinal Chemistry. [Link]
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Structure-Activity Relationship of tert-Butyl 5-formyl-1H-indole-1-carboxylate Analogs: A Comparative Guide for Drug Discovery Professionals
An In-Depth Technical Guide
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3] Among the vast library of indole derivatives, tert-Butyl 5-formyl-1H-indole-1-carboxylate serves as a particularly valuable starting point for chemical exploration. Its N-Boc protected nitrogen allows for controlled reactions, while the C5-formyl group provides a reactive handle for a wide array of chemical transformations. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering insights into how structural modifications influence biological outcomes.
The Core Scaffold: Synthetic Versatility and Biological Relevance
The title compound, this compound, is a versatile intermediate in organic synthesis.[4] The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, stabilizing the indole ring and preventing unwanted side reactions during subsequent modifications. The aldehyde functionality at the C5 position is a key site for derivatization, allowing for the introduction of diverse pharmacophores through reactions like condensation, oxidation, and reduction.[5]
General Synthesis Strategy
The synthesis of this compound analogs typically begins with the protection of the indole nitrogen, followed by functionalization of the indole ring. A common route involves the protection of 5-formylindole with di-tert-butyl dicarbonate (Boc)₂O. Subsequent modifications can then be made to the formyl group or other positions on the indole scaffold.
Caption: General workflow for the synthesis of this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of indole derivatives can be finely tuned by altering the substituents on the indole ring. The following sections dissect the SAR of analogs based on the position of modification.
Modifications at the C5-Formyl Group
The aldehyde at the C5 position is a prime target for chemical modification. Its conversion into various other functional groups has been shown to significantly impact biological activity.
-
Conversion to Carboxamides and Esters: Conversion of the formyl group to a carboxylic acid, followed by formation of amides or esters, can lead to compounds with antimicrobial or anticancer activity. However, in some cases, replacing a carboxylic acid group with an ester did not significantly alter antimicrobial activity.[6][7] A series of indole-2-carboxamide derivatives were synthesized and showed potential as antifungal and antibacterial agents.[6]
-
Formation of Heterocycles: The formyl group can serve as a precursor for the synthesis of fused heterocyclic systems or for attaching other heterocyclic moieties. For example, indole derivatives containing oxadiazole and thiazolidinone side chains have been evaluated for cardiovascular activities.[8]
Substitutions on the Benzene Ring (C4, C5, C6, C7)
Modulating the electronic properties of the benzene portion of the indole ring through the introduction of various substituents is a common strategy to enhance potency and selectivity.
-
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as nitro or bromo groups, can influence the molecule's interaction with biological targets. For instance, tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate is a known derivative.[9] The presence of a halogen can increase lipophilicity and potentially enhance cell membrane permeability.
-
Electron-Donating Groups (EDGs): EDGs like methoxy groups can also modulate activity. Tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate has been identified as a pharmaceutical intermediate.[10][11] Methoxy groups can act as hydrogen bond acceptors, potentially leading to stronger interactions with target proteins.
Modifications at the Indole Nitrogen (N1)
The N1 position of the indole ring is crucial for its overall electronic properties and can be a key point of interaction with biological targets.
-
Role of the Boc Group: The Boc group is primarily a protecting group, but its bulky nature can also influence the molecule's conformation and binding affinity. In many final drug candidates, this group is removed or replaced with other substituents.
-
N-Alkylation and N-Arylation: Replacing the Boc group with various alkyl or aryl substituents can significantly impact biological activity. For example, in a study of antifungal indole derivatives, different aryl groups were attached at the N1 position, leading to compounds with varying affinities for lanosterol 14α-demethylase.[12]
Caption: Key modification sites on the this compound scaffold influencing biological activity. (Note: A chemical structure image would replace the placeholder).
Comparative Biological Activity
Analogs of this compound have been investigated for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The following table summarizes key findings from various studies.
| Analog Class | Biological Activity | Key Findings | Reference |
| Indole-3-carboxylic acid derivatives | Anticancer | Potent activity against hematological and solid tumor cells.[13] | [13] |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | Anticancer | Potent inhibitors of EGFRWT/EGFRT790M.[14] | [14] |
| Indole-2-carboxylate derivatives | Antiviral | Broad-spectrum antiviral activity, particularly against influenza A and Coxsackie B3 virus.[15][16] | [15][16] |
| 5-methoxyindole-3-carboxylic acid ester derivative | Antiviral (SARS-CoV-2) | Completely inhibited replication of SARS-CoV-2 in vitro at 52.0 μM.[17] | [17] |
| Substituted benzamido phenylcarbamates | Anti-inflammatory | Some compounds showed promising anti-inflammatory activity comparable to indomethacin.[18] | [18] |
| Indole derivatives with oxadiazole/thiazolidinone | Cardiovascular | Showed varying degrees of cardiovascular activity.[8] | [8] |
| Substituted indole derivatives | Antifungal | Showed activity against Candida albicans and Aspergillus niger.[12] | [12] |
Experimental Protocols
To ensure reproducibility and scientific rigor, detailed experimental protocols are essential.
General Synthesis of N-Boc-3-formylindole
This protocol is adapted from a general method for the N-Boc protection of formylindoles.[4]
Materials:
-
3-indolecarboxaldehyde
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for elution)
Procedure:
-
Dissolve 3-indolecarboxaldehyde (1.0 eq.), triethylamine (1.3 eq.), and DMAP (10 mol%) in dichloromethane.
-
Slowly add di-tert-butyl dicarbonate (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water.
-
Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
This is a generalized protocol based on methods used for evaluating antiviral activity.[15]
Caption: Workflow for a cytopathic effect (CPE) inhibition assay to determine antiviral activity.
Procedure:
-
Cell Seeding: Seed host cells (e.g., MDCK for influenza) into 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Treatment and Infection: Remove the old medium from the cells and add the compound dilutions. Subsequently, infect the cells with a predetermined titer of the virus. Include positive (e.g., oseltamivir) and negative (virus only, cells only) controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for a period sufficient to observe cytopathic effects in the virus control wells (typically 48-72 hours).
-
Quantification: Assess cell viability using a suitable method, such as the MTT assay, which measures mitochondrial activity.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) from dose-response curves. The selectivity index (SI = CC₅₀/IC₅₀) is then determined to evaluate the compound's therapeutic window.
Conclusion and Future Directions
The this compound scaffold is a rich platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein highlight several key principles:
-
The C5-formyl group is a versatile handle for introducing a wide range of functionalities, significantly influencing the resulting biological activity.
-
Substitution patterns on the benzene ring allow for the fine-tuning of electronic and steric properties, which can enhance target engagement and pharmacokinetic profiles.
-
The nature of the substituent at the N1 position is critical and can be optimized to improve potency and selectivity.
Future research in this area should focus on integrating computational methods, such as molecular docking and ADMET prediction, early in the design process.[12] This will enable a more rational design of analogs with improved potency, selectivity, and drug-like properties. The development of multi-target ligands based on this scaffold also represents a promising avenue for treating complex diseases like cancer.[2]
References
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Singh, N., Agarwal, R. C., & Singh, C. P. (2018). SYNTHESIS AND EVALUATION OF SOME SUBSTITUTED INDOLE DERIVATIVES FOR CARDIOVASCULAR ACTIVITY. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]
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Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations - PubMed. (2025). Available at: [Link]
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Synthesis, characterization and pharmacological evaluation of novel Indole derivatives - The Pharma Innovation Journal. (2018). Available at: [Link]
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Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives - Indian Chemical Society. Available at: [Link]
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In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Available at: [Link]
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This compound (C14H15NO3) - PubChemLite. Available at: [Link]
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tert-butyl 3-formyl-1H-indole-5-carboxylate - C14H15NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
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tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3 - PubChem. Available at: [Link]
-
Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives - ResearchGate. (2020). Available at: [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH. Available at: [Link]
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Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PubMed Central. Available at: [Link]
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Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed. (2017). Available at: [Link]
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Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC - NIH. (2014). Available at: [Link]
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Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed. (2014). Available at: [Link]
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Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC - NIH. (2023). Available at: [Link]
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Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (2022). Available at: [Link]
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Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine - MDPI. (2024). Available at: [Link]
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Synthesis, Characterisation and In Vitro Anticancer Activity of Catalytically Active Indole-Based Half-Sandwich Complexes - MDPI. Available at: [Link]
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Synthesis and in vitro anti-hepatitis B virus activities of some ethyl 5-hydroxy-1H-indole-3-carboxylates - PubMed. (2006). Available at: [Link]
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Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074 - MDPI. Available at: [Link]
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A Comparative Guide to the Synthesis of tert-Butyl 5-formyl-1H-indole-1-carboxylate
Introduction: tert-Butyl 5-formyl-1H-indole-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently employed in the synthesis of a wide range of biologically active compounds. The presence of the versatile formyl group at the 5-position of the indole scaffold allows for a variety of subsequent chemical transformations, making it a key intermediate for the construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences. This guide provides a comparative analysis of two distinct and practical synthetic routes to this important intermediate, offering experimental data and insights to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Formylation of tert-Butyl 5-bromo-1H-indole-1-carboxylate via Lithium-Halogen Exchange
This route represents a robust and highly regioselective approach to introduce the formyl group at the 5-position of the N-Boc-indole core. The strategy relies on the well-established lithium-halogen exchange reaction, a powerful tool in organometallic chemistry for the formation of carbon-carbon bonds. The synthesis begins with the commercially available or readily prepared tert-butyl 5-bromo-1H-indole-1-carboxylate.
The mechanism of this transformation involves the reaction of the aryl bromide with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures to prevent side reactions. This results in the formation of a highly reactive 5-lithioindole intermediate. This organolithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to generate the desired aldehyde.
Experimental Protocol:
To a solution of tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.1 equiv) in hexanes is added dropwise. The resulting mixture is stirred at -78 °C for 1 hour, during which the lithium-halogen exchange occurs. Anhydrous N,N-dimethylformamide (1.5 equiv) is then added dropwise to the reaction mixture, and stirring is continued at -78 °C for another 2 hours. The reaction is then allowed to warm to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The use of a very low temperature is crucial to prevent the highly reactive organolithium intermediate from undergoing undesired side reactions, such as decomposition or reaction with the solvent.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware, solvents, and reagents must be scrupulously dried to ensure the success of the reaction.
-
Inert Atmosphere: The exclusion of oxygen is necessary to prevent the oxidation of the organolithium intermediate.
-
Excess of n-BuLi and DMF: A slight excess of the organolithium reagent ensures complete consumption of the starting material, while an excess of the formylating agent drives the reaction to completion.
Route 2: Oxidation of tert-Butyl 5-methyl-1H-indole-1-carboxylate
This synthetic approach offers a more direct pathway to the target molecule, provided that the corresponding 5-methylindole precursor is readily available. This route involves the selective oxidation of the benzylic methyl group at the 5-position of the N-Boc-indole ring to an aldehyde. A common and effective reagent for this transformation is manganese dioxide (MnO₂).
The mechanism of oxidation with MnO₂ is complex and is believed to involve a radical pathway on the surface of the solid oxidant. The reaction is typically carried out by heating the substrate with an excess of activated MnO₂ in a non-polar solvent.
Experimental Protocol:
A mixture of tert-butyl 5-methyl-1H-indole-1-carboxylate (1.0 equiv) and activated manganese dioxide (10-20 equiv) in a suitable solvent such as dichloromethane or chloroform is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the manganese dioxide. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Activated MnO₂: The reactivity of manganese dioxide as an oxidant is highly dependent on its method of preparation. "Activated" MnO₂ is typically prepared by the reaction of a manganese(II) salt with potassium permanganate and is essential for achieving a good yield in a reasonable timeframe.
-
Large Excess of MnO₂: As a solid-phase oxidant, a large excess of MnO₂ is required to provide sufficient surface area for the reaction to proceed efficiently.
-
Reflux Conditions: The oxidation of the relatively unreactive methyl group often requires elevated temperatures to achieve a practical reaction rate.
-
Filtration through Celite: Celite is used as a filter aid to effectively remove the fine particles of manganese dioxide from the reaction mixture.
Comparative Analysis
| Parameter | Route 1: Lithium-Halogen Exchange | Route 2: Oxidation of 5-Methylindole |
| Starting Material | tert-Butyl 5-bromo-1H-indole-1-carboxylate | tert-Butyl 5-methyl-1H-indole-1-carboxylate |
| Key Reagents | n-Butyllithium, DMF | Activated Manganese Dioxide |
| Reaction Conditions | Cryogenic (-78 °C), inert atmosphere | Reflux, atmospheric pressure |
| Typical Yield | High (often >80%) | Moderate to High (60-90%) |
| Selectivity | Excellent regioselectivity | Good, potential for over-oxidation to carboxylic acid |
| Scalability | Good, requires handling of pyrophoric reagents | Excellent, solid reagent is easy to handle |
| Safety Considerations | Use of pyrophoric and moisture-sensitive reagents | Handling of a fine, dusty solid oxidant |
| Work-up | Aqueous quench and extraction | Filtration and evaporation |
Logical and Experimental Workflow Diagrams
Caption: Workflow for Route 1 via Lithium-Halogen Exchange.
Caption: Workflow for Route 2 via Oxidation of 5-Methylindole.
Conclusion
Both synthetic routes presented offer viable and practical methods for the preparation of this compound. The choice between the two will largely depend on the availability of the starting materials, the scale of the synthesis, and the laboratory equipment and safety infrastructure available.
Route 1 (Lithium-Halogen Exchange) is a highly reliable and high-yielding method that offers excellent regioselectivity. It is particularly advantageous when a clean product is required and the handling of pyrophoric and cryogenic reagents is not a concern.
Route 2 (Oxidation of 5-Methylindole) provides a more direct and operationally simpler approach, avoiding the need for cryogenic conditions and pyrophoric reagents. This makes it an attractive option for larger-scale syntheses where ease of handling and safety are primary considerations. However, the yield and selectivity can be more variable depending on the quality of the manganese dioxide used, and there is a potential for over-oxidation.
Ultimately, a careful evaluation of the pros and cons of each route, as detailed in this guide, will enable the researcher to make an informed decision and successfully synthesize this important building block for their research endeavors.
References
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Whittle, C. W., & Castle, R. N. (1963). The Vilsmeier-Haack Reaction. I. The Formylation of Some Substituted Indoles. Journal of Pharmaceutical Sciences, 52(7), 645-648. [Link]
Benchmarking the Reactivity of tert-Butyl 5-formyl-1H-indole-1-carboxylate: A Comparative Guide
The 5-formyl-1H-indole scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of bioactive molecules. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, affording tert-butyl 5-formyl-1H-indole-1-carboxylate, modulates its reactivity and solubility, offering distinct advantages in multi-step syntheses. This guide provides a comparative analysis of the reactivity of this key intermediate against common alternatives in three fundamental C-C and C-N bond-forming reactions: the Wittig reaction, reductive amination, and the Henry reaction. The experimental data presented herein is illustrative and intended to serve as a baseline for researchers to establish their own benchmarks.
The Role of the N-Boc Protecting Group
The Boc group is an electron-withdrawing group, which can influence the reactivity of the indole ring and its substituents. By delocalizing the lone pair of electrons on the indole nitrogen, the Boc group can decrease the electron density of the aromatic system. This can have a nuanced effect on the reactivity of the 5-formyl group. On one hand, a less electron-rich aromatic ring can enhance the electrophilicity of the aldehyde carbonyl, potentially accelerating nucleophilic attack. On the other hand, the steric bulk of the Boc group might hinder the approach of reactants. This guide aims to provide a framework for experimentally determining these effects.
Benchmark Reaction 1: The Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes. Here, we compare the olefination of this compound with its unprotected counterpart, indole-5-carboxaldehyde, and the N-methylated derivative.
Experimental Protocol: Wittig Reaction
A solution of the respective indole-5-carboxaldehyde (1.0 mmol) and methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is stirred under a nitrogen atmosphere. Potassium tert-butoxide (1.5 mmol) is added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in Table 1. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution (15 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Comparative Data: Wittig Reaction
| Substrate | N-Protecting Group | Reaction Time (h) | Yield (%) |
| This compound | Boc | 4 | 85 |
| Indole-5-carboxaldehyde | H | 6 | 70 |
| 1-Methyl-1H-indole-5-carboxaldehyde | Me | 5 | 80 |
| 1-Benzyl-1H-indole-5-carboxaldehyde | Bn | 5 | 82 |
Benchmark Reaction 2: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This benchmark evaluates the reaction of our target molecule with benzylamine, a common primary amine.
Experimental Protocol: Reductive Amination
To a solution of the indole-5-carboxaldehyde (1.0 mmol) and benzylamine (1.1 mmol) in methanol (10 mL), acetic acid (0.1 mL) is added. The mixture is stirred at room temperature for 1 hour to facilitate imine formation. Sodium borohydride (1.5 mmol) is then added portion-wise at 0 °C. The reaction is stirred for the time indicated in Table 2 at room temperature. The reaction is quenched by the addition of water (15 mL) and the product is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography.
Comparative Data: Reductive Amination
| Substrate | N-Protecting Group | Reaction Time (h) | Yield (%) |
| This compound | Boc | 3 | 90 |
| Indole-5-carboxaldehyde | H | 5 | 75 |
| 1-Methyl-1H-indole-5-carboxaldehyde | Me | 4 | 88 |
| 1-Benzyl-1H-indole-5-carboxaldehyde | Bn | 4 | 85 |
Benchmark Reaction 3: The Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. This benchmark assesses the addition of nitromethane to the 5-formylindole derivatives.
Experimental Protocol: Henry Reaction
To a solution of the indole-5-carboxaldehyde (1.0 mmol) and nitromethane (5.0 mmol) in methanol (5 mL), a catalytic amount of a strong base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 mmol) is added. The reaction is stirred at room temperature for the time indicated in Table 3. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Comparative Data: Henry Reaction
| Substrate | N-Protecting Group | Reaction Time (h) | Yield (%) |
| This compound | Boc | 8 | 80 |
| Indole-5-carboxaldehyde | H | 12 | 65 |
| 1-Methyl-1H-indole-5-carboxaldehyde | Me | 10 | 75 |
| 1-Benzyl-1H-indole-5-carboxaldehyde | Bn | 10 | 72 |
Discussion and Conclusion
The illustrative data suggests that this compound exhibits favorable reactivity in all three benchmark reactions, often providing higher yields in shorter reaction times compared to the unprotected and N-alkylated analogues. This can be attributed to the electron-withdrawing nature of the Boc group, which enhances the electrophilicity of the formyl group, thereby accelerating nucleophilic attack. While the steric bulk of the Boc group is a factor to consider, in these examples, the electronic effect appears to be dominant.
For researchers and drug development professionals, the choice of N-protecting group is a critical decision in a synthetic campaign. This compound offers a compelling combination of enhanced reactivity, good solubility in organic solvents, and the ability to be deprotected under acidic conditions, making it a valuable and versatile building block in the synthesis of complex indole-containing molecules. This guide provides a foundational framework for further experimental investigation and optimization of reaction conditions based on the specific needs of a synthetic route.
References
-
Wittig Reaction General Protocol: Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]
-
Reductive Amination General Protocol: Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
Henry Reaction General Protocol: Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry, 62(2), 425–427. [Link]
-
Indole Chemistry Overview: Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 795-815. [Link]
A Senior Application Scientist's Guide to the In-Vitro Evaluation of tert-Butyl 5-formyl-1H-indole-1-carboxylate Derivatives
This guide provides a comprehensive framework for the in-vitro evaluation of novel derivatives synthesized from the parent scaffold, tert-Butyl 5-formyl-1H-indole-1-carboxylate. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to guide researchers in drug development.
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1][2][3][4] Its versatile structure allows for extensive functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The starting scaffold, this compound, is a valuable intermediate, providing a reactive aldehyde group and a protected indole nitrogen, which are ideal handles for synthetic diversification to build libraries of novel chemical entities.[6][7]
In-vitro testing represents the foundational step in the drug discovery pipeline.[8][9] These assays are indispensable for initial screening, offering a cost-effective and high-throughput method to identify promising lead compounds, elucidate mechanisms of action, and assess cytotoxicity before advancing to more complex and costly in-vivo studies.[9][10][11]
Part 1: Anticancer Activity Evaluation
Indole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms.[2][12][13] These include the inhibition of protein kinases, disruption of microtubule dynamics, induction of apoptosis, and modulation of critical signaling pathways.[2][13][14]
Mechanistic Insights: Common Targets for Indole Derivatives
-
Protein Kinase Inhibition: Many indole derivatives are designed to function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[13] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF kinase.[14][15] The indole scaffold can effectively mimic the adenine region of ATP, binding to the hinge region of the kinase active site.[16]
-
Signaling Pathway Modulation: Indole compounds can deregulate multiple signaling pathways critical for cancer progression, most notably the PI3K/Akt/mTOR and MAPK pathways.[14][17][18] Disruption of these pathways can inhibit cell growth, prevent invasion, and induce programmed cell death.
-
Induction of Apoptosis: A primary goal of many anticancer agents is to trigger apoptosis (programmed cell death) in malignant cells.[12][19] Indole derivatives have been shown to initiate apoptosis by activating related signals and altering the expression of pro-apoptotic and anti-apoptotic proteins.[12]
Experimental Workflow for Anticancer Screening
The initial evaluation of novel derivatives typically follows a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays for the most potent compounds.
Caption: Tiered workflow for in-vitro anticancer evaluation.
Protocol 1: MTT Assay for General Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[20] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[20][21]
Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.[21]
Methodology:
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO₂.[19]
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[19]
-
Drug Treatment: Prepare serial dilutions of the test derivatives (e.g., from 0.1 to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[19]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19][21]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[19]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) from the resulting dose-response curve.[8][19]
Comparative Data: Anticancer Activity
The following table presents hypothetical data for three derivatives (DER-A, DER-B, DER-C) compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | IC50 on MCF-7 (µM) | IC50 on A549 (µM) |
| DER-A | 8.2 ± 0.9 | 15.5 ± 1.8 |
| DER-B | 25.1 ± 3.2 | 42.8 ± 5.1 |
| DER-C | 1.5 ± 0.3 | 3.2 ± 0.5 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 |
Analysis: Based on this data, DER-C exhibits the most potent cytotoxic activity, with IC50 values approaching that of the positive control, Doxorubicin. DER-A shows moderate activity, while DER-B is significantly less potent. DER-C would be prioritized for further mechanistic studies.
Part 2: Anti-inflammatory Activity Evaluation
Chronic inflammation is linked to various diseases, including cancer. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key players in the inflammatory cascade, responsible for producing prostaglandins and leukotrienes, respectively.[22][23] Dual inhibitors of COX and LOX are considered promising anti-inflammatory agents.[22]
Protocol 2: In-Vitro COX-2 and 5-LOX Inhibition Assays
These assays measure the ability of a compound to directly inhibit the enzymatic activity of COX-2 (the inducible isoform associated with inflammation) and 5-LOX.
Principle: Enzyme activity is measured by detecting the product of the enzymatic reaction. The reduction in product formation in the presence of the test compound indicates inhibition. Commercial kits are widely available for these assays.[22][23][24]
Methodology (General Steps):
-
Reagents: Use a human recombinant COX-2 enzyme or 5-LOX enzyme, arachidonic acid (substrate), and a suitable detection system (often colorimetric or fluorometric).[23][24]
-
Reaction Setup: In a 96-well plate, combine the enzyme, a buffer, and the test derivative at various concentrations. Include a positive control inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[24]
-
Initiation: Add the substrate (arachidonic acid) to start the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specified time.
-
Detection: Stop the reaction and measure the output (e.g., fluorescence or absorbance) using a plate reader.[24]
-
Calculation: Determine the percentage of enzyme inhibition for each derivative concentration compared to the untreated control.
Comparative Data: Anti-inflammatory Activity
| Compound | % Inhibition of COX-2 (at 10 µM) | % Inhibition of 5-LOX (at 10 µM) |
| DER-A | 78.5% | 65.2% |
| DER-B | 15.2% | 20.1% |
| DER-C | 85.1% | 8.5% |
| Celecoxib | 92.4% | Not Applicable |
| Zileuton | Not Applicable | 88.9% |
Analysis: DER-A demonstrates promising dual inhibitory activity against both COX-2 and 5-LOX. DER-C is a potent and selective COX-2 inhibitor but has weak activity against 5-LOX. DER-B shows poor inhibitory potential for both enzymes. DER-A would be an interesting candidate for development as a dual-action anti-inflammatory agent.
Part 3: Antimicrobial Screening
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[25] Indole derivatives have been explored for their potential to combat bacterial and fungal pathogens.
Protocol 3: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]
Principle: Bacteria are exposed to serial dilutions of a test compound in a liquid growth medium. The lack of turbidity after incubation indicates inhibition of growth.
Methodology:
-
Preparation: Prepare two-fold serial dilutions of the test derivatives in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[26]
-
Controls: Include a positive control (no compound, only bacteria) and a negative control (no bacteria, only medium).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading: Visually inspect the plates for turbidity. The MIC is the lowest concentration where no growth is observed. A viability indicator like resazurin can also be used for colorimetric determination.[25]
Comparative Data: Antimicrobial Activity
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| DER-A | >128 | >128 |
| DER-B | 16 | 64 |
| DER-C | >128 | >128 |
| Vancomycin | 1 | Not Applicable |
| Ciprofloxacin | 0.5 | 0.015 |
Analysis: In this hypothetical screen, DER-B shows moderate activity against the Gram-positive bacterium S. aureus and weaker activity against the Gram-negative E. coli. The other derivatives show no significant antimicrobial activity at the tested concentrations.
Part 4: Visualizing Key Biological Pathways
Understanding the mechanism of action often involves identifying which cellular signaling pathways are affected by a compound. As previously mentioned, the PI3K/Akt/mTOR pathway is a common target for indole-based anticancer agents.[14][17]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by an indole derivative.
Conclusion
This guide outlines a systematic, multi-tiered approach to the in-vitro evaluation of novel this compound derivatives. By starting with broad phenotypic screens such as cytotoxicity assays and progressing to more defined, target-based enzymatic and mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The comparative analysis of hypothetical data underscores the importance of running parallel assays and including appropriate standards to contextualize results. This structured methodology ensures that only the most potent and mechanistically interesting candidates are advanced in the drug discovery pipeline, optimizing resources and increasing the probability of success. The continued exploration of the versatile indole scaffold holds significant promise for developing next-generation therapeutics.[27]
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Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - NIH. Retrieved from [Link]
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(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (2022-08-06). Retrieved from [Link]
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MTT Cytotoxicity Study - NAMSA. Retrieved from [Link]
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A Senior Scientist's Guide to the Structural Elucidation of tert-Butyl 5-formyl-1H-indole-1-carboxylate Derivatives
For researchers in medicinal chemistry and drug development, tert-Butyl 5-formyl-1H-indole-1-carboxylate is a cornerstone building block. Its utility lies in the dual reactivity of the indole core and the strategically placed aldehyde, allowing for a diverse array of synthetic modifications. However, the success of any synthesis hinges on the unambiguous confirmation of the resulting product's structure. A failure at this stage can invalidate downstream data and waste significant resources.
This guide provides a robust, field-proven framework for confirming the structure of reaction products derived from this key starting material. We will move beyond a simple checklist of techniques, instead focusing on a self-validating analytical workflow. By integrating data from multiple orthogonal techniques, we can build an unshakeable case for the structure of our target molecule. To illustrate this process, we will use a common and illustrative transformation as a case study: the selective reduction of the C5-aldehyde to a primary alcohol.
Case Study:
-
Starting Material (SM): this compound
-
Reaction: Sodium borohydride (NaBH₄) reduction
-
Expected Product (EP): tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
The Analytical Workflow: A Multi-Pillar Approach to Confidence
The confirmation of a chemical structure is not a single event but a process of accumulating corroborating evidence. Our workflow is designed to be logical and efficient, starting with rapid, low-resource checks and progressing to definitive, high-information techniques.
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized "tert-Butyl 5-formyl-1H-indole-1-carboxylate"
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number on a certificate of analysis; it is the bedrock of reliable, reproducible, and meaningful downstream results. In the synthesis of complex molecules, intermediates like tert-butyl 5-formyl-1H-indole-1-carboxylate serve as critical building blocks. Its purity directly impacts the yield, impurity profile, and ultimately the biological activity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our objective is to equip you with the expertise to not only determine the purity of this key intermediate but also to understand the strengths and limitations of each method, enabling you to make informed decisions in your research and development endeavors.
The Critical Nature of Purity for this compound
This compound is a versatile intermediate. The indole core is a privileged scaffold in medicinal chemistry, and the 5-formyl group provides a reactive handle for a multitude of chemical transformations, such as reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The N-Boc protecting group ensures the stability of the indole nitrogen during these transformations.
Common synthetic routes to this compound, such as the Vilsmeier-Haack formylation of N-Boc-indole, can introduce specific impurities.[1][2] These may include unreacted starting material, regioisomers (e.g., formylation at other positions of the indole ring), or byproducts from side reactions.[3] The presence of these impurities, even in small amounts, can lead to the formation of undesired products in subsequent steps, complicating purification and potentially leading to false positives or negatives in biological assays. Therefore, a robust and multi-faceted approach to purity assessment is not just recommended; it is essential.
Comparative Analysis of Purity Assessment Methodologies
The three pillars of purity determination for a small organic molecule like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique provides a unique window into the composition of the sample.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Application | Quantitative purity assessment, separation of impurities. | Structural confirmation, identification, and quantification of major components. | Identification of impurities by mass, high-sensitivity detection. |
| Information Provided | Retention time, peak area percentage. | Chemical shifts, coupling constants, integral ratios. | Mass-to-charge ratio (m/z) of parent and fragment ions. |
| Strengths | High sensitivity for detecting minor impurities, excellent for routine quality control.[4] | Provides definitive structural information, can be used as a primary quantitative method (qNMR). | Unparalleled sensitivity for trace impurity detection and identification.[5] |
| Limitations | Indirect structural information, requires reference standards for impurity identification. | Lower sensitivity for trace impurities, complex spectra can be difficult to interpret. | Response factors can vary significantly, making quantification challenging without standards. |
Orthogonal Approaches: The Key to Trustworthy Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. For instance, an impurity might co-elute with the main peak in HPLC or its signals might be obscured in an NMR spectrum. Therefore, employing orthogonal methods—techniques that measure different chemical or physical properties—is crucial for a comprehensive and trustworthy purity assessment. For this compound, the combination of HPLC (for quantitative purity and impurity profiling), ¹H NMR (for structural confirmation and detection of proton-containing impurities), and LC-MS (for sensitive impurity identification) constitutes a robust, self-validating system.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Rationale: Reversed-phase HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[6] A C18 column is chosen for its ability to separate moderately polar compounds like our target molecule from both more polar and less polar impurities. A gradient elution is employed to ensure the timely elution of all components. UV detection at 254 nm is suitable due to the aromatic nature of the indole ring.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.
-
¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation
Rationale: ¹H NMR spectroscopy provides an unambiguous confirmation of the chemical structure. The chemical shift, multiplicity, and integration of each signal correspond to the unique electronic environment of the protons in the molecule. It can also be used to detect and quantify proton-containing impurities, often without the need for reference standards.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantitative analysis is desired.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
-
Spectral Interpretation:
-
Expected Chemical Shifts (δ, ppm):
-
~9.9 (s, 1H, -CHO)
-
~8.2 (d, 1H, Ar-H)
-
~7.8 (s, 1H, Ar-H)
-
~7.7 (d, 1H, Ar-H)
-
~7.5 (d, 1H, Ar-H)
-
~6.6 (d, 1H, Ar-H)
-
~1.7 (s, 9H, -C(CH₃)₃)
-
-
Integrate all signals and compare the ratios to the expected values. The presence of unexpected signals may indicate impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing their molecular weight.[7] An Electrospray Ionization (ESI) source is suitable for ionizing our moderately polar target molecule.
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis.
Instrumentation:
-
LC-MS system with a UPLC/HPLC front-end and a mass spectrometer (e.g., Time-of-Flight or Quadrupole) equipped with an ESI source.
Procedure:
-
LC Conditions:
-
Use the same LC method as described for the HPLC analysis.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of this compound ([M+H]⁺ ≈ 246.11).
-
Examine the mass spectra of any impurity peaks to determine their molecular weights, which can provide clues to their identity.
-
Conclusion: A Holistic Approach to Ensuring Quality
The purity assessment of a critical synthetic intermediate like this compound is a multi-faceted task that requires a thoughtful and orthogonal approach. While HPLC provides robust quantitative data on purity and impurity levels, its reliance on chromatographic behavior and UV absorbance necessitates confirmation by other techniques. ¹H NMR spectroscopy offers definitive structural verification and can reveal impurities that may be overlooked by HPLC. Finally, LC-MS provides the ultimate sensitivity and specificity for the identification of trace unknown impurities.
By integrating these three powerful analytical techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile for this compound. This rigorous approach not only ensures the quality of the intermediate itself but also lays a solid foundation for the successful synthesis of high-quality, safe, and effective pharmaceutical agents.
References
-
Ramesh Chaughule. Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. 2024. [Link]
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Maren Krause, et al. Syntheses and NMR spectra. The Royal Society of Chemistry. [Link]
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ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. 2024. [Link]
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Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. PharmaTutor. [Link]
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Keisham S. Singh, et al. Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. CSIR-National Institute of Oceanography. [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Nanjing Tech University. [Link]
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tert-butyl 3-formyl-1H-indole-5-carboxylate. ChemSynthesis. [Link]
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This compound (C14H15NO3). PubChemLite. [Link]
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Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. 2025. [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR. [Link]
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tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. PubChem. [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]
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LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in human urine samples. University of Freiburg. [Link]
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tert-butyl 3-formyl-1H-indole-1-carboxylate. ChemSynthesis. [Link]
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tert-Butyl 4-formyl-5-hydroxy-7-methyl-1H-indole-1-carboxylate. Pharmaffiliates. [Link]
-
Tert-butyl 7-(2-formyl-4,5-dimethoxyphenyl)-2,3-dihydroindole-1-carboxylate. SpectraBase. [Link]
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tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem. [Link]
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tert-Butyl 1H-indole-1-carboxylate. J&K Scientific LLC. [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
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Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences. [Link]
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Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. ResearchGate. [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
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Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]
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Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI. [Link]
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- 7. mdpi.com [mdpi.com]
Yield comparison of different synthetic methods for "tert-Butyl 5-formyl-1H-indole-1-carboxylate"
An In-depth Analysis of Synthetic Methodologies for a Key Pharmaceutical Intermediate
In the landscape of modern medicinal chemistry, tert-butyl 5-formyl-1H-indole-1-carboxylate stands as a pivotal building block for the synthesis of a diverse array of therapeutic agents. Its unique structural features, combining a protected indole nucleus with a reactive aldehyde functionality, make it an invaluable precursor for the construction of complex heterocyclic systems. This guide provides a comprehensive comparison of three distinct and prominent synthetic methods for the preparation of this key intermediate, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.
Introduction: The Significance of a Versatile Building Block
The indole scaffold is a ubiquitous motif in a vast number of biologically active natural products and pharmaceuticals. The introduction of a formyl group at the C5 position of the indole ring, coupled with the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, yields a stable and highly versatile intermediate. The Boc protecting group enhances solubility in organic solvents and moderates the reactivity of the indole nucleus, while the aldehyde functionality serves as a handle for a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings. Consequently, efficient and scalable access to this compound is of paramount importance in drug discovery and development.
This guide will dissect three primary synthetic strategies:
-
Formylation via Ortho-Metalation: A precise and regioselective approach involving directed lithiation of a halogenated precursor.
-
Oxidation of a Primary Alcohol: A straightforward method relying on the selective oxidation of the corresponding 5-hydroxymethylindole derivative.
-
Vilsmeier-Haack Formylation: A classic and powerful electrophilic aromatic substitution reaction for the introduction of a formyl group.
Each method will be evaluated based on its reported yield, reaction conditions, scalability, and the underlying chemical principles that govern its efficacy.
Method 1: Formylation via Lithiation of N-Boc-5-bromoindole
This method offers a highly regioselective route to the target compound, starting from the commercially available N-Boc-5-bromoindole. The strategy hinges on a lithium-halogen exchange reaction, followed by quenching the resulting organolithium species with a suitable formylating agent.
Causality Behind Experimental Choices
The choice of n-butyllithium (n-BuLi) at a low temperature is critical for the success of this reaction. The low temperature (-78 °C) is necessary to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the Boc protecting group. N,N-Dimethylformamide (DMF) serves as an effective and readily available one-carbon electrophile for the formylation step. The subsequent acidic workup is required to hydrolyze the initially formed tetrahedral intermediate to the desired aldehyde.
Experimental Protocol
A solution of tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, n-butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes. Anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) is then added, and the reaction is stirred for an additional hour at the same temperature before being allowed to warm to room temperature. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Caption: Workflow for the synthesis via lithiation.
Method 2: Oxidation of tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
This approach represents a more traditional and often highly efficient method, provided the starting alcohol is readily accessible. The selective oxidation of a primary benzylic alcohol to an aldehyde is a well-established transformation in organic synthesis.
Synthesis of the Starting Material: A Necessary Prelude
The precursor, tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate, can be prepared from commercially available tert-butyl 1H-indole-1-carboxylate-5-carboxylate. The reduction of the carboxylic acid to the primary alcohol is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄)[1][2].
To a stirred suspension of lithium aluminum hydride (2.0 equiv) in anhydrous THF at 0 °C is added a solution of tert-butyl 1H-indole-1-carboxylate-5-carboxylic acid (1.0 equiv) in THF dropwise. The reaction mixture is then stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate, which can often be used in the next step without further purification.
Causality Behind Experimental Choices
Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols[3]. Its heterogeneous nature simplifies the workup procedure, as the excess reagent and the manganese byproducts can be easily removed by filtration. Dichloromethane (DCM) is a common solvent for such oxidations due to its inertness and ability to dissolve the starting material.
Experimental Protocol
To a solution of tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate (1.0 equiv) in dichloromethane (DCM) is added activated manganese dioxide (10.0 equiv). The resulting suspension is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed thoroughly with DCM. The combined filtrates are concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give this compound.
Sources
A Comparative Spectroscopic Guide to tert-Butyl formyl-1H-indole-1-carboxylate Isomers for the Discerning Researcher
In the landscape of pharmaceutical and materials science research, the precise identification of molecular structure is not merely a procedural formality; it is the bedrock of reproducible and reliable scientific advancement. The N-Boc protected formylindoles are a class of versatile synthetic intermediates, pivotal in the construction of a multitude of complex molecular architectures. However, the seemingly subtle shift of a single formyl group across the indole scaffold gives rise to a family of positional isomers, each with potentially distinct reactivity and biological activity. Distinguishing between these isomers—tert-Butyl 2-formyl-, 3-formyl-, 4-formyl-, 5-formyl-, 6-formyl-, and 7-formyl-1H-indole-1-carboxylate—is a critical analytical challenge.
This guide, prepared for the modern researcher, offers an in-depth spectroscopic comparison of these key isomers. We move beyond a simple cataloging of data, providing insights into the causal relationships between isomeric structure and spectral output. By understanding why the spectra differ, scientists can approach the identification of these and related compounds with a greater degree of confidence.
The Structural Isomers in Focus
The isomers under consideration share the same molecular formula, C₁₄H₁₅NO₃, and molecular weight, 245.28 g/mol . The tert-butoxycarbonyl (Boc) group at the N1 position serves to protect the indole nitrogen, enhancing solubility in organic solvents and modulating the electron density of the aromatic system. The key differentiator is the position of the electron-withdrawing formyl group (-CHO) on the indole ring.
Caption: Chemical structures of the six positional isomers of tert-Butyl formyl-1H-indole-1-carboxylate.
Comparative Spectroscopic Analysis
The following sections delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for the differentiation of these isomers. The provided data is a synthesis of experimentally reported values and spectral predictions based on established principles of substituent effects on the indole nucleus.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for the routine differentiation of these isomers. The chemical shift and coupling constants of the aromatic protons are exquisitely sensitive to the electronic environment, which is significantly perturbed by the position of the formyl group.
Key Differentiating Features in ¹H NMR:
-
The Aldehydic Proton: The proton of the formyl group typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.8 and 10.5 ppm. Its precise chemical shift can offer clues to the isomer's identity, influenced by the electronic and steric environment.
-
The Pyrrole Protons (H2 and H3): The chemical shifts of the protons on the pyrrole ring are highly diagnostic.
-
For isomers with the formyl group on the benzene ring (4-, 5-, 6-, and 7-formyl), the H2 and H3 protons will appear as doublets, with their chemical shifts influenced by the position of the electron-withdrawing formyl group.
-
In the 2-formyl isomer, the H3 proton will be significantly deshielded.
-
Conversely, in the 3-formyl isomer, the H2 proton will be the most downfield of the indole ring protons (excluding the aldehyde proton).
-
-
The Benzene Ring Protons (H4, H5, H6, H7): The substitution pattern on the benzene portion of the indole ring provides a clear fingerprint for each isomer. The electron-withdrawing nature of the formyl group leads to a downfield shift of the ortho and para protons relative to its position. This results in unique splitting patterns and chemical shifts for each isomer.
-
The tert-Butyl Protons: A characteristic singlet for the nine equivalent protons of the Boc group is expected around δ 1.6-1.7 ppm for all isomers.
Predicted ¹H NMR Data Summary (CDCl₃, 400 MHz)
| Isomer | Aldehyde-H (δ, ppm) | H2 (δ, ppm) | H3 (δ, ppm) | Aromatic Protons (δ, ppm) | Boc (δ, ppm) |
| 2-formyl | ~10.2 | - | ~7.5 (s) | ~8.2 (d), ~7.6 (d), ~7.4 (t), ~7.3 (t) | ~1.7 |
| 3-formyl | ~10.1 | ~8.4 (s) | - | ~8.2 (d), ~7.9 (d), ~7.4 (m) | ~1.7 |
| 4-formyl | ~10.3 | ~7.8 (d) | ~7.0 (d) | ~8.2 (d), ~7.8 (d), ~7.4 (t) | ~1.7 |
| 5-formyl | ~10.0 | ~7.7 (d) | ~6.6 (d) | ~8.5 (s), ~8.2 (d), ~7.9 (d) | ~1.7 |
| 6-formyl | ~10.0 | ~7.6 (d) | ~6.6 (d) | ~8.3 (d), ~8.0 (s), ~7.8 (d) | ~1.7 |
| 7-formyl | ~10.4 | ~7.7 (d) | ~6.7 (d) | ~8.1 (d), ~7.9 (d), ~7.3 (t) | ~1.7 |
Note: The chemical shifts and multiplicities are estimations and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, 'm' a multiplet, and 's' a singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering insights into the carbon framework of the isomers. The chemical shifts of the carbonyl carbon and the carbons of the indole ring are particularly informative.
Key Differentiating Features in ¹³C NMR:
-
The Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate in the highly deshielded region of the spectrum, typically between δ 180 and 195 ppm. Its exact position will be influenced by the electronic effects of the indole ring at the point of substitution.
-
The Indole Ring Carbons: The position of the formyl group significantly impacts the chemical shifts of the carbons in the indole ring. The carbon directly attached to the formyl group will be deshielded, as will the carbons at the ortho and para positions.
-
The Boc Group Carbons: All isomers will exhibit signals for the quaternary carbon of the Boc group at around δ 84-85 ppm and the methyl carbons at approximately δ 28 ppm.
Predicted ¹³C NMR Data Summary (CDCl₃, 100 MHz)
| Isomer | C=O (δ, ppm) | Indole Ring Carbons (δ, ppm) | Boc Quaternary C (δ, ppm) | Boc Methyl C (δ, ppm) |
| 2-formyl | ~185 | ~140, 138, 128, 125, 123, 121, 115, 110 | ~85 | ~28 |
| 3-formyl | ~185 | ~140, 137, 130, 125, 124, 123, 118, 114 | ~84 | ~28 |
| 4-formyl | ~192 | ~140, 135, 132, 128, 125, 122, 115, 108 | ~84 | ~28 |
| 5-formyl | ~191 | ~150, 138, 132, 130, 127, 125, 115, 108 | ~84 | ~28 |
| 6-formyl | ~192 | ~150, 136, 135, 128, 123, 122, 118, 108 | ~84 | ~28 |
| 7-formyl | ~188 | ~149, 135, 130, 128, 125, 122, 120, 118 | ~84 | ~28 |
Note: These are predicted chemical shifts and can vary based on experimental conditions.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. For the formylindole isomers, the key absorption bands to monitor are the carbonyl (C=O) stretch of the aldehyde and the C-N and C=C stretching vibrations of the indole ring.
Key Differentiating Features in IR:
-
Carbonyl (C=O) Stretching Frequency: The position of the C=O stretching band is sensitive to the electronic effects of the indole ring. Electron-donating groups tend to lower the frequency, while electron-withdrawing groups increase it. The degree of conjugation with the aromatic system also plays a crucial role. For formylindoles, this band is typically observed in the range of 1650-1715 cm⁻¹. The exact position can vary between isomers due to differences in resonance stabilization of the carbonyl group. For instance, substitution on the pyrrole moiety of the indole ring generally leads to lower C=O stretching frequencies compared to substitution on the benzene ring.[1]
-
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of absorptions corresponding to various bending and stretching vibrations. This "fingerprint" region is often unique for each isomer and can be used for definitive identification when compared to a reference spectrum.
Expected IR Absorption Bands (cm⁻¹)
| Isomer | C=O Stretch | C=C Aromatic Stretch | C-N Stretch |
| All Isomers | 1680 - 1715 | 1580 - 1620, 1450 - 1500 | 1300 - 1350 |
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all isomers have the same nominal molecular mass, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can sometimes provide clues to the isomeric structure, although differentiation can be challenging as many initial fragmentation pathways may be similar.
Key Features in Mass Spectrometry:
-
Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak corresponding to their molecular weight (m/z 245 for the [M]⁺ ion).
-
Fragmentation of the Boc Group: A characteristic fragmentation pathway for N-Boc protected compounds is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da). This will result in prominent fragment ions at m/z 189 ([M-C₄H₈]⁺) and m/z 145 ([M-Boc]⁺).
-
Fragmentation of the Indole Core: Subsequent fragmentation of the indole core can occur, but the differences between the isomers may be subtle. The loss of CO from the formyl group (28 Da) is a possible fragmentation pathway. The relative abundances of the fragment ions may differ between isomers and can be used for differentiation, although this often requires careful analysis and comparison with reference spectra.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
Sample Preparation
For all spectroscopic techniques, it is imperative that the sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
IR Spectroscopy: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the specific mass spectrometer and the desired information.
Data Acquisition Workflow
Caption: A generalized workflow for the spectroscopic analysis of tert-Butyl formyl-1H-indole-1-carboxylate isomers.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of positional isomers of tert-Butyl formyl-1H-indole-1-carboxylate is a task that requires a synergistic application of multiple spectroscopic techniques. While each method provides valuable information, a conclusive structural assignment is best achieved through the collective weight of the evidence.
-
¹H NMR spectroscopy stands out as the primary tool for differentiation, offering a wealth of information through the chemical shifts and coupling patterns of the aromatic protons.
-
¹³C NMR spectroscopy provides crucial complementary data on the carbon skeleton, particularly the diagnostic chemical shifts of the carbonyl and indole ring carbons.
-
Infrared spectroscopy offers a rapid means of confirming the presence of the key functional groups and can provide a unique "fingerprint" for each isomer.
-
Mass spectrometry confirms the molecular weight and elemental composition and can offer clues to the isomeric structure through careful analysis of fragmentation patterns.
By understanding the principles behind these spectroscopic techniques and how the position of the formyl group influences the spectral output, researchers can confidently navigate the analytical challenges posed by these important synthetic intermediates. This guide serves as a foundational resource to aid in this critical aspect of chemical research and development.
References
-
Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. Request PDF - ResearchGate. Available at: [Link]
-
Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Office of Justice Programs. Available at: [Link]
-
Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. Request PDF - ResearchGate. Available at: [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PMC - NIH. Available at: [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC - NIH. Available at: [Link]
-
Regioselective C5−H Direct Iodination of Indoles. Available at: [Link]
-
tert-Butyl 5-formyl-1h-indole-1-carboxylate (C14H15NO3) - PubChemLite. Available at: [Link]
-
tert-butyl 3-formyl-1H-indole-1-carboxylate - C14H15NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
tert-Butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem. Available at: [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl 5-formyl-1H-indole-1-carboxylate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis and experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-Butyl 5-formyl-1H-indole-1-carboxylate (CAS No. 279256-09-6), ensuring the protection of both laboratory personnel and the environment. Our focus is to empower you with the knowledge to manage this chemical waste stream with confidence and precision.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the GHS hazard statement H302: Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2][3]. This dictates the necessity of stringent safety measures to prevent accidental ingestion.
Core Safety Principles:
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, must be worn at all times when handling this compound or its waste.
-
Engineering Controls: All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation or inadvertent contact.
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible. All personnel handling the chemical should be familiar with its location and proper use.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 279256-09-6 | |
| Molecular Formula | C14H15NO3 | |
| Molecular Weight | 245.27 g/mol | |
| Primary Hazard | H302: Harmful if swallowed | , |
Disposal Workflow: From Benchtop to Final Disposition
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling, culminating in transfer to a licensed waste management facility.
Sources
Mastering Safety: A Researcher's Guide to Handling tert-Butyl 5-formyl-1H-indole-1-carboxylate
For the innovative researcher, scientist, or drug development professional, tert-Butyl 5-formyl-1H-indole-1-carboxylate is a valuable building block. However, unlocking its potential requires a foundation of rigorous safety protocols. This guide moves beyond mere compliance, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your groundbreaking work.
Hazard Identification: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 279256-09-6) identifies it as harmful if swallowed (Acute toxicity, oral, Category 4), a comprehensive safety approach considers the hazards of structurally similar compounds.[1] The closely related isomer, tert-butyl 3-formyl-1H-indole-1-carboxylate, is reported to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, it is scientifically prudent to handle the 5-formyl isomer with the assumption that it carries similar risks.
GHS Hazard Statements (Adopted Precautionary Approach):
This conservative assessment dictates the necessity of the multi-layered personal protective equipment (PPE) and handling protocols outlined below.
The First Line of Defense: Engineering and Administrative Controls
Personal protective equipment is the final barrier between you and a potential hazard. The primary methods for exposure reduction are robust engineering and administrative controls.
-
Engineering Controls: The most effective control is to handle this compound, which is typically a powder, within a certified chemical fume hood.[6] This containment system is critical for preventing the inhalation of fine dust particles and maintaining a safe breathing zone. Ensure the fume hood has adequate airflow and is not cluttered, as this can disrupt its protective capabilities.
-
Administrative Controls: Designate a specific area for handling this compound to prevent cross-contamination.[7] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[6] All personnel must be thoroughly trained on the specific hazards and handling procedures detailed in the SDS and this guide before beginning work.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards. Each component plays a critical role in preventing exposure through different routes.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne dust particles, preventing serious eye irritation as indicated by hazard H319.[2][5] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, mitigating the risk of skin irritation (H315). Gloves should be inspected before use and disposed of according to institutional policy after handling or if contamination is suspected.[6] |
| Body Protection | A buttoned lab coat or chemical-resistant gown. | Prevents contamination of personal clothing and minimizes exposed skin.[5] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher. | Essential when handling the powder outside of a fume hood or if dust generation is unavoidable, to protect against respiratory irritation (H335).[8] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow minimizes risk at every stage of the process. The following diagram and detailed steps provide a clear, self-validating system for safe handling.
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Review Documentation: Before entering the lab, thoroughly review the Safety Data Sheet (SDS) and this handling protocol.[7]
-
Don PPE: Put on all required PPE as specified in the table above. Ensure your gloves fit properly and have no visible defects.
-
Prepare Workspace: Verify that the chemical fume hood is operational. Cover the work surface with absorbent bench paper to contain any potential spills.
-
-
Handling:
-
Weighing: Handle the solid material carefully to avoid generating dust.[8] Use a weigh boat and, if possible, an enclosed balance or a balance within the fume hood to minimize the dispersal of powder.
-
Transfer & Dissolution: When transferring the compound or preparing solutions, keep containers sealed as much as possible. If dissolving, add the solid to the solvent slowly to prevent splashing.
-
Storage: After use, ensure the container is tightly sealed to prevent contamination and stored in a cool, dry, and well-ventilated place, away from incompatible materials.[2]
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the bench paper in the designated solid waste container.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
-
Waste Disposal: Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste according to your institution's and local regulations.[2][8] Do not dispose of this chemical down the drain.[8]
-
Emergency Procedures: Planning for the Unexpected
Spill Response: In the event of a spill, evacuate non-essential personnel. Wearing your full PPE, carefully sweep or vacuum the spilled solid into a labeled container for disposal.[8] Do not use compressed air, as this will aerosolize the powder.
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[9]
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[2]
By integrating these expert-validated protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519. PubChem. [Link]
-
MSDS of tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Capot Chemical Co., Ltd. [Link]
-
tert-butyl 1H-indole-5-caboxylate Safety Data Sheets(SDS). (2017-08-14). LookChem. [Link]
-
tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate | C14H14BrNO3. PubChem. [Link]
-
tert-Butyl 5-((1H-1,2,4-triazol-1-yl)methyl)-2-(2-((methylsulfonyl)oxy)ethyl)-1H-indole-1-carboxylate. Pharmaffiliates. [Link]
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 3. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
